Technical Documentation Center

2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

This guide provides an in-depth technical analysis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide , a specialized chemical scaffold bridging the structural domains of aryloxyalkanoic acids and amino-pyrazoles. While often e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide , a specialized chemical scaffold bridging the structural domains of aryloxyalkanoic acids and amino-pyrazoles.

While often encountered as an advanced intermediate or fragment-based lead in kinase inhibitor discovery (specifically targeting the ATP-binding hinge region) and agrochemical design (auxinic herbicides or SDHI fungicides), this guide treats the molecule as a distinct chemical entity, focusing on its synthesis, physicochemical behavior, and pharmacophoric utility.

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

2-phenoxy-N-(1H-pyrazol-4-yl)propanamide represents a "privileged structure" hybrid. It combines the lipophilic, chiral recognition capability of the 2-phenoxypropanoyl moiety with the hydrogen-bonding versatility of the 4-aminopyrazole unit.

  • Primary Utility: Fragment-based drug discovery (FBDD) for kinase inhibitors; Agrochemical active ingredient (fungicide/herbicide).

  • Key Feature: The molecule possesses a chiral center at the

    
    -carbon, dictating stereoselective binding in protein pockets.
    
  • Molecular Weight: ~231.25 g/mol (Parent), making it an ideal "Lead-Like" candidate (MW < 300).

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Structural Anatomy

The molecule is composed of three distinct pharmacophores:

  • The Pyrazole Head (H-Bonding): The 1H-pyrazol-4-yl group acts as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP. This is critical for interaction with the "hinge region" of kinase enzymes.

  • The Amide Linker (Rigidity/Directionality): Provides a dipole moment and restricts conformational freedom, orienting the aromatic rings.

  • The Phenoxypropanoyl Tail (Hydrophobic/Chiral): The 2-phenoxy group provides hydrophobic bulk, while the methyl group on the

    
    -carbon creates a chiral center (
    
    
    
    or
    
    
    ), allowing for stereospecific exclusion in enzyme active sites.
Physicochemical Data Table[5][6]
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

-
Molecular Weight 231.25 DaHigh ligand efficiency (LE).
LogP (Octanol/Water) 1.8 - 2.2Ideal for membrane permeability (Lipinski compliant).
TPSA ~67

Good oral bioavailability prediction (< 140

).
H-Bond Donors 2 (Amide NH, Pyrazole NH)Critical for target engagement.
H-Bond Acceptors 3 (Amide O, Ether O, Pyrazole N)Solvation and protein interaction.
pKa (Pyrazole NH) ~14.0 (Acidic) / ~2.5 (Basic)Neutral at physiological pH.
Chirality 1 Stereocenter (C2)Enantiomers may exhibit distinct biological activities.

Synthetic Methodology

The synthesis is designed to be convergent, allowing for late-stage diversification of the phenoxy ring or the pyrazole core.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors:

  • 2-Phenoxypropanoic acid (Available via Williamson Ether Synthesis).

  • 4-Aminopyrazole (or its N-Boc protected derivative).

Protocol: Convergent Synthesis

Note: This protocol assumes the use of standard Schlenk line techniques under an inert nitrogen atmosphere.

Step 1: Synthesis of 2-Phenoxypropanoic Acid

Reaction Type: Nucleophilic Substitution (


).
  • Reagents: Phenol (1.0 eq), Ethyl 2-chloropropionate (1.1 eq),

    
     (2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve phenol in acetone and add anhydrous

      
      . Stir at reflux for 30 min to generate the phenoxide.
      
    • Add ethyl 2-chloropropionate dropwise. Reflux for 6-12 hours.

    • Filter salts and evaporate solvent to yield Ethyl 2-phenoxypropionate .

    • Hydrolysis: Treat the ester with NaOH (aq) / MeOH (1:1) at RT for 2 hours. Acidify with HCl to precipitate 2-phenoxypropanoic acid .

  • Causality: The use of the ethyl ester prevents decarboxylation and allows for easier purification before the final acid generation.

Step 2: Amide Coupling (The Critical Step)

Reaction Type: HATU-Mediated Amidation.

  • Reagents: 2-Phenoxypropanoic acid (1.0 eq), 4-Aminopyrazole hydrochloride (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the acid and DIPEA in DMF at 0°C.

    • Add HATU and stir for 15 minutes to activate the carboxylic acid (formation of the O-At ester).

    • Add 4-Aminopyrazole.[1] Allow the mixture to warm to RT and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with saturated

      
       (removes unreacted acid), water, and brine.
      
    • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

  • Self-Validating Check: The product should show a distinct amide proton signal (~10.0 ppm) and pyrazole protons (~8.0 ppm) in

    
    -NMR.
    
Synthetic Workflow Diagram

SynthesisPath Phenol Phenol (Precursor A) Inter1 Ethyl 2-phenoxypropionate (Intermediate) Phenol->Inter1 K2CO3, Acetone Reflux (SN2) ChloroProp Ethyl 2-chloropropionate (Reagent) ChloroProp->Inter1 Acid 2-Phenoxypropanoic Acid (Activated Core) Inter1->Acid NaOH/MeOH Hydrolysis Final 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide (Target) Acid->Final HATU, DIPEA Amide Coupling Amine 4-Aminopyrazole (Precursor B) Amine->Final

Caption: Convergent synthetic pathway illustrating the assembly of the ether tail followed by amide coupling.

Biological & Pharmacological Context[1][2][4][8][9][10][11][12]

Mechanism of Action: Kinase Inhibition

The N-(1H-pyrazol-4-yl) motif is a bioisostere of the adenine ring found in ATP. In many kinase inhibitors (e.g., Janus Kinase or JAK inhibitors), this pyrazole group forms a "bidentate clamp" with the hinge region of the kinase.

  • Donor: Pyrazole -NH interacts with the backbone carbonyl of the hinge residue (e.g., Glu/Leu).

  • Acceptor: Pyrazole -N= interacts with the backbone amide NH of the hinge residue.

The Role of the Phenoxypropanamide Tail

While the pyrazole anchors the molecule, the 2-phenoxypropanamide tail extends into the hydrophobic "back pocket" or solvent-exposed region.

  • Chiral Discrimination: The methyl group at the C2 position can induce steric clashes if the wrong enantiomer is used. In auxin herbicides (e.g., Mecoprop), the (R)-enantiomer is active, while the (S)-enantiomer is often inactive. A similar SAR (Structure-Activity Relationship) is expected here.

  • Metabolic Stability: The ether linkage is generally stable, but the amide bond is a potential site for amidase hydrolysis in vivo.

Signal Transduction & Binding Diagram

BindingMode cluster_molecule 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Hinge Kinase Hinge Region (ATP Binding Site) Pocket Hydrophobic Back Pocket (Selectivity Filter) Pyrazole Pyrazole Head (H-Bond Donor/Acceptor) Pyrazole->Hinge Bidentate H-Bonds Linker Amide Linker (Rigid Spacer) Linker->Pyrazole Tail Phenoxy Moiety (Hydrophobic Interaction) Linker->Tail Tail->Pocket Van der Waals

Caption: Schematic representation of the pharmacophore binding mode within a theoretical kinase active site.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Fustero, S., et al. (2011).[2] "Pyrazole scaffolds as a promising frontier in drug discovery."[2][3][4][5] Current Medicinal Chemistry.

  • PubChem. "2-(4-chlorophenoxy)-N-(1H-pyrazol-4-yl)propanamide Compound Summary." National Library of Medicine.

  • Baber, J. C., et al. (2006). "The use of pyrazoles as scaffolds for the design of kinase inhibitors."[6][3][5] Drug Discovery Today.

Sources

Exploratory

Molecular weight and formula of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

An In-Depth Technical Guide to 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide: Molecular Characteristics, Synthesis, and Scientific Context This guide provides a comprehensive technical overview of the molecule 2-phenoxy-N-(1H...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide: Molecular Characteristics, Synthesis, and Scientific Context

This guide provides a comprehensive technical overview of the molecule 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, designed for researchers, scientists, and professionals in the field of drug development. The content herein synthesizes fundamental chemical data with practical insights into its synthesis and the broader significance of the pyrazole amide scaffold in medicinal chemistry.

Core Molecular Profile

A foundational understanding of a compound's basic physicochemical properties is critical for any experimental design, from solubility studies to analytical method development.

Chemical Formula and Molecular Weight

The chemical structure of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide is composed of a phenoxy group, a propanamide linker, and a 1H-pyrazol-4-yl moiety. A systematic analysis of its constituent atoms yields the following chemical formula:

C₁₂H₁₃N₃O₂

Based on this formula, the molecular weight can be calculated by summing the atomic weights of each element. This value is essential for a wide range of laboratory calculations, including molarity preparations and reaction stoichiometry.

PropertyValue
Chemical Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol [1][2][3][4][5]
IUPAC Name 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Proposed Synthesis Protocol: A Self-Validating Approach

Retrosynthetic Analysis

A logical approach to designing the synthesis involves a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.

G cluster_starting_materials Readily Available Starting Materials target 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide disconnection Amide Bond Disconnection target->disconnection intermediates 2-phenoxypropanoic acid + 4-amino-1H-pyrazole disconnection->intermediates propanoic_acid 2-phenoxypropanoic acid intermediates->propanoic_acid Precursor 1 aminopyrazole 4-amino-1H-pyrazole intermediates->aminopyrazole Precursor 2

Caption: Retrosynthetic analysis of the target molecule.

The key disconnection is the amide bond, leading to two primary precursors: 2-phenoxypropanoic acid and 4-amino-1H-pyrazole.

Step-by-Step Synthesis Workflow

The proposed synthesis is a two-step process starting from the activation of the carboxylic acid followed by coupling with the amine.

Step 1: Activation of 2-phenoxypropanoic acid

The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, to facilitate nucleophilic attack by the amine.

  • Reaction: 2-phenoxypropanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

  • Causality: Thionyl chloride and oxalyl chloride are excellent reagents for this transformation as they produce gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl, respectively), which are easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction via the formation of the Vilsmeier reagent.

  • Protocol:

    • Dissolve 2-phenoxypropanoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-phenoxypropanoyl chloride. This is typically used in the next step without further purification.

Step 2: Amide Coupling

The activated acyl chloride is then reacted with 4-amino-1H-pyrazole to form the final product.

  • Reaction: The crude 2-phenoxypropanoyl chloride is reacted with 4-amino-1H-pyrazole in the presence of a non-nucleophilic base.

  • Causality: A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Protocol:

    • Dissolve 4-amino-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Dissolve the crude 2-phenoxypropanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

G cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amide Bond Formation start1 2-phenoxypropanoic acid reagent1 SOCl₂ or (COCl)₂ DCM, 0 °C to RT start1->reagent1 intermediate 2-phenoxypropanoyl chloride reagent1->intermediate reagent2 Triethylamine DCM, 0 °C to RT intermediate->reagent2 start2 4-amino-1H-pyrazole start2->reagent2 product 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide reagent2->product

Caption: Proposed two-step synthesis workflow.

Scientific Context and Significance

The pyrazole ring and the amide linkage are prominent structural motifs in a vast array of biologically active compounds. Understanding the context of these scaffolds provides insight into the potential applications of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

The Pyrazole Amide Scaffold in Drug Discovery

Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The amide bond is a stable and versatile functional group that is a cornerstone of many pharmaceutical compounds, contributing to their binding affinity and pharmacokinetic properties.[7] The combination of these two moieties in pyrazole amides has led to the development of numerous successful drugs and agrochemicals. For instance, several commercial fungicides are based on the pyrazole carboxamide structure.[7]

Potential Applications and Future Directions

Given the established biological activities of related compounds, 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide could be a candidate for screening in various biological assays. The phenoxy group provides a site for further chemical modification to explore structure-activity relationships (SAR). For example, substitution on the phenyl ring could modulate the compound's electronic and steric properties, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.

Research into pyrazolyl amide-chalcone conjugates has shown promising antikinetoplastid activity, highlighting the potential for this class of compounds in treating parasitic diseases.[8][9] Furthermore, pyrazole amide derivatives have been investigated for their antifungal and antiviral activities, suggesting a broad spectrum of potential therapeutic applications.[10][11]

Conclusion

This technical guide has provided a detailed overview of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, including its molecular formula, molecular weight, and a proposed, robust synthetic protocol. By placing this compound within the broader context of pyrazole amide chemistry, it is hoped that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into its potential applications in drug discovery and development.

References

  • American Chemical Society. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at: [Link].

  • National Institute of Standards and Technology. Isocarboxazid. NIST Chemistry WebBook. Available at: [Link].

  • Chander, S., et al. Current status of pyrazole and its biological activities. Pharmacognosy Reviews. Available at: [Link].

  • Wikipedia. C12H13N3O2. Wikipedia. Available at: [Link].

  • MDPI. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI. Available at: [Link].

  • National Center for Biotechnology Information. Isocarboxazid. PubChem. Available at: [Link].

  • American Chemical Society. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Available at: [Link].

  • Agarwal, D. S., et al. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link].

  • The Royal Society of Chemistry. Isocarboxazid. The Merck Index Online. Available at: [Link].

  • Semantic Scholar. Synthesis and Biological Activity of Amide Compounds Containing Pyrazole Mandelic Acid Groups. Semantic Scholar. Available at: [Link].

  • Agarwal, D. S., et al. (PDF) Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. ResearchGate. Available at: [Link].

  • Chemigran Pte Ltd. Isocarboxazid. Chemigran. Available at: [Link].

Sources

Foundational

Predicted Mechanism of Action for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide: A Technical Guide for Drug Development Professionals

Introduction The intersection of established pharmacophores in novel molecular frameworks presents a compelling opportunity for the discovery of new therapeutic agents. The compound 2-phenoxy-N-(1H-pyrazol-4-yl)propanami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The intersection of established pharmacophores in novel molecular frameworks presents a compelling opportunity for the discovery of new therapeutic agents. The compound 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide is a prime example of such a molecule, integrating the biologically active pyrazole and phenoxy moieties through a propanamide linker. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with activities ranging from anti-inflammatory to anticancer.[1][2][3] Similarly, the phenoxy group is a key component of drugs targeting various receptors and enzymes. This guide puts forth a predicted mechanism of action for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, focusing on its potential as a protein kinase inhibitor, and provides a comprehensive roadmap for its experimental validation.

Predicted Mechanism of Action: Competitive ATP-Binding Site Kinase Inhibition

Based on an analysis of its structural components, we hypothesize that 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide functions as a Type I kinase inhibitor , competing with ATP for binding to the active site of a specific protein kinase. This prediction is grounded in the following observations:

  • The Pyrazole Scaffold: The pyrazole ring is a well-established "hinge-binding" motif in numerous kinase inhibitors. Its nitrogen atoms can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket.

  • The Phenoxy Group: This lipophilic group can occupy the hydrophobic pocket of the ATP-binding site, a region often filled by the adenine ring of ATP. Substitutions on the phenyl ring could be explored to enhance potency and selectivity.

  • The Propanamide Linker: The propanamide linker provides the appropriate spacing and conformational flexibility to position the pyrazole and phenoxy groups optimally within the kinase active site. The amide bond can also participate in additional hydrogen bonding interactions.

Given the prevalence of pyrazole-based kinase inhibitors in oncology, we further postulate that 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide may target a member of the tyrosine kinase or serine/threonine kinase families implicated in cancer cell proliferation and survival.

Proposed Signaling Pathway

The following diagram illustrates the predicted mechanism of action of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide at the cellular level, where it is shown to inhibit a hypothetical Receptor Tyrosine Kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation ADP ADP RTK_active->ADP Substrate Substrate Protein RTK_active->Substrate Phosphorylation Ligand Growth Factor Ligand->RTK_inactive ATP ATP ATP->RTK_active pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Compound 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Compound->RTK_active Competitive Inhibition Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Validation Roadmap

To rigorously test our hypothesis, a multi-tiered experimental approach is recommended, progressing from broad, high-throughput screening to specific, mechanistic studies.

Tier 1: Broad Kinase Panel Screening

The initial step is to determine the kinase selectivity profile of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

Experimental Protocol:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentrations.

  • Kinase Assay: Perform a radiometric or fluorescence-based kinase assay against a panel of purified human kinases (e.g., a 400+ kinase panel).

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration (e.g., 10 µM).

Data Presentation:

Kinase FamilyKinase Target% Inhibition at 10 µM
Tyrosine KinaseEGFR95%
Tyrosine KinaseVEGFR288%
Serine/ThreonineBRAF15%
.........
Tier 2: In-Vitro Characterization of Lead Hits

For the most promising kinase targets identified in Tier 1, the next step is to determine the potency and mode of inhibition.

Experimental Protocol: IC50 Determination

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Kinase Reaction: Set up a kinase reaction with the purified target kinase, a suitable substrate, and ATP at its Km concentration.

  • Incubation: Add the serially diluted compound to the kinase reaction and incubate at room temperature.

  • Detection: Quantify the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Mechanism of Action (ATP Competition) Assay

  • Varying ATP Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor (e.g., at its IC50) and varying concentrations of ATP (e.g., from 0.5x to 10x Km).

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.

Tier 3: Cellular and In-Vivo Validation

The final stage is to confirm the on-target activity of the compound in a cellular context and in a relevant in-vivo model.

Experimental Protocol: Cellular Target Engagement

  • Cell Line Selection: Choose a cancer cell line that is known to be dependent on the target kinase.

  • Compound Treatment: Treat the cells with increasing concentrations of the compound for a defined period.

  • Western Blot Analysis: Prepare cell lysates and perform western blotting to assess the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement.

Experimental Workflow Diagram:

G cluster_workflow Cellular Target Engagement Workflow start Select Cancer Cell Line treat Treat cells with 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with primary antibodies (p-Kinase, Total Kinase, etc.) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze band intensities detect->analyze

Sources

Exploratory

An In-depth Technical Guide to 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals Foreword The confluence of phenoxyalkanoic acids and pyrazole-containing scaffolds has given rise to a plethora of molecules with significant biological act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of phenoxyalkanoic acids and pyrazole-containing scaffolds has given rise to a plethora of molecules with significant biological activities, spanning from agrochemicals to pharmaceuticals. This guide focuses on a specific, yet potentially pivotal molecule within this class: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide . While a dedicated CAS number for this exact chemical entity is not readily found in major chemical databases, its structural components suggest a high potential for biological relevance. This document serves as a comprehensive technical guide, amalgamating established synthetic methodologies for its constituent parts with predictive analyses of its properties and potential applications, grounded in the extensive literature of related compounds.

Molecular Identification and Physicochemical Properties

Due to the absence of a specific CAS entry, standard identifiers are not available. However, based on its constituent parts, we can predict its key physicochemical properties.

IdentifierValueSource
Molecular Formula C₁₂H₁₃N₃O₂Calculated
Molecular Weight 231.25 g/mol Calculated
IUPAC Name 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide
SMILES CC(OC1=CC=CC=C1)C(=O)NC2=CNN=C2

Note: LogP, pKa, and other experimental values would need to be determined upon synthesis and characterization.

Rationale for Synthesis and Potential Biological Significance

The pyrazole ring is a cornerstone in medicinal and agricultural chemistry, known for a wide spectrum of biological activities including antifungal, insecticidal, anti-inflammatory, and anticancer properties.[1][2][3] The amide linkage provides a stable and versatile connection, often crucial for receptor binding.[1] Furthermore, the 2-phenoxypropionic acid moiety is a well-known pharmacophore present in various herbicides and dyslipidemia drugs.

The combination of these three structural motifs in 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide suggests a high likelihood of interesting biological activity. The N-(1H-pyrazol-4-yl)amide core is a recognized scaffold in the design of novel pesticides.[1][4]

Proposed Synthetic Pathway

The most logical and efficient synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide would involve the coupling of two key intermediates: 2-phenoxypropionic acid and 4-amino-1H-pyrazole .

G cluster_0 Synthesis of 2-Phenoxypropionic Acid cluster_1 Synthesis of 4-Amino-1H-pyrazole cluster_2 Final Amide Coupling Phenol Phenol reaction1 Williamson Ether Synthesis Phenol->reaction1 ChloropropionicAcid 2-Chloropropionic Acid Derivative ChloropropionicAcid->reaction1 Base Base (e.g., NaOH) Base->reaction1 PhenoxypropionicAcid 2-Phenoxypropionic Acid PhenoxypropionicAcid_c 2-Phenoxypropionic Acid reaction1->PhenoxypropionicAcid StartingMaterial Pyrazole Precursor Nitration Nitration StartingMaterial->Nitration NitroPyrazole 4-Nitro-1H-pyrazole Nitration->NitroPyrazole Reduction Reduction NitroPyrazole->Reduction Aminopyrazole 4-Amino-1H-pyrazole Reduction->Aminopyrazole Aminopyrazole_c 4-Amino-1H-pyrazole AmideCoupling Amide Bond Formation PhenoxypropionicAcid_c->AmideCoupling Aminopyrazole_c->AmideCoupling CouplingAgent Coupling Agent (e.g., BOP, HATU) CouplingAgent->AmideCoupling TargetMolecule 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide AmideCoupling->TargetMolecule

Caption: Proposed synthetic workflow for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

Detailed Experimental Protocols

This procedure is adapted from established methods for synthesizing 2-phenoxyalkanoic acids.[5][6]

  • Reaction Setup: To a solution of phenol (1.0 eq) in a suitable solvent (e.g., toluene or DMF) in a round-bottom flask, add a base such as sodium hydroxide (1.1 eq).

  • Etherification: To the resulting phenoxide solution, add an ester of 2-chloropropionic acid (e.g., methyl 2-chloropropionate) (1.05 eq) dropwise at a controlled temperature (e.g., 15-20°C).

  • Reaction Progression: Stir the mixture at room temperature for several hours, followed by heating to reflux to ensure complete reaction.

  • Workup and Isolation: After cooling, the reaction mixture is diluted with water. The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the 2-phenoxypropionic acid. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.

This protocol utilizes standard peptide coupling reagents for efficient amide bond formation.[7]

  • Activation of Carboxylic Acid: In a dry, inert atmosphere, dissolve 2-phenoxypropionic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq). Stir the mixture at 0°C for 20-30 minutes to form the activated ester.

  • Addition of Amine: To the activated acid solution, add 4-amino-1H-pyrazole (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: The reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product can then be purified by column chromatography on silica gel.

Structural Characterization: A Predictive Approach

While experimental data is not available, the expected spectroscopic signatures can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each part of the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.6Doublet3H-CH₃
~4.8Quartet1H-CH-
~6.9-7.4Multiplet5HPhenyl protons
~7.5 and ~7.8Singlets1H eachPyrazole C-H
~8.5Broad Singlet1HAmide N-H
~12.5Broad Singlet1HPyrazole N-H
¹³C NMR Spectroscopy

The carbon NMR would complement the proton data for structural confirmation.

Predicted Chemical Shift (δ, ppm)Assignment
~18-CH₃
~75-CH-
~115-130Phenyl carbons
~120, ~135Pyrazole carbons
~157Phenoxy C-O
~170Amide C=O
IR Spectroscopy

Infrared spectroscopy would be crucial for identifying the key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide and Pyrazole
~3050C-H stretchAromatic
~2980C-H stretchAliphatic
~1670C=O stretchAmide I band
~1540N-H bendAmide II band
~1240C-O stretchAryl ether

Potential Applications and Future Directions

The structural motifs present in 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide strongly suggest potential applications in the agrochemical and pharmaceutical sectors.

  • Agrochemicals: Many commercial fungicides and insecticides are based on the pyrazole amide scaffold.[1][4] Therefore, this compound warrants screening for its potential as a novel pesticide.

  • Pharmaceuticals: Pyrazole derivatives have a broad range of therapeutic applications.[2] Given the anti-inflammatory properties of some 2-arylpropionic acids, this compound could be investigated for similar activities.

Future research should focus on the synthesis and thorough characterization of this molecule. Subsequent biological screening against a panel of fungal and insect species, as well as in relevant pharmacological assays, would be essential to uncover its potential utility.

Conclusion

While 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide may not yet be a cataloged compound, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on well-established chemical principles and the extensive literature on related structures. Its unique combination of a phenoxypropionic acid moiety and a pyrazole-amide core makes it a compelling target for future research and development in both the agricultural and medicinal chemistry fields.

References

  • E. G., an efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid - Academia.edu. Available at: [Link]

  • ACS Publications, Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Available at: [Link]

  • ACS Publications, Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PMC, Current status of pyrazole and its biological activities. Available at: [Link]

  • MDPI, Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Available at: [Link]

  • Google Patents, WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
  • Organic Syntheses, 2-phenylpropionic acid. Available at: [Link]

  • Google Patents, US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives.
  • MDPI, Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. Available at: [Link]

  • Beilstein Journals, An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Available at: [Link]

  • MDPI, Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • ResearchGate, Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]

  • The Royal Society of Chemistry, Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available at: [Link]

  • NIH, Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Available at: [Link]

  • HPC Standards, N-((3-Methyl-1H-pyrazol-1-yl)methyl)acetamide. Available at: [Link]

  • PMC, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Pearson, How would you expect the IR and ¹H NMR spectra for propanamide an.... Available at: [Link]

  • Hoffman Fine Chemicals, CAS RN 1894247-20-1 | N-(1-Methyl-3,4-diphenyl-1H-pyrazol-5-yl)acetamide. Available at: [Link]

  • NIH, 2-hydroxy-N-phenylpropanamide | C9H11NO2 | CID 223943 - PubChem. Available at: [Link]

  • precisionFDA, 2-HYDROXY-N-PHENYLPROPANAMIDE. Available at: [Link]

  • PubMed, N-alkylacylamides in thin films display infrared spectra of 3₁₀-, α-, and π-helices with visible static and dynamic growth phases. Available at: [Link]

  • ChemWhat, N-(4-Nitropyrazol-3-yl)-acetamide CAS#: 16461-96-4; ChemWhat Code: 159109. Available at: [Link]

  • NIST, Propanamide, N-methyl-. Available at: [Link]

  • PubMed, Spectroscopic properties of the nonplanar amide group: a computational study. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing), Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Available at: [Link]

  • ChemRxiv, The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Available at: [Link]

  • Organic Synthesis, Acid-Amine Coupling using BOP. Available at: [Link]

  • PMC, Exploring the combinatorial explosion of amine–acid reaction space via graph editing. Available at: [Link]

  • Rsc.org, Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. Available at: [Link]

Sources

Foundational

Therapeutic potential of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in drug discovery

An In-Depth Technical Guide to the Therapeutic Potential of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in Drug Discovery Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacologically important active scaffold" that confers a broad spectrum of biological activities to small molecules[1][2][3]. Derivatives of this five-membered heterocycle are components of approved drugs ranging from anti-inflammatory agents like celecoxib to anti-cancer therapies[2][3][4]. This whitepaper presents a forward-looking technical guide on the therapeutic potential of a novel, yet under-explored, compound: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide . Due to the limited direct research on this specific molecule, this guide establishes a robust scientific rationale for its investigation by drawing from compelling data on close structural analogs, particularly in the domain of oncology. We hypothesize that this compound holds significant promise as a modulator of the Androgen Receptor (AR), a clinically validated target in prostate cancer. This document will provide a comprehensive, field-proven framework for its synthesis, characterization, and preclinical evaluation, designed to accelerate its journey from a conceptual molecule to a viable drug candidate.

The Scientific Rationale: Targeting the Androgen Receptor in Prostate Cancer

Prostate cancer is a leading cause of cancer-related mortality in men, with its progression being heavily dependent on the androgen receptor (AR) signaling pathway[5][6]. AR, a ligand-activated transcription factor, promotes the growth and survival of prostate cancer cells[7][8]. Consequently, androgen deprivation therapy (ADT) and AR antagonists are the primary treatment strategies[5][8]. However, resistance often develops, leading to castration-resistant prostate cancer (CRPC), which may be driven by AR mutations, amplification, or the expression of constitutively active AR splice variants (AR-SVs) that lack the ligand-binding domain (LBD)[9].

This creates an urgent need for next-generation AR-targeted therapies. A highly promising strategy is the development of Selective Androgen Receptor Degraders (SARDs) . Unlike traditional antagonists that merely block ligand binding, SARDs induce the ubiquitination and subsequent proteasomal degradation of the AR protein itself, thereby eliminating both full-length and splice-variant forms of the receptor[9][10].

A recent breakthrough in this area involves a class of aryl pyrazol-1-yl-propanamides , which have been characterized as potent SARDs and pan-antagonists with significant in vivo antitumor activity in models of enzalutamide-resistant prostate cancer. Our subject molecule, 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, shares the core propanamide linkage and the crucial pyrazole B-ring seen in these active compounds. While the point of attachment to the pyrazole ring differs (N-4 vs. N-1), this structural variance presents a compelling opportunity for novel intellectual property and potentially improved pharmacological properties. We hypothesize that the 4-yl isomer can engage the AR through a similar mechanism, inducing receptor degradation and potently inhibiting AR signaling.

Hypothesized Mechanism of Action: Androgen Receptor Degradation

The proposed mechanism centers on the compound's ability to bind to the AR, likely at the LBD, and induce a conformational change that marks the receptor for degradation by the cellular ubiquitin-proteasome system. This action would lead to a downstream reduction in the transcription of AR-dependent genes essential for prostate cancer cell survival and proliferation, such as PSA (KLK3).

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention DHT Androgen (DHT) AR_HSP Inactive AR-HSP Complex DHT->AR_HSP Binds to LBD AR Active AR Dimer AR_HSP->AR Dissociation & Dimerization ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Proteasome Proteasome AR->Proteasome Ubiquitination AR_translocation AR->AR_translocation Nuclear Translocation Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 2-phenoxy-N- (1H-pyrazol-4-yl)propanamide Compound->AR Binds & Induces Conformational Change Degradation AR Degradation Proteasome->Degradation

Figure 1. Hypothesized mechanism of action within the AR signaling pathway.

Proposed Research & Development Workflow

A phased approach is essential to systematically evaluate the therapeutic potential of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. The workflow is designed to first establish a viable synthesis, then confirm the biological hypothesis through a series of in vitro assays, and finally, validate its efficacy in a relevant in vivo model.

R_D_Workflow cluster_phase1 Phase 1: Chemistry & Initial Screening cluster_phase2 Phase 2: Mechanism of Action Validation cluster_phase3 Phase 3: In Vivo Efficacy synthesis Chemical Synthesis & Characterization purity Purity & Stability Analysis (HPLC, LC-MS) synthesis->purity screening Cell Viability Screen (LNCaP, VCaP, PC-3) purity->screening ar_luc AR Transactivation Assay (Luciferase Reporter) screening->ar_luc Hit Confirmation ar_deg AR Degradation Assay (Western Blot) ar_luc->ar_deg gene_exp AR Target Gene Expression (qPCR for PSA) ar_deg->gene_exp pk_study Pharmacokinetics (PK) & Tolerability in Mice gene_exp->pk_study Candidate Selection xenograft Prostate Cancer Xenograft Model pk_study->xenograft tumor_growth Tumor Growth Inhibition Analysis xenograft->tumor_growth end_point Go/No-Go for Lead Optimization tumor_growth->end_point

Figure 2. Proposed preclinical research and development workflow.

Detailed Experimental Protocols

Proposed Synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

The synthesis can be approached via a standard amide coupling reaction. Multiple routes for creating N-aryl pyrazoles exist, including palladium-catalyzed methods[11][12]. A practical and scalable approach is outlined below.

Protocol: Amide Coupling

  • Step 1: Synthesis of 4-amino-1H-pyrazole. This starting material can be synthesized via established literature methods, often involving the cyclization of a dinitrile precursor with hydrazine.

  • Step 2: Synthesis of 2-phenoxypropanoyl chloride.

    • To a solution of 2-phenoxypropanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used immediately in the next step.

  • Step 3: Amide Coupling.

    • Dissolve 4-amino-1H-pyrazole (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of 2-phenoxypropanoyl chloride (1.1 eq) in DCM dropwise to the pyrazole solution.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

  • Step 5: Characterization.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

In Vitro Assay: AR Transcriptional Activity (Luciferase Reporter Assay)

This assay quantitatively measures the ability of the compound to inhibit androgen-driven gene transcription[7][13].

Protocol:

  • Cell Culture and Transfection:

    • Use an AR-positive prostate cancer cell line (e.g., LNCaP) or an AR-negative cell line (e.g., HEK293T) co-transfected with an AR expression vector and a luciferase reporter plasmid containing Androgen Response Elements (AREs) upstream of the firefly luciferase gene[13][14].

    • Plate cells in a 96-well, white, clear-bottom plate at an appropriate density.

    • For HEK293T, transfect cells with the plasmids using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection (or post-plating for LNCaP), replace the medium with a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

    • Prepare serial dilutions of the test compound (e.g., from 1 nM to 10 µM).

    • Treat the cells with the test compound in the presence of a known AR agonist (e.g., 1 nM R1881 or DHT) to assess antagonistic activity[8][13]. Include vehicle control and agonist-only control wells.

  • Luciferase Activity Measurement:

    • After 18-24 hours of incubation, lyse the cells and measure firefly luciferase activity using a commercial luciferase assay system and a luminometer[15].

    • If a co-transfected Renilla luciferase plasmid is used for normalization, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla signal (if applicable) or to cell viability (e.g., via MTS assay).

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Assay: AR Protein Degradation (Western Blot)

This assay directly visualizes and quantifies the reduction in AR protein levels following compound treatment[10][16].

Protocol:

  • Cell Culture and Treatment:

    • Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates.

    • Once cells reach 70-80% confluency, treat them with the test compound at various concentrations (e.g., 100 nM, 300 nM, 1 µM) for different time points (e.g., 8, 16, 24, 48 hours).

    • Include a vehicle control. To confirm proteasome-mediated degradation, include a condition where cells are co-treated with the compound and a proteasome inhibitor like MG132[16].

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Prepare lysates by adding Laemmli sample buffer. Crucially, for AR, denature samples by heating at 70°C for 10 minutes, not 95°C , to prevent protein aggregation and degradation artifacts[17].

    • Load equal amounts of protein (e.g., 20-30 µg) onto a Bis-Tris or Tris-Glycine polyacrylamide gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the N-terminus of the Androgen Receptor overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection and Quantification:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the AR band intensity to the corresponding loading control band intensity.

In Vivo Assay: Prostate Cancer Xenograft Model

This model assesses the compound's ability to inhibit tumor growth in a living organism[18][19].

Protocol:

  • Animal Model and Cell Implantation:

    • Use male immunodeficient mice (e.g., NOD-SCID or nude mice).

    • Culture an appropriate prostate cancer cell line (e.g., VCaP, which expresses full-length AR).

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject approximately 1-2 million cells into the flank of each mouse[19].

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound via a clinically relevant route (e.g., oral gavage) at one or more dose levels, based on prior tolerability studies. The control group receives the vehicle.

    • Administer treatment daily or on another optimized schedule for a set period (e.g., 21-28 days).

  • Efficacy Measurement:

    • Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for AR levels) or fixed in formalin for histopathological examination.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.

Data Interpretation and Future Directions

Data Summary and Interpretation

The data generated from the proposed workflow should be systematically organized to facilitate a clear go/no-go decision for advancing the compound.

Assay Parameter Measured Success Criteria Potential Interpretation
AR Luciferase Assay IC₅₀ valueIC₅₀ < 1 µMIndicates potent inhibition of AR-mediated transcription.
AR Western Blot % AR Reduction (DC₅₀)>50% AR degradation at ≤ 1 µMConfirms mechanism as an AR degrader. Rescue by MG132 points to proteasome dependence.
qPCR (PSA) Fold-change in KLK3 mRNASignificant downregulationConfirms inhibition of downstream AR signaling.
Xenograft Model % Tumor Growth Inhibition (TGI)TGI > 50% with good tolerabilityDemonstrates in vivo efficacy and potential as a therapeutic agent.
Broader Therapeutic Potential

While the primary hypothesis focuses on AR, the pyrazole scaffold is known to interact with a wide array of biological targets[1][4][20]. If the compound shows weak AR activity but potent cytotoxicity in AR-negative cell lines (e.g., PC-3), it would warrant a broader screening campaign. Pyrazole derivatives have shown inhibitory activity against targets such as protein kinases (e.g., CDK2, PI3K/AKT) and inflammatory enzymes (e.g., COX, 5-LOX)[1][4]. These alternative mechanisms represent valuable secondary avenues for investigation.

Future Directions

If 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide demonstrates promising activity and a favorable preliminary safety profile, the subsequent steps would involve:

  • Lead Optimization: Initiating a medicinal chemistry program to synthesize analogs and conduct Structure-Activity Relationship (SAR) studies to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties[5][6][21].

  • Advanced Preclinical Models: Testing optimized leads in more complex models, such as patient-derived xenograft (PDX) models of CRPC, which better recapitulate human tumor heterogeneity[18][22][23].

  • IND-Enabling Studies: Conducting formal toxicology, safety pharmacology, and CMC (Chemistry, Manufacturing, and Controls) studies in preparation for an Investigational New Drug (IND) application.

Conclusion

The novel molecule, 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, stands as a compelling candidate for drug discovery. Grounded in the validated success of structurally related pyrazole-propanamides in targeting the androgen receptor, there is a strong scientific premise for its investigation as a potential treatment for castration-resistant prostate cancer. The comprehensive, multi-phased research and development plan detailed in this guide provides a rigorous and efficient pathway to evaluate its therapeutic potential. By systematically executing the proposed synthesis, in vitro mechanistic studies, and in vivo efficacy models, the scientific community can rapidly ascertain the value of this compound and pave the way for a new generation of targeted therapies.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Lin, D., et al. (2019). Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity. Translational Andrology and Urology. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. [Link]

  • Analysis of Androgen Receptor Activity by Reporter Gene Assays. (n.d.). SpringerLink. [Link]

  • Horvath, L. G., et al. (2016). Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies. The Prostate. [Link]

  • PC3 Xenograft Model. (n.d.). Altogen Labs. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

  • van der-Horst, G., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS ONE. [Link]

  • Androgen Receptor Luciferase Reporter Lentivirus. (n.d.). BPS Bioscience. [Link]

  • AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay. (n.d.). DiscoverX. [Link]

  • Williams, E. S., et al. (2022). Generation of Prostate Cancer Patient Derived Xenograft Models from Circulating Tumor Cells. JoVE. [Link]

  • Risbridger, G. P., et al. (2018). Preclinical Models of Prostate Cancer: Patient-Derived Xenografts, Organoids, and Other Explant Models. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters. [Link]

  • Optimization of Androgen Receptor (AR) Western Blot: Boiling vs. 70°C on Bis-Tris Gels?. (2025). ResearchGate. [Link]

  • Wang, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics. [Link]

  • Li, Y., et al. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry. [Link]

  • Wang, C., et al. (2022). Development of novel androgen receptor antagonists based on the structure of darolutamide. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dal-Col, J., et al. (2019). A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells. EMBO Molecular Medicine. [Link]

  • Singh, S. M., et al. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry. [Link]

  • Han, X., et al. (2021). Androgen Receptor Protein Degradation in the Treatment of Castration-Resistant Prostate Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Sen, A., et al. (2021). Ligand Binding Prolongs Androgen Receptor Protein Half-Life by Reducing its Degradation. Journal of the Endocrine Society. [Link]

  • Ponnusamy, S., et al. (2017). Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Research. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

Sources

Exploratory

Biological targets and binding affinity of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Biological Targets and Binding Affinity of 2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide Executive Summary 2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide represents a specific chemical scaffold within the class of P2X7 receptor ant...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Targets and Binding Affinity of 2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide

Executive Summary

2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide represents a specific chemical scaffold within the class of P2X7 receptor antagonists . While often encountered as a structural core or an early-stage lead compound in medicinal chemistry campaigns (most notably by GlaxoSmithKline and others), its biological significance lies in its ability to modulate the P2X7 purinergic receptor (P2RX7), an ATP-gated cation channel pivotal in the inflammatory cascade.

This guide dissects the molecular pharmacology, binding kinetics, and structure-activity relationships (SAR) of this scaffold, providing researchers with a roadmap for optimizing this chemotype into potent anti-inflammatory or analgesic agents.

Primary Biological Target: The P2X7 Receptor[1][2]

The definitive biological target for N-(pyrazol-4-yl)amide derivatives is the P2X7 Receptor (P2RX7) .

  • Target Class: Ligand-gated ion channel (Purinergic P2X family).

  • Physiological Role: P2X7 is a key driver of the NLRP3 inflammasome . Activation by high concentrations of extracellular ATP (eATP) triggers massive potassium efflux, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 .

  • Therapeutic Indication: Neuropathic pain, rheumatoid arthritis, neurodegeneration (Alzheimer’s, MS), and mood disorders.

Mechanism of Action: Allosteric Antagonism

Unlike competitive antagonists that bind to the ATP-binding pocket, pyrazole-amide antagonists typically function as negative allosteric modulators (NAMs) . They bind to an inter-subunit allosteric pocket (often located in the transmembrane or juxtamembrane domains), stabilizing the closed state of the channel and preventing the pore dilation associated with sustained P2X7 activation.

Binding Affinity and Structure-Activity Relationship (SAR)

The binding affinity of the 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide scaffold is highly dependent on specific structural modifications. The unsubstituted "parent" molecule generally exhibits micromolar (µM) affinity, whereas optimized derivatives achieve nanomolar (nM) potency.

Key Structural Domains & SAR Logic
Structural DomainFunction & Optimization StrategyImpact on Affinity (IC50)
Pyrazole Tail (Headgroup) H-Bond Donor/Acceptor: The 1H-pyrazole-4-yl moiety forms critical hydrogen bonds (likely with residues like Phe95 or Phe293 in the allosteric pocket). Optimization: N-alkylation (e.g., N-methyl, N-benzyl) often improves lipophilicity and potency. The unsubstituted 1H-form may suffer from rapid metabolism or lower permeability.Baseline: > 1 µM N-Methylated: ~100 nM
Propanamide Linker Conformational Constraint: The alpha-methyl group (propanamide vs. acetamide) introduces chirality. Stereochemistry: The (S)-enantiomer is typically the eutomer (more active), providing a specific vector for the phenoxy group. The methyl group restricts rotation, locking the bioactive conformation.Racemate: Moderate (S)-Enantiomer: High (10-50 nM)
Phenoxy Group (Tail) Hydrophobic Interaction: Occupies a deep hydrophobic pocket. Substitution: Adding electron-withdrawing groups (e.g., 4-chloro , 3-trifluoromethyl ) significantly enhances potency by filling the hydrophobic sub-pocket and preventing metabolic oxidation.Unsubstituted: Low 4-Cl/3-CF3: High (< 10 nM)

Expert Insight: The transition from an acetamide linker to a propanamide linker in this series is a classic medicinal chemistry tactic to introduce metabolic stability (blocking the alpha-carbon from oxidation) and to exploit the "magic methyl" effect for tighter binding.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of P2X7 inhibition by the target molecule.

P2X7_Signaling ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Inhibitor 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide (Antagonist) Inhibitor->P2X7 Blocks (Allosteric) Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Channel Opening NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates Cytokines IL-1β / IL-18 Maturation & Release Caspase1->Cytokines Cleaves Pro-forms Inflammation Neuroinflammation & Pain Cytokines->Inflammation Promotes

Caption: Mechanism of P2X7 antagonism blocking the NLRP3 inflammasome pathway.[1]

Experimental Protocols for Validation

To validate the binding affinity and functional potency of this molecule, the following protocols are standard.

Protocol A: Calcium Flux Assay (FLIPR)

Primary screen to determine IC50 values.

  • Cell Line: Stable HEK293 or 1321N1 cells expressing human P2X7 (hP2X7).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C in assay buffer (HBSS + 20 mM HEPES).

  • Compound Addition: Add the test compound (2-phenoxy-N-(1H-pyrazol-4-yl)propanamide) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min.

  • Agonist Challenge: Inject BzATP (2’(3’)-O-(4-benzoylbenzoyl)adenosine-5’-triphosphate) at EC80 concentration (typically 10-30 µM).

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Analysis: Calculate IC50 based on the reduction of the BzATP-induced calcium peak.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Gold standard for confirming channel block.

  • Setup: Use an automated patch-clamp system (e.g., QPatch) or manual rig.

  • Solutions:

    • Intracellular: 145 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Extracellular: 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Protocol: Clamp cells at -60 mV.

  • Application: Apply agonist (BzATP) for 2-3 seconds to elicit current. Wash. Apply antagonist (Test Compound) for 2 minutes. Re-apply agonist.[1]

  • Data: Measure the peak current amplitude inhibition.

Synthesis Workflow

The synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide is a straightforward amide coupling.

Synthesis_Workflow Phenol Phenol (Ph-OH) Intermediate Ethyl 2-phenoxypropionate Phenol->Intermediate K2CO3, DMF SN2 Subst. Lactate Ethyl 2-bromopropionate Lactate->Intermediate Acid 2-Phenoxypropanoic Acid Intermediate->Acid LiOH, THF/H2O Hydrolysis Product 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Acid->Product HATU, DIPEA Amide Coupling Amine 4-Amino-1H-pyrazole Amine->Product

Caption: Synthetic route for the target scaffold via ether formation and amide coupling.

Step-by-Step Synthesis:

  • Ether Formation: React phenol with ethyl 2-bromopropionate (or 2-chloropropionate) in DMF using potassium carbonate (K2CO3) as a base to form ethyl 2-phenoxypropionate.

  • Hydrolysis: Saponify the ester using Lithium Hydroxide (LiOH) in THF/Water to yield 2-phenoxypropanoic acid.

  • Amide Coupling: React the acid with 4-amino-1H-pyrazole (often used as the hydrochloride salt) using a coupling reagent like HATU or EDC/HOBt and a base (DIPEA) in DMF or DCM.

  • Purification: Isolate via column chromatography (silica gel, MeOH/DCM gradient).

References

  • Beswick, P. J., et al. (2010).[2][3][4] "Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor." Bioorganic & Medicinal Chemistry Letters, 20(15), 4653–4656.[3] Link

  • Chambers, L. J., et al. (2010).[2][3][4] "Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor." Bioorganic & Medicinal Chemistry Letters, 20(10), 3161–3164.[2] Link

  • PubChem Database. (2025). "Compound Summary for CID 43429545: 2-(4-chlorophenoxy)-N-(1H-pyrazol-4-yl)propanamide." National Center for Biotechnology Information. Link

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel P2X7 receptor antagonist." British Journal of Pharmacology, 170(3), 624–640. Link

Sources

Foundational

Toxicity profile and safety data sheet (SDS) for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

An In-Depth Technical Guide to the Toxicity Profile and Safety Data Sheet (SDS) for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Authored by a Senior Application Scientist In the landscape of modern drug discovery and chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity Profile and Safety Data Sheet (SDS) for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and chemical research, the synthesis of novel molecular entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of researchers and the integrity of experimental outcomes. The compound at the center of this guide, 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, represents a unique convergence of chemical motifs with potential biological activity. This document is crafted not merely as a recitation of known data but as a comprehensive framework for understanding and prospectively evaluating the toxicological profile of this and similar novel compounds. As a Senior Application Scientist, my objective is to blend established safety protocols with the forward-thinking, predictive methodologies that are becoming increasingly vital in our field. We will delve into the known safety data, explore the toxicological implications of its structural components, and outline a rigorous, self-validating workflow for its safe handling and experimental use.

Part 1: Compound Identification and Structural-Toxicological Correlation

1.1. Chemical Identity

  • Systematic Name: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

  • Molecular Formula: C₁₂H₁₃N₃O₂

  • Molecular Weight: 231.25 g/mol

  • CAS Number: 1032731-36-8

  • Chemical Structure:

    
    
    

1.2. Structural Alert Analysis for Potential Toxicity

The toxicological profile of a novel compound can often be anticipated by examining its constituent functional groups and overall structure for known "structural alerts" or "toxicophores."

  • Phenoxy Group: The presence of a phenoxy moiety suggests potential for oxidative metabolism by cytochrome P450 enzymes in the liver. This can sometimes lead to the formation of reactive quinone-type metabolites, which may exhibit cytotoxicity or genotoxicity.

  • Propanamide Linkage: Amide bonds are generally susceptible to enzymatic hydrolysis. The metabolic fate of this compound would likely involve cleavage of the amide bond, yielding 2-phenoxypropanoic acid and 4-aminopyrazole. The toxicological profiles of these metabolites would then be of interest.

  • Pyrazole Ring: The pyrazole core is a common feature in many pharmaceuticals. While often well-tolerated, some substituted pyrazoles have been associated with hepatotoxicity. The specific substitution pattern on the pyrazole ring is a key determinant of its potential for adverse effects.

This initial structural analysis underscores the importance of empirical toxicological testing, as the interplay between these functional groups will ultimately determine the compound's safety profile.

Part 2: Safety Data Sheet (SDS) - A Foundational Overview

2.1. Hazard Identification (Anticipated)

  • GHS Pictograms (Predicted):

    • 
      (due to potential for organ toxicity)
      
    • 
      (as a precaution for skin/eye irritation)
      
  • Signal Word (Anticipated): Warning

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.

  • Precautionary Statements (Recommended):

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

2.2. Handling, Storage, and First Aid

Parameter Recommendation Rationale
Handling Handle in a well-ventilated area or under a chemical fume hood. Avoid generation of dust. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.To minimize inhalation and dermal exposure to a compound with an uncharacterized toxicity profile.
Storage Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.To prevent degradation of the compound and to avoid potentially hazardous reactions.
In case of Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.To prevent aspiration of the compound into the lungs and to ensure prompt medical evaluation.
In case of Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.To decontaminate the skin and minimize local irritation or systemic absorption.
In case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.To remove the compound from the eye and prevent serious damage.
In case of Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.To ensure adequate oxygenation and to address any respiratory irritation.

Part 3: A Proposed Workflow for Toxicological Evaluation

For a novel compound like 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, a tiered approach to toxicity testing is recommended. This ensures a balance between comprehensive safety assessment and the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

3.1. Experimental Protocols

Protocol 3.1.1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3.1.2: Ames Test for Mutagenicity

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100).

  • Metabolic Activation: Prepare test samples with and without a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Plate the bacterial strains on a minimal agar medium with a small amount of histidine and the test compound at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours.

  • Revertant Colony Counting: Count the number of revertant colonies (his+).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

3.2. Visualization of the Toxicological Assessment Workflow

Toxicity_Workflow cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Studies (if necessary) cluster_2 Risk Assessment QSAR Quantitative Structure-Activity Relationship (QSAR) Predict potential toxicity based on chemical structure Cytotoxicity Cytotoxicity Assays (e.g., MTT) Assess direct effects on cell viability QSAR->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Evaluate potential for DNA damage Cytotoxicity->Genotoxicity Acute_Tox Acute Toxicity Study (e.g., OECD 423) Determine short-term adverse effects and LD₅₀ Genotoxicity->Acute_Tox Subchronic_Tox Sub-chronic Toxicity Study (e.g., 28-day or 90-day) Identify target organs and NOAEL Acute_Tox->Subchronic_Tox Risk_Assessment Hazard Identification & Exposure Assessment Characterize risk and establish safe handling procedures Subchronic_Tox->Risk_Assessment

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Part 4: Conclusion and Forward-Looking Recommendations

The responsible development of novel chemical entities like 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide necessitates a proactive and scientifically rigorous approach to safety assessment. While a comprehensive, publicly available toxicity profile for this specific compound is currently lacking, this guide provides a robust framework for its safe handling and for initiating a thorough toxicological evaluation. By integrating structural analysis, provisional safety data, and a tiered testing strategy, researchers can mitigate risks and ensure the integrity of their work. It is imperative that as this compound moves through the research and development pipeline, the data generated from the proposed toxicological studies are used to create a formal and comprehensive Safety Data Sheet. This commitment to safety is not just a regulatory requirement but a cornerstone of ethical and impactful scientific research.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. [Link]

  • OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development. [Link]

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development. [Link]

  • The Registry of Toxic Effects of Chemical Substances (RTECS). National Institute for Occupational Safety and Health (NIOSH). [Link]

Exploratory

Literature review of pyrazole-based amides and 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

A Structural & Functional Analysis of the 2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide Scaffold Executive Summary This technical guide provides an in-depth analysis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide , a bioactive s...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Functional Analysis of the 2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide Scaffold

Executive Summary

This technical guide provides an in-depth analysis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide , a bioactive small molecule representing a convergence of two "privileged" medicinal chemistry scaffolds: the phenoxy-alkanoic acid (common in auxinic herbicides and PPAR agonists) and the 4-aminopyrazole (a key motif in kinase inhibitors and P2X7 antagonists).

Unlike the widely known pyrazole-carboxamides (where the carbonyl is attached to the pyrazole ring, e.g., SDHI fungicides like Fluxapyroxad), this molecule is an N-pyrazolyl amide . This reversed connectivity fundamentally alters its electronic properties and binding trajectory, shifting its primary utility from fungal respiration inhibition to mammalian receptor antagonism (specifically P2X7) and kinase modulation .

Key Technical Takeaways:

  • Pharmacophore: The 4-aminopyrazole moiety acts as a bidentate hydrogen bond donor/acceptor, critical for hinge-region binding in kinases or allosteric pockets in ion channels.

  • Chirality: The propanamide linker introduces a chiral center (

    
    -methyl). Activity is often stereoselective, with the (S)-enantiomer typically mimicking the natural substrate or optimizing hydrophobic fit.
    
  • Synthesis: Requires a convergent strategy avoiding racemization of the propionic acid moiety during amide coupling.[1]

Chemical Architecture & Pharmacophore Analysis

The molecule can be deconstructed into three functional domains, each serving a specific role in ligand-protein interaction.

DomainChemical StructureBiological Function
Head Group 1H-pyrazol-4-amine H-Bonding: The N1-H acts as a donor, while N2 acts as an acceptor. This motif mimics the adenine ring of ATP, making it a potent scaffold for ATP-competitive inhibition (Kinases, P2X7).
Linker Propanamide Geometry & Chirality: The amide bond provides rigidity (partial double bond character). The

-methyl group restricts conformational freedom (entropy penalty reduction) and introduces stereoselectivity.
Tail Group Phenoxy Moiety Hydrophobic Clamp: Engages in

stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Structural Distinction: Carboxamide vs. Aminopyrazole

It is critical to distinguish this scaffold from the agrochemical standard.

  • SDHI Fungicides (e.g., Penflufen): Pyrazole-C(=O)-NH-Aryl

    • Function: Binds Ubiquinone site of Complex II.

  • Target Scaffold (P2X7 Antagonists): Aryl-C(=O)-NH-Pyrazole

    • Function: The reversed amide presents the pyrazole nitrogen pair to a different vector, often targeting the ATP-binding site of P2X7 receptors or specific kinases (e.g., JAK, CDK).

Biological Mechanism: The P2X7 Receptor Pathway

The primary literature associates N-(1H-pyrazol-4-yl)acetamides and propanamides with P2X7 receptor antagonism . The P2X7 receptor is an ATP-gated ion channel key to the inflammatory cascade.

Mechanism of Action
  • Activation: High concentrations of extracellular ATP (DAMPs) bind to P2X7.

  • Influx: This opens the channel, allowing Ca²⁺ and Na⁺ influx and K⁺ efflux.

  • Cascade: K⁺ efflux triggers the NLRP3 inflammasome .

  • Cytokine Release: Pro-IL-1

    
     is cleaved into mature IL-1
    
    
    
    , driving chronic pain and inflammation.

2-phenoxy-N-(1H-pyrazol-4-yl)propanamide acts as an allosteric antagonist, stabilizing the closed state of the channel and preventing the inflammatory storm.

P2X7_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Conc.) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Inhibitor N-Pyrazolyl Amide (Antagonist) Inhibitor->P2X7 Blocks (Allosteric) Ca_Influx Ca2+ / Na+ Influx P2X7->Ca_Influx K_Efflux K+ Efflux P2X7->K_Efflux NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1 Pro-IL-1β Caspase1->ProIL1 Cleaves IL1 Mature IL-1β (Inflammation/Pain) ProIL1->IL1

Figure 1: P2X7 Receptor Signaling Pathway and Antagonism Mechanism. The N-pyrazolyl amide prevents the K+ efflux necessary for NLRP3 activation.

Synthetic Strategy

The synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide requires a convergent approach. The primary challenge is preventing racemization of the chiral center (if using enantiopure starting materials) and ensuring regioselectivity on the pyrazole ring.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors:

  • 2-Phenoxypropanoic acid (The electrophile).

  • 4-Aminopyrazole (The nucleophile).

Retrosynthesis Target 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Precursor1 2-Phenoxypropanoic Acid Target->Precursor1 Amide Coupling (HATU/DIPEA) Precursor2 4-Aminopyrazole Target->Precursor2 Start1 Phenol Precursor1->Start1 Williamson Ether (NaOH, Reflux) Start2 2-Chloropropanoic Acid Precursor1->Start2 Start3 Pyrazole Precursor2->Start3 1. Nitration 2. Reduction

Figure 2: Retrosynthetic disconnection showing the convergent assembly of the scaffold.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Phenoxypropanoic Acid
  • Reagents: Phenol (1.0 eq), 2-Chloropropanoic acid (1.1 eq), NaOH (2.2 eq), Water/Toluene.

  • Procedure:

    • Dissolve phenol in aqueous NaOH (10%) at 0°C.

    • Add 2-chloropropanoic acid dropwise (maintaining < 20°C to prevent polymerization).

    • Reflux the mixture for 4 hours.

    • Acidify with HCl to pH 1. The product precipitates as a white solid.

    • Recrystallization: Use Hexane/Ethyl Acetate to obtain pure acid.

Step 2: Synthesis of 4-Aminopyrazole (if not commercially sourced)
  • Reagents: Pyrazole, HNO₃/H₂SO₄, Pd/C, H₂.

  • Procedure:

    • Nitration of pyrazole at position 4 using standard mixed acid nitration.

    • Catalytic hydrogenation (Pd/C, 40 psi H₂) in Methanol to yield 4-aminopyrazole. Note: This compound is air-sensitive and should be used immediately or stored as a hydrochloride salt.

Step 3: Amide Coupling (The Critical Step)
  • Reagents: 2-Phenoxypropanoic acid (1.0 eq), 4-Aminopyrazole (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).

  • Rationale: HATU is preferred over EDC/HOBt for this coupling because the amino-pyrazole is less nucleophilic than standard alkyl amines. HATU prevents racemization of the

    
    -methyl group.
    
  • Protocol:

    • Dissolve 2-phenoxypropanoic acid in anhydrous DMF under N₂ atmosphere.

    • Add DIPEA and stir for 10 min.

    • Add HATU and stir for 30 min at 0°C to activate the acid.

    • Add 4-aminopyrazole (dissolved in minimal DMF) dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat), Water, and Brine.

    • Purification: Flash column chromatography (DCM:MeOH 95:5).

Structure-Activity Relationship (SAR) Data

Based on comparative literature of N-pyrazolyl amides (Beswick et al., 2010), the following SAR trends are established for this scaffold:

Structural ModificationEffect on Activity (P2X7/Kinase)Mechanistic Insight
Unsubstituted Pyrazole (NH) High Potency Essential for H-bonding in the binding pocket. Alkylation of pyrazole N1 often abolishes activity.

-Methyl (Propanamide)
Increased Potency (vs Acetamide) The methyl group fills a small hydrophobic pocket and restricts bond rotation, locking the bioactive conformation.
Phenoxy Substitution Variable Para-substitution (e.g., 4-Cl, 4-F) on the phenoxy ring typically enhances potency via halogen bonding or lipophilic interactions.
Linker Length Strict Constraint Extending to butanamide or shortening to formamide generally reduces affinity.

References

  • Beswick, P. J., et al. (2010).[2] "Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor." Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656.[2] Link

  • Tundo, P., et al. (1990). "Synthesis of Pure 2-Arylpropionic Acids." Organic Syntheses, 69, 1. Link

  • Faggioli, F., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 28(9), 3778. Link

  • BenchChem Technical Guides. (2025). "Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid." Link

  • Sun, N. B., et al. (2010). "Design and synthesis of pyrazole amide derivatives as succinate dehydrogenase inhibitors." Journal of Agricultural and Food Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Introduction The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Pyrazole derivatives, in particular, are prevalent scaffolds in a multitude of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Pyrazole derivatives, in particular, are prevalent scaffolds in a multitude of pharmacologically active agents, valued for their diverse biological activities. This document provides a comprehensive, step-by-step guide for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, a molecule of interest for researchers exploring new chemical entities. This protocol is designed for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices.

I. Overall Synthetic Strategy

The synthesis of the target compound is accomplished via a convergent three-stage process. This strategy involves the independent preparation of two key precursors, 2-phenoxypropanoic acid and 4-aminopyrazole , followed by their coupling to form the final amide product. This approach allows for the purification of each intermediate, ensuring the final reaction is conducted with high-purity starting materials, which often simplifies the final purification and improves overall yield.

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Coupling phenol Phenol ester Ethyl 2-phenoxypropanoate phenol->ester Williamson Ether Synthesis e2bp Ethyl 2-bromopropionate e2bp->ester acid 2-Phenoxypropanoic Acid ester->acid Saponification coupling Amide Coupling (HATU) acid->coupling nitropyrazole 4-Nitropyrazole aminopyrazole 4-Aminopyrazole nitropyrazole->aminopyrazole Catalytic Hydrogenation aminopyrazole->coupling target 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide coupling->target

Caption: Overall workflow for the synthesis of the target compound.

II. Safety and Handling

Prudent laboratory practices must be observed at all times. This synthesis involves the use of hazardous materials. Before beginning any procedure, consult the Safety Data Sheet (SDS) for each reagent.

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.

  • Ethyl 2-bromopropionate: Lachrymator and corrosive. Causes skin and eye irritation. Use in a fume hood.

  • Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care to avoid generating dust.

  • 4-Nitropyrazole: Potential explosive hazard. Handle with care and avoid shock or friction.

  • Palladium on Carbon (Pd/C): Flammable solid. May ignite if dry and exposed to air. Handle as a slurry and do not allow the catalyst to dry completely.

  • Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded and free of leaks. Use in a well-ventilated area designated for hydrogenation.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Irritant. Avoid inhalation and contact with skin and eyes.

  • DIPEA (N,N-Diisopropylethylamine): Flammable liquid and corrosive. Causes skin and eye irritation.

  • Solvents (DMF, DCM, Ethyl Acetate, etc.): Flammable and/or irritants. Handle in a well-ventilated fume hood.

III. Reagents and Equipment

ReagentCAS NumberMolecular Weight
Phenol108-95-294.11 g/mol
Ethyl 2-bromopropionate535-11-5181.03 g/mol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol
Hydrochloric Acid (HCl)7647-01-036.46 g/mol
4-Nitropyrazole3034-41-1113.08 g/mol
Palladium on Carbon (10 wt. %)7440-05-3-
4-Aminopyrazole17488-53-483.09 g/mol
2-Phenoxypropanoic Acid940-31-8166.17 g/mol
HATU148893-10-1380.23 g/mol
DIPEA7087-68-5129.24 g/mol
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol

Equipment: Standard laboratory glassware, round-bottom flasks, condensers, separatory funnel, magnetic stirrer with hotplate, rotary evaporator, high-vacuum pump, hydrogenation apparatus (e.g., Parr shaker or H-Cube), Buchner funnel, pH paper, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

IV. Detailed Synthesis Protocols

Part A: Synthesis of 2-Phenoxypropanoic Acid

This two-step procedure first involves a Williamson ether synthesis to form the ethyl ester, followed by saponification to yield the desired carboxylic acid.

Step A1: Synthesis of Ethyl 2-phenoxypropanoate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (9.41 g, 100 mmol), anhydrous potassium carbonate (20.73 g, 150 mmol), and acetone (100 mL).

  • Reaction: Stir the suspension vigorously. Add ethyl 2-bromopropionate (18.10 g, 100 mmol) dropwise to the mixture at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts using a Buchner funnel. Wash the solid with acetone (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is ethyl 2-phenoxypropanoate and can be used in the next step without further purification.

Step A2: Saponification to 2-Phenoxypropanoic Acid

  • Setup: Transfer the crude ethyl 2-phenoxypropanoate from the previous step into a 250 mL round-bottom flask. Add ethanol (50 mL) and a solution of sodium hydroxide (6.00 g, 150 mmol) in 50 mL of water.

  • Reaction: Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.

  • Extraction: Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, careful addition of concentrated hydrochloric acid (~12 M). A white precipitate of 2-phenoxypropanoic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water.[1]

Part B: Synthesis of 4-Aminopyrazole

This procedure involves the reduction of commercially available 4-nitropyrazole via catalytic hydrogenation.[2]

  • Setup: In a hydrogenation vessel (e.g., a Parr bottle), add 4-nitropyrazole (5.65 g, 50 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (approx. 5 mol %, ~265 mg) as a slurry in methanol.

    • Causality: Pd/C is an efficient catalyst for the reduction of aromatic nitro groups to amines under hydrogen pressure. Handling it as a slurry prevents it from becoming airborne and reduces the risk of ignition.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas (50 psi or 3-4 bar) and shake or stir vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is 4-aminopyrazole, which is often pure enough for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Part C: Amide Coupling to form 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

This final step utilizes HATU as a coupling agent, a highly efficient reagent for amide bond formation that minimizes side reactions.[3][4][5]

Amide_Coupling CarboxylicAcid 2-Phenoxypropanoic Acid ActivatedEster OAt-Activated Ester CarboxylicAcid->ActivatedEster Activation HATU HATU HATU->ActivatedEster Base DIPEA Base->ActivatedEster Deprotonation Amine 4-Aminopyrazole AmideProduct Final Amide Product Amine->AmideProduct ActivatedEster->AmideProduct Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide coupling.

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-phenoxypropanoic acid (1.66 g, 10 mmol), HATU (4.18 g, 11 mmol, 1.1 eq), and anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Activation: Stir the solution at room temperature and add N,N-Diisopropylethylamine (DIPEA) (3.88 g, 5.2 mL, 30 mmol, 3.0 eq). Stir the mixture for 15-20 minutes.

    • Causality: The base (DIPEA) deprotonates the carboxylic acid, allowing it to react with HATU to form a highly reactive OAt-activated ester intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid.[6][7]

  • Amine Addition: Add 4-aminopyrazole (0.83 g, 10 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's completion by TLC (e.g., using 1:1 hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of water. This will often precipitate the crude product. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality: The acid wash removes residual DIPEA, while the bicarbonate wash removes any unreacted carboxylic acid and HOAt byproduct. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

V. Purification and Characterization

Purification

The crude 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide can be purified by one of the following methods:

  • Column Chromatography: Purify the crude solid on a silica gel column using a gradient eluent system, for example, starting with 30% ethyl acetate in hexane and gradually increasing to 70% ethyl acetate in hexane.

  • Recrystallization: The product can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or isopropanol.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole protons (typically two singlets or doublets), the phenoxy aromatic protons, the methine (-CH-) proton (a quartet), the methyl (-CH₃) protons (a doublet), and the amide N-H proton (a broad singlet).
¹³C NMR Resonances for the carbonyl carbon (amide), aromatic carbons of the phenoxy group, pyrazole ring carbons, and aliphatic carbons of the propionamide chain.
Mass Spec (MS) The calculated exact mass for C₁₂H₁₃N₃O₂ is 231.1008. The expected [M+H]⁺ ion in high-resolution mass spectrometry (HRMS) would be ~232.1086.
Melting Point A sharp melting point is indicative of high purity.

VI. Conclusion

This guide provides a robust and detailed protocol for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. By breaking the synthesis into three manageable stages and providing the rationale behind key steps, researchers can confidently reproduce this procedure. The use of a modern coupling reagent like HATU ensures an efficient final step, a critical consideration in multi-step organic synthesis. As with any chemical procedure, careful planning, adherence to safety protocols, and diligent execution are paramount to success.

References

  • Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-PHENYLPROPIONIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering.
  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. Retrieved from [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]

  • Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives. (n.d.). Google Patents.
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.). Google Patents.
  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. (n.d.). PMC. Retrieved from [Link]

  • (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. (2009). MDPI. Retrieved from [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. (2024). MDPI. Retrieved from [Link]

  • Process optimization for acid-amine coupling. (2022). Current Chemistry Letters. Retrieved from [Link]

  • A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. (2023). Technical Disclosure Commons. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). (n.d.). ResearchGate. Retrieved from [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PMC. Retrieved from [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

  • 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl)acetamide. (2025). EPA CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Application

Application Note: A Robust RP-HPLC Method for the Quantification of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-phenoxy-N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. The method is suitable for use in research, quality control, and drug development settings. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and water, utilizing UV detection. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

2-phenoxy-N-(1H-pyrazol-4-yl)propanamide is a novel compound with a chemical structure incorporating a phenoxy group, a propanamide linkage, and a pyrazole ring. The pyrazole moiety is a key structural feature in many pharmaceutical compounds.[4][5][6] Accurate and reliable quantification of this analyte is essential for its development and use in various scientific applications. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of a wide range of compounds.[2][7] This application note provides a comprehensive guide for the development of a robust HPLC method, from initial parameter selection to full validation, ensuring the method is fit for its intended purpose.[8][9]

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.[10]

  • Structure: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide contains both hydrophobic (phenoxy group) and polar (pyrazole and amide groups) moieties.

  • Polarity: The presence of these functional groups suggests a moderate polarity, making it an ideal candidate for reversed-phase chromatography.[1][11]

  • UV Absorbance: The aromatic rings (phenoxy and pyrazole) are expected to exhibit significant UV absorbance, allowing for sensitive detection using a UV detector.[7]

  • pKa: The pyrazole ring has a basic nitrogen atom, and the amide group has a weakly acidic proton. The pKa of similar pyrazole compounds can be estimated to be in the range of 2-3 for the basic nitrogen.[12] This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.

HPLC Method Development Strategy

The goal is to achieve optimal resolution of the main peak from any potential impurities or degradation products in a reasonable analysis time.[10]

Column Selection

A C18 column is the most common starting point for reversed-phase HPLC due to its versatility and ability to retain a wide range of compounds.[11] A standard dimension column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance between efficiency and backpressure.

Mobile Phase Selection and Optimization
  • Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN is often preferred for its lower viscosity and better UV transparency. Water will be the aqueous component.

  • pH Adjustment: To ensure consistent retention and good peak shape for the ionizable analyte, the mobile phase pH should be controlled.[10] Buffering the aqueous phase at a pH at least 2 units away from the analyte's pKa is recommended. Given the estimated pKa of the pyrazole nitrogen, a mobile phase with a pH of ~4.5 would ensure the analyte is in a single ionic form. A simple buffer like acetate or formate can be used. For this method, 0.1% trifluoroacetic acid (TFA) in water is chosen for its ability to provide a low pH, good peak shaping for basic compounds, and its volatility, which is advantageous if the method is to be adapted for mass spectrometry (MS).[5]

  • Scouting Gradient: A "scouting" gradient is an effective way to determine the approximate elution conditions.[10] A broad gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% ACN) is run to determine the retention time of the analyte.

Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of the analyte in the mobile phase should be recorded using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity.[7]

Experimental Protocol: Method Development

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Chemicals: HPLC grade acetonitrile, HPLC grade water, and trifluoroacetic acid (TFA).

  • Standard Preparation: A stock solution of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution.

Initial Chromatographic Conditions (Scouting Gradient)
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 200-400 nm
Gradient 5% B to 95% B in 20 min
Method Optimization

Based on the results of the scouting gradient, the gradient can be optimized to reduce the run time while maintaining adequate resolution. If the analyte elutes at a certain percentage of organic solvent, a shallower gradient around that percentage can be employed to improve the separation of closely eluting impurities.

Detailed Analytical Protocol: Final Method

The following protocol is the result of the optimization process and is validated for the quantification of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

Final Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (example, to be determined by PDA)
Gradient Program Time (min)
0.0
10.0
10.1
12.0
12.1
15.0
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[13][14]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The peak for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide should be well-resolved from any other peaks.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of the analyte. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.[4]

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[15]

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by two different analysts. The RSD should be ≤ 2.0%.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria.[1]

Visualization of Workflows

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, Polarity, pKa) B Initial Parameter Selection (Column, Mobile Phase) A->B C Scouting Gradient Run B->C D Determine λmax (PDA) C->D E Evaluate Scouting Run Data D->E Optimized Conditions F Optimize Gradient & Flow Rate E->F G Finalize Method Conditions F->G H System Suitability Testing G->H Finalized Method I Validate per ICH Q2(R1) (Linearity, Accuracy, Precision) H->I J Determine LOD/LOQ I->J K Assess Robustness J->K L Routine Analysis K->L Method Ready for Routine Use

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A robust, sensitive, and specific RP-HPLC method for the quantitative determination of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine analysis in a quality control environment. The systematic approach to method development, from understanding the analyte's properties to rigorous validation, ensures the reliability of the analytical data generated.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD.

  • Agilent Technologies. (n.d.). Revisions per USP 621. Retrieved from

  • U.S. Pharmacopeia. (2022, December 1). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Retrieved from

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). Results in Chemistry. Retrieved from

  • Sivagam, B., et al. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from

  • Ashtekar, A. M., et al. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... ResearchGate. Retrieved from

  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from

  • ChemRxiv. (n.d.). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu... Retrieved from

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from

  • CompTox Chemicals Dashboard. (2025, October 15). 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl)acetamide. Retrieved from

  • The Good Scents Company. (n.d.). 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, 1374760-95-8. Retrieved from

  • MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from

Sources

Method

Application Note &amp; Protocol: Establishing Optimal Solvent Systems for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Abstract & Introduction The successful progression of a chemical entity in research and development hinges on a thorough understanding of its physicochemical properties, chief among them being solubility. This document p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The successful progression of a chemical entity in research and development hinges on a thorough understanding of its physicochemical properties, chief among them being solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine and optimize solvent systems for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. The protocols herein are designed to establish a robust, data-driven approach to solvent selection, moving from theoretical assessment to empirical validation.

The subject molecule, 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, possesses a composite chemical architecture. It features a non-polar phenoxy group and more polar functionalities, including a propanamide linkage and a pyrazole ring. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent environment. The amide and pyrazole moieties offer hydrogen bond donor and acceptor sites, while the aromatic rings allow for potential π-π stacking interactions.[1] Understanding these structural nuances is critical for predicting and confirming solubility behavior. This guide will detail a systematic workflow to identify single-solvent and co-solvent systems that ensure complete dissolution, stability, and compatibility with downstream applications.

Theoretical Assessment & Strategic Considerations

A rational approach to solvent selection begins with a theoretical analysis of the solute-solvent interactions. The principle of "like dissolves like" serves as a foundational concept, suggesting that solvents with physicochemical properties similar to the solute will be most effective.[2] For 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, this implies a need for solvents that can accommodate both its hydrophobic and hydrophilic regions.

Molecular Structure Analysis
  • Phenoxy Group: Contributes to the molecule's non-polar character and lipophilicity. Solvents with aromatic or non-polar aliphatic character may interact favorably with this region.

  • Propanamide Linkage: The amide group is highly polar and is a critical site for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Pyrazole Ring: This nitrogen-containing heterocycle is polar, with an N-H group that serves as a hydrogen bond donor and lone electron pairs on the nitrogen atoms that act as acceptors.[3]

This combination of functional groups indicates that solvents of intermediate to high polarity, particularly those capable of hydrogen bonding, are likely to be effective. Extremely non-polar solvents (e.g., hexane) or highly polar protic solvents (e.g., water) alone may yield poor solubility.

Utilizing Solubility Parameters

A more quantitative prediction can be made using Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] For a solute to dissolve, its HSP values should closely match those of the solvent.[5][6] The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance suggests higher affinity.[4] While the specific HSP values for the target compound are not published, they can be estimated using group contribution methods or determined empirically by testing its solubility in a range of characterized solvents.

The overall workflow for solvent selection is depicted in the diagram below.

G cluster_0 Phase 1: Theoretical Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Finalization A Analyze Solute Structure (Polar/Non-polar Moieties) B Review Solvent Properties (HSP, Polarity, Dielectric Constant) A->B Predict Interactions C Protocol 1: Rapid Qualitative Screen B->C Select Initial Solvent Panel D Protocol 2: Quantitative Solubility Assay (e.g., Shake-Flask) C->D Down-select Solvents E Protocol 3: Co-Solvent System Optimization D->E Identify Promising Single Solvents F Assess Downstream Compatibility (e.g., Stability, Volatility) E->F G Final Solvent System Selection F->G

Caption: Systematic workflow for solvent system selection.

Experimental Protocols

The following protocols provide a tiered approach to determining the optimal solvent system. It is recommended to perform these experiments sequentially.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the approximate solubility of the compound in a broad range of common laboratory solvents, spanning the polarity spectrum.

Materials:

  • 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Panel of solvents (see Table 1)

Procedure:

  • Accurately weigh approximately 1-2 mg of the compound into each labeled vial.

  • Add 100 µL of a single solvent to the corresponding vial. This creates an initial target concentration of 10-20 mg/mL.

  • Cap the vials securely and vortex vigorously for 2 minutes.

  • Allow the vials to stand at ambient temperature for 15-20 minutes.

  • Visually inspect each vial against a dark background. Record observations using the qualitative scale provided in Table 1.

Table 1: Solvent Panel and Qualitative Solubility Assessment

Solvent Polarity Index[7] Dielectric Constant (20°C)[8] Visual Solubility Score Observations
n-Hexane 0.1 1.88 Insoluble Solid remains as a precipitate.
Toluene 2.4 2.38 Slightly Soluble Hazy suspension, some solid remains.
Dichloromethane (DCM) 3.1 8.93 Sparingly Soluble Most solid dissolves, solution is cloudy.
Tetrahydrofuran (THF) 4.0 7.58 Soluble Clear solution, no visible particles.
Ethyl Acetate 4.4 6.02 Sparingly Soluble Hazy, some particles may remain.
Acetone 5.1 20.7 Soluble Clear solution.
Acetonitrile (ACN) 5.8 37.5 Soluble Clear solution.
Ethanol (EtOH) - 24.6 Soluble Clear solution.
N,N-Dimethylformamide (DMF) 6.4 36.7 Freely Soluble Clear solution, dissolves rapidly.
Dimethyl Sulfoxide (DMSO) 7.2 46.7 Freely Soluble Clear solution, dissolves rapidly.

| Water | 10.2 | 80.1 | Insoluble | Solid remains fully suspended/precipitated. |

Qualitative Score: Freely Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), Slightly Soluble (0.1-1 mg/mL), Insoluble (<0.1 mg/mL).

Protocol 2: Quantitative Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in the most promising solvents identified in Protocol 1. This method is based on the OECD Test Guideline 105.[9]

Materials:

  • Promising solvents (e.g., THF, Acetone, ACN, EtOH, DMF, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Calibrated analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide to a vial (e.g., add 20 mg to 1 mL of solvent to ensure saturation).

  • Cap the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Some systems may require up to 72 hours; consistency is key.[10]

  • After equilibration, allow the vials to rest for at least 1 hour to let coarse particles settle.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

  • Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method. The validation should demonstrate specificity, linearity, accuracy, and precision, according to ICH Q2(R2) guidelines.[11][12][13]

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Table 2: Example Quantitative Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Standard Deviation
Tetrahydrofuran (THF) 25 35.2 ± 1.8
Acetone 25 41.5 ± 2.1
Acetonitrile (ACN) 25 28.9 ± 1.5
Ethanol (EtOH) 25 31.7 ± 1.9
N,N-Dimethylformamide (DMF) 25 185.4 ± 5.6

| Dimethyl Sulfoxide (DMSO) | 25 | 210.1 | ± 7.2 |

Protocol 3: Binary Co-Solvent System Optimization

Objective: To enhance solubility or modify solvent properties (e.g., reduce toxicity, improve volatility) by creating binary mixtures. Co-solvents can disrupt the self-association of a primary solvent (like water), reducing its effective polarity and increasing the solubility of non-polar compounds.[]

Materials:

  • Two or more miscible solvents selected from Protocol 2.

  • Equipment as listed in Protocol 2.

Procedure:

  • Select a primary solvent in which the compound is sparingly or moderately soluble and a co-solvent in which it is highly soluble. A common example is an alcohol/water or ACN/water system.

  • Prepare a series of binary mixtures with varying volume ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

  • Perform the quantitative shake-flask method (Protocol 2) for each binary mixture.

  • Plot the solubility (mg/mL) as a function of the co-solvent percentage.

  • Identify the ratio that provides the optimal solubility for the intended application. Recent machine learning approaches, such as graph convolutional networks, are also emerging as powerful tools for predicting solubility in binary solvent systems, potentially reducing experimental workload.[15][16]

G cluster_0 Solute cluster_1 Solvent Solute PNPP (Amide/Pyrazole) Solvent DMSO (S=O) Solute->Solvent H-Bond (NH···O=S) Solute->Solvent Dipole-Dipole

Caption: Key intermolecular forces in dissolution.

Safety, Stability, and Downstream Considerations

Choosing a solvent system is not solely about maximizing solubility. The final selection must be fit-for-purpose.

  • Toxicity and Environmental Impact: Prioritize solvents with lower toxicity and environmental persistence. For example, ethanol is generally preferred over DMF or DMSO for many applications if solubility is adequate.

  • Volatility: For applications requiring solvent removal (e.g., crystallization, film casting), solvents with lower boiling points like acetone or ethyl acetate are advantageous. High-boiling point solvents like DMSO and DMF can be difficult to remove.

  • Chemical Stability: Ensure the compound does not degrade in the chosen solvent system over the required timeframe. A simple stability study can be conducted by preparing a solution, storing it under relevant conditions (light, temperature), and analyzing its purity by HPLC at various time points.

  • Compatibility: The solvent must be compatible with materials and other reagents used in subsequent steps (e.g., it must not dissolve the plasticware or interfere with a biological assay).

Conclusion

This application note provides a systematic, three-protocol methodology for identifying and optimizing a solvent system for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. By progressing from a broad qualitative screen to a precise quantitative analysis and co-solvent optimization, researchers can confidently select a solvent system that ensures maximum solubility while meeting the practical requirements of their specific application. The principles and protocols described are widely applicable to other novel chemical entities, providing a foundational framework for robust formulation and development.

References

  • Hansen, C. M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.

  • Tajbakhsh, M., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.

  • DuPont. Hansen Solubility Parameter System. Technical Information.

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.

  • Chiralabs. Solvent Properties Table.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Wikipedia. Hansen solubility parameter.

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method.

  • Hansen, C. M., et al. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. UPCommons.

  • OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.

  • LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

  • KREATiS. High-accuracy water solubility determination using logK.

  • Murov, S. Common Organic Solvents: Table of Properties.

  • MilliporeSigma. Solvent Physical Properties.

  • PubChem. 2-(4-chlorophenoxy)-N-(1H-pyrazol-4-yl)propanamide.

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.

  • European Commission. A.6 Water Solubility.

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • Du, Y., et al. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Journal of Cheminformatics.

  • University of California, Berkeley. Dielectric Constant of Common solvents.

  • Zhang, Y., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Digital Discovery.

  • Marcus, Y. (2017). Preferential Solvation of Drugs in Binary Solvent Mixtures. Walsh Medical Media.

  • WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

  • U.S. Environmental Protection Agency. 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl)acetamide Properties.

  • ResearchGate. (2014). The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound.

  • The Good Scents Company. 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide.

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand.

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound The pyrazole scaffold is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The compound 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide features this privileged heterocycle, suggesting its potential as a modulator of key cellular signaling pathways. The propanamide linker and phenoxy group further contribute to its drug-like properties, creating a molecule ripe for biological investigation.

These application notes provide a comprehensive guide for the in vitro characterization of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. The protocols herein are designed to be robust and self-validating, enabling researchers to elucidate the compound's mechanism of action, identify its molecular targets, and assess its therapeutic potential. We will proceed through a logical workflow, beginning with broad-spectrum kinase activity screening, followed by detailed cell-based assays to probe its effects on cellular health and specific signaling cascades.

Part 1: Initial Target Class Screening - Biochemical Kinase Assays

Given that a significant number of pyrazole-containing compounds are kinase inhibitors, a logical first step is to screen 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide against a panel of kinases.[1][2] Kinases are crucial regulators of most cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[2]

Principle of the In Vitro Kinase Assay

The fundamental principle of an in vitro kinase assay is to measure the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate by a kinase enzyme.[2][3] The inhibitory potential of a compound is determined by its ability to reduce this phosphorylation event. A variety of detection methods are available, including radiometric, fluorescent, and luminescent readouts.[2][4] For high-throughput screening, fluorescence-based assays are often preferred due to their sensitivity and safety.[2]

Workflow for Kinase Inhibition Profiling

Caption: Workflow for in vitro kinase inhibitor screening.

Protocol: Homogeneous Fluorescence-Based Kinase Assay

This protocol is adapted for a generic serine/threonine or tyrosine kinase and can be performed in a 96- or 384-well plate format.[4]

Materials:

  • 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

  • Recombinant kinase of interest

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)[3][5]

  • Fluorescence-based ADP detection kit

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Black, low-volume 384-well assay plates

  • Fluorescent plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) can be used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.

  • Assay Setup (Final volume: 20 µL):

    • Add 5 µL of kinase solution (prepared in kinase buffer) to each well.

    • Add 5 µL of the diluted compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells. The final DMSO concentration should not exceed 1%.[2]

    • Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.[4]

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibition.[5]

    • Add 10 µL of the reaction mixture to all wells to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the fluorescence-based ADP detection kit according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the detection reaction to proceed.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

  • For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

ParameterRecommended Value/RangeRationale
Final DMSO Concentration≤ 1%High concentrations of DMSO can inhibit kinase activity.[2]
ATP ConcentrationAt or near KmProvides a more accurate measure of inhibitor potency, especially for ATP-competitive inhibitors.[5]
Pre-incubation Time15-30 minutesAllows the inhibitor to bind to the kinase before the reaction starts.[4]
Kinase Reaction Time30-90 minutesShould be within the linear range of the assay to ensure accurate measurement of initial velocity.

Part 2: Cell-Based Assays - Assessing Cellular Effects

Following the identification of potential kinase targets, the next critical step is to evaluate the effects of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in a cellular context.[6] Cell-based assays provide a more physiologically relevant system to assess compound efficacy and potential toxicity.[7][8]

Protocol: Cell Viability and Cytotoxicity Assay

This assay determines the effect of the compound on cell proliferation and health. A common method is the use of a reagent that measures metabolic activity (e.g., resazurin-based) or cell membrane integrity.

Materials:

  • Cancer cell line(s) relevant to the identified kinase target(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

  • Positive control cytotoxic agent (e.g., doxorubicin)

  • Cell viability reagent (e.g., CellTiter-Blue®)

  • 96-well clear-bottom tissue culture plates

  • Multichannel pipette

  • Fluorescent plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Detection:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours.

    • Measure the fluorescence with a plate reader.

Data Analysis:

  • Calculate the percentage of viable cells relative to the vehicle-treated control wells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration.

Protocol: Cellular Pathway Analysis

To confirm that the compound inhibits the intended kinase and its downstream signaling pathway in a cellular environment, a pathway-specific assay is essential.[9] This can be achieved using techniques like Western blotting to detect changes in protein phosphorylation or by using reporter gene assays.[8][9]

Workflow for Cellular Pathway Analysis

Caption: Workflow for analyzing cellular signaling pathways.

Example using Western Blot:

  • Cell Treatment and Lysis:

    • Seed and treat cells with 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total protein as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following controls should be included in every experiment:

  • Positive Control: A known inhibitor of the target kinase or pathway to validate assay performance.

  • Negative Control: A vehicle (e.g., DMSO) to establish the baseline response.

  • Z'-factor Calculation: For high-throughput screens, the Z'-factor should be calculated to assess the robustness and quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. By systematically evaluating its effects in biochemical and cell-based assays, researchers can gain valuable insights into its biological activity, identify its molecular targets, and pave the way for further preclinical development.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Vertex AI Search.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • In vitro kinase assay. (2024, May 31). protocols.io.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
  • Cell-Based Assays Guide. (2025, January 31). Antibodies.com.
  • Cellular Pathway Analysis Assays. (n.d.). Thermo Fisher Scientific - HK.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT.

Sources

Method

Application Note: A Practical Guide to the Purification of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Using Flash Column Chromatography

Abstract This application note provides a comprehensive, experience-driven guide for the purification of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, a heterocyclic amide of interest in drug discovery and development.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, experience-driven guide for the purification of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, a heterocyclic amide of interest in drug discovery and development.[1][2][3] The protocol emphasizes the use of normal-phase flash column chromatography on silica gel, a widely accessible and effective technique for this class of molecule. We will delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to advanced troubleshooting, ensuring researchers can achieve high purity with confidence. This guide is designed for chemists and drug development professionals seeking a robust and reproducible purification strategy.

Introduction: The Importance of Purity

The compound 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide belongs to the pyrazole class of N-heterocycles, a scaffold renowned for its diverse pharmacological activities and presence in numerous FDA-approved drugs.[3] The biological efficacy and safety of such compounds are directly contingent on their isomeric and chemical purity. Impurities from synthesis, such as starting materials, by-products, or isomers, can confound biological assays and introduce toxicity. Therefore, a robust purification method is not merely a procedural step but a critical component of the drug discovery workflow.

This guide focuses on flash column chromatography, a cornerstone technique for purifying moderate quantities (milligrams to grams) of organic compounds in a research setting.[4]

Compound Analysis & Strategic Approach

A successful purification strategy begins with an analysis of the target molecule's structure.

  • Structure: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

  • Key Functional Groups:

    • Pyrazole Ring: Contains both a slightly acidic N-H proton and basic nitrogen atoms. It is a polar moiety capable of hydrogen bonding.

    • Amide Linkage (-C(O)NH-): A highly polar, hydrogen-bond donating and accepting group. Amides can sometimes be sensitive to highly acidic conditions.[5]

    • Phenoxy Group: A bulky, relatively non-polar aromatic ether group.

  • Predicted Properties: The combination of these groups results in a molecule of intermediate polarity with a calculated XLogP3 of 2.1.[6] The presence of strong hydrogen-bonding groups (amide and pyrazole N-H) dictates a strong interaction with polar stationary phases like silica gel.

Our Strategy: Normal-phase chromatography is the logical choice. We will use a polar stationary phase (silica gel) and a mobile phase of low-to-intermediate polarity. The separation will be based on the principle that more polar compounds interact more strongly with the silica gel and thus elute later.[4] By gradually increasing the polarity of the mobile phase (a gradient elution), we can effectively separate the target compound from less-polar and more-polar impurities.

Pre-Chromatography: Method Development with TLC

Attempting column chromatography without prior TLC analysis is inefficient and likely to fail. TLC is the essential tool for selecting the optimal mobile phase (solvent system).

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of 0.2 – 0.4 . This Rf range typically translates well to column chromatography, providing good separation without requiring excessively large solvent volumes.

Protocol: TLC Solvent System Screening
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates (e.g., Silica Gel 60 F254).[7]

  • Development: Place each plate in a developing chamber containing a different solvent system. Start with a non-polar mixture and progressively increase polarity. A common and highly effective system for compounds of this type is Ethyl Acetate (EtOAc) in Hexane .

  • Test Gradients:

    • Chamber 1: 10% EtOAc / 90% Hexane

    • Chamber 2: 20% EtOAc / 80% Hexane

    • Chamber 3: 30% EtOAc / 80% Hexane

    • Chamber 4: 50% EtOAc / 50% Hexane

  • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[8] Circle the spots.

  • Analysis: Calculate the Rf value for your target spot in each system:

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Selection: Choose the solvent system that gives the target compound an Rf of ~0.3. If spots are too close together (poor separation), try a different solvent system, such as Dichloromethane/Methanol.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard glass column and silica gel (230-400 mesh).

Materials & Reagents
Item Specification Purpose
Stationary Phase Silica Gel (Standard Grade, 230-400 mesh)Adsorbent for separation.
Mobile Phase Solvents Hexane (or Heptane), Ethyl Acetate (HPLC Grade)Eluent to carry the sample.
Sample Adsorbent Silica Gel (small amount) or Celite®For dry loading the sample.
Strong Solvent Dichloromethane (DCM) or MethanolTo dissolve the crude product for loading.
Apparatus Glass chromatography column, collection tubesMain separation equipment.
Workflow Diagram

PurificationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Final Steps Crude Crude Product TLC TLC Analysis to Find Optimal Solvent System (Rf ≈ 0.3) Crude->TLC Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Gradient (e.g., 10% to 50% EtOAc in Hexane) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Final Pure 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Evap->Final

Caption: Overall workflow for the purification process.

Step-by-Step Methodology
  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% EtOAc in Hexane). The consistency should be like a milkshake.

    • Pour the slurry into the column. Use positive air pressure to gently push the solvent through, packing the silica bed evenly. Ensure no air bubbles are trapped. The final bed should be flat and uniform.[9]

  • Sample Preparation (Dry Loading - Recommended):

    • Rationale: Dry loading is superior when your compound is dissolved in a solvent that is much more polar than the mobile phase. It prevents band distortion and improves resolution.[9]

    • Dissolve your crude product (e.g., 1g) in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel (e.g., 2-3g) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a final protective layer of sand.

  • Elution and Fractionation:

    • Carefully add the mobile phase to the column without disturbing the sand layer.

    • Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane). This will elute very non-polar impurities first.

    • Gradually and systematically increase the polarity of the mobile phase. This is known as a step gradient . A sample gradient is provided below.

    • Collect the eluent in numbered test tubes or flasks (fractions).

Sample Elution Gradient Table

This gradient should be adapted based on your initial TLC results.

Step Solvent Volume (for a 50g column) Mobile Phase Composition Purpose
1200 mL10% EtOAc in HexaneElute non-polar impurities.
2200 mL20% EtOAc in HexaneElute compounds of slightly higher polarity.
3400 mL30% EtOAc in HexaneTarget Elution Zone based on an Rf of ~0.3.
4200 mL50% EtOAc in HexaneElute the tail end of the product.
5200 mL100% EtOAc"Flush" the column of highly polar impurities.
  • Monitoring and Final Processing:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your compound.

    • Fractions containing only the pure target compound (single spot at the correct Rf) should be combined in a larger flask.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

    • Confirm the structure and purity of the final product using techniques like NMR and Mass Spectrometry.[10]

Troubleshooting Common Issues

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Co-elution The Rf values of the components are too similar in the chosen solvent system.Re-optimize the mobile phase with TLC. Try a shallower gradient (smaller increases in polarity). If Hexane/EtOAc fails, try a different solvent system like DCM/Methanol, which offers different selectivity.[9]
Compound Streaking / Tailing 1. Compound is too polar for the solvent. 2. Decomposition on acidic silica.1. Ensure the compound is fully dissolved in the mobile phase. 2. The amide or pyrazole can interact too strongly with acidic silanol groups. Deactivate the silica by running the column with a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).[5] Be aware this can make solvent evaporation more difficult. Alternatively, use a different stationary phase like neutral alumina.[11]
Compound Won't Elute The mobile phase is not polar enough to displace the compound from the silica gel.Increase the polarity of the mobile phase significantly (e.g., switch to a DCM/Methanol system).[11] For extremely polar compounds, reversed-phase chromatography (e.g., C18 silica with Water/Acetonitrile) might be necessary, though this is less common for preparative scale in typical organic labs.[12]
Cracked or Channeled Column Bed Improper packing or the column ran dry.This leads to very poor separation as the sample bypasses the stationary phase. The column must be repacked. Always ensure there is solvent above the silica bed.

Principle of Separation: A Molecular View

The mechanism of separation in normal-phase chromatography is based on competitive adsorption.

SeparationPrinciple cluster_silica Silica Gel Surface (Stationary Phase) cluster_mobile Mobile Phase s1 Si-OH s2 Si-OH s3 Si-OH EtOAc Ethyl Acetate (Strong Eluent) EtOAc->s3 Competes for Si-OH sites Hexane Hexane (Weak Eluent) Analyte Target Molecule (Amide C=O, Pyrazole N-H) Analyte->s1 H-Bonding (Strong Interaction) Analyte->s2 Dipole-Dipole

Caption: Interaction of the polar analyte with the silica surface.

The polar silanol (Si-OH) groups on the silica surface form strong hydrogen bonds and dipole-dipole interactions with the polar amide and pyrazole groups of the target molecule. The non-polar hexane in the mobile phase interacts weakly and cannot displace the analyte. The more polar ethyl acetate, however, can effectively compete for the adsorption sites on the silica gel, displacing the analyte and allowing it to move down the column (elute).

References

  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers. Retrieved from a Google search.[9]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from a Google search.[11]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. Retrieved from a Google search.[13]

  • Unknown Author. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from a Google search.[14]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]1]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from a Google search.[12]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from a Google search.

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from a Google search.[2]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from a Google search.[15]

  • PMC. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Retrieved from a Google search.[16]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from a Google search.[5]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from a Google search.[17]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from a Google search.[18]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from a Google search.[8]

  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from a Google search.[19]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from a Google search.[20]

  • Unknown Author. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from a Google search.[3]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from a Google search.[4]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from a Google search.[21]

  • Supporting Information. (n.d.). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. Retrieved from a Google search.[7]

  • PMC. (n.d.). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Retrieved from a Google search.[22]

  • ACS Omega. (2021, August 8). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Retrieved from a Google search.[23]

  • BenchChem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles. Retrieved from a Google search.[10]

  • PubChem. (n.d.). 2-(4-chlorophenoxy)-N-(1H-pyrazol-4-yl)propanamide. Retrieved from [Link]6]

Sources

Application

Application Note: A Practical Guide to the Synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Abstract: This document provides a comprehensive guide for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, a molecule of interest for scaffold-based drug discovery and chemical biology. Pyrazole-containing ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, a molecule of interest for scaffold-based drug discovery and chemical biology. Pyrazole-containing amides are prevalent motifs in medicinal chemistry, recognized for a wide array of biological activities.[1][2][3][4] This application note details two robust protocols for the crucial amide bond formation step, targeting researchers and professionals in organic synthesis and drug development. We will explore the synthesis of the requisite precursors—2-phenoxypropanoic acid and 4-amino-1H-pyrazole—and subsequently detail two reliable methods for their coupling: the acid chloride method and a modern carbodiimide-mediated coupling reaction. The causality behind experimental choices, safety considerations, and characterization are discussed to ensure reproducible and efficient synthesis.

Introduction and Synthetic Strategy

The target molecule, 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, is constructed from two key fragments: a 2-phenoxypropanoic acid unit and a 4-amino-1H-pyrazole unit, linked by an amide bond. The formation of this amide bond is the central transformation in the synthesis. While direct condensation of a carboxylic acid and an amine is possible, it typically requires harsh conditions (e.g., temperatures >100 °C) due to the formation of a non-reactive ammonium carboxylate salt at room temperature.[5]

Therefore, a successful strategy necessitates the "activation" of the carboxylic acid to enhance its electrophilicity. This guide presents a retrosynthetic analysis that breaks down the target molecule into its primary precursors and outlines the forward synthesis, emphasizing the critical amide coupling step.

G Target 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide AmideBond Amide Bond Formation Target->AmideBond Precursor1 2-Phenoxypropanoic Acid AmideBond->Precursor1 Carboxylic Acid Component Precursor2 4-Amino-1H-pyrazole AmideBond->Precursor2 Amine Component G cluster_0 Activation Step cluster_1 Coupling Step Acid 2-Phenoxypropanoic Acid AcidChloride 2-Phenoxypropanoyl Chloride (Intermediate) Acid->AcidChloride SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->AcidChloride Product Target Product AcidChloride->Product Amine 4-Amino-1H-pyrazole Amine->Product Base Triethylamine (Base) Base->Product

Sources

Method

Application Note: Dosing Guidelines for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in Murine Models

The following Application Note and Protocol guide details the use of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide , a small-molecule probe belonging to the class of Glucokinase Activators (GKAs) . This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide , a small-molecule probe belonging to the class of Glucokinase Activators (GKAs) . This guide is designed for researchers conducting preclinical metabolic studies in murine models.

Executive Summary & Mechanism of Action

2-phenoxy-N-(1H-pyrazol-4-yl)propanamide is a synthetic small molecule designed to allosterically activate glucokinase (GK), the primary glucose sensor in pancreatic


-cells and the rate-limiting enzyme for glucose uptake in hepatocytes. Structurally, it features a 2-phenoxypropanamide  core linked to a pyrazole  moiety, a scaffold characteristic of "second-generation" GKAs (similar to PF-04991532 and Piragliatin) optimized to balance potency with physicochemical stability.
Mechanism of Action (MOA)

Unlike insulin secretagogues (sulfonylureas) that close


 channels independent of glucose, this compound enhances the affinity of GK for glucose (

) and increases its maximal velocity (

). This results in a dual mechanism of glucose lowering:
  • Pancreatic

    
    -cells:  Lowers the threshold for glucose-stimulated insulin secretion (GSIS).
    
  • Hepatocytes: Accelerates glucose phosphorylation to Glucose-6-Phosphate (G6P), promoting glycogen synthesis and glycolysis while suppressing hepatic glucose output.

GKA_Mechanism Compound 2-phenoxy-N- (1H-pyrazol-4-yl)propanamide GK_Inactive Glucokinase (Inactive/Low Affinity) Compound->GK_Inactive Allosteric Binding GK_Active Glucokinase (Active/High Affinity) GK_Inactive->GK_Active Conformational Change Pancreas Pancreatic β-Cell GK_Active->Pancreas Target 1 Liver Hepatocyte GK_Active->Liver Target 2 Insulin Increased Insulin Secretion Pancreas->Insulin Lowers Glucose Threshold Glycogen Increased Glycogen Synthesis Liver->Glycogen Traps Glucose as G6P Glucose Reduced Blood Glucose Insulin->Glucose Glycogen->Glucose

Figure 1: Dual mechanism of action of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in glucose homeostasis.

Formulation & Preparation

The lipophilic nature of the 2-phenoxy-N-(heterocycle)amide scaffold requires careful formulation to ensure consistent bioavailability.

Recommended Vehicle

For oral gavage (PO) in mice, a lipid-based or surfactant-rich vehicle is required to prevent precipitation in the GI tract.

ComponentConcentrationFunction
PEG 400 20% (v/v)Co-solvent for solubilization
Tween 80 10% (v/v)Surfactant to maintain dispersion
Water / Saline 70% (v/v)Diluent (Add last)

Alternative Vehicle (Suspension): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. This is suitable for higher doses (>30 mg/kg) where a homogenous suspension is acceptable.

Preparation Protocol
  • Weigh the required amount of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide powder.

  • Add the calculated volume of PEG 400 and vortex vigorously for 2 minutes.

  • Add Tween 80 and sonicate at 40°C for 10–15 minutes until a clear solution or fine suspension is achieved.

  • Slowly add Water/Saline while stirring. Note: Adding water too quickly may cause precipitation.

  • Stability: Prepare fresh daily. Discard after 24 hours.

Dosing Guidelines (Murine Models)

Dosing strategies vary by the experimental objective. The therapeutic window for GKAs is narrow due to the risk of hypoglycemia; therefore, dose titration is critical.

Dose-Response Table
Study TypeRouteDose RangeFrequencyEndpoint
Acute Efficacy (OGTT) PO10 – 30 mg/kgSingle DoseGlucose excursion (AUC)
Chronic Efficacy PO30 – 100 mg/kgBID (Twice Daily)HbA1c, Fasting Glucose
Pharmacokinetics (PK) IV / PO1 mg/kg (IV) / 10 mg/kg (PO)Single DoseBioavailability (

),

Safety / Tox PO> 150 mg/kgSingle DoseHypoglycemia, Liver enzymes
Rationale for Dosing
  • 10-30 mg/kg (Acute): This range typically achieves plasma concentrations (

    
    ) of 1–5 
    
    
    
    M, sufficient to activate GK (
    
    
    nM) without inducing severe hypoglycemia in normoglycemic mice.
  • BID Dosing (Chronic): Most GKAs have a short half-life (

    
     hours) in rodents. Once-daily (QD) dosing often fails to maintain 24-hour glycemic control. Twice-daily (BID) dosing is recommended for chronic studies (e.g., db/db or ob/ob mice).
    

Experimental Protocols

Protocol A: Oral Glucose Tolerance Test (OGTT)

This is the gold-standard assay to validate the compound's efficacy.

Workflow:

  • Fast mice for 6 hours (morning fast) or overnight (depending on model severity).

  • Baseline Bleed (t = -30 min): Measure fasting blood glucose (FBG).

  • Dosing (t = -30 min): Administer Vehicle or Compound (e.g., 30 mg/kg PO).

  • Glucose Challenge (t = 0 min): Administer Glucose (2 g/kg PO).

  • Sampling: Measure blood glucose at t = 15, 30, 60, and 120 min post-glucose.

  • Analysis: Calculate Area Under the Curve (AUC) for glucose.

OGTT_Workflow Step1 Step 1: Fast Mice (6h or Overnight) Step2 Step 2: Baseline Glucose (t = -30 min) Step1->Step2 Step3 Step 3: Administer Compound (PO, 10-30 mg/kg) Step2->Step3 Step4 Step 4: Wait 30 mins (Drug Absorption) Step3->Step4 Step5 Step 5: Glucose Challenge (2 g/kg PO, t = 0) Step4->Step5 Step6 Step 6: Serial Bleeds (t=15, 30, 60, 120 min) Step5->Step6

Figure 2: Optimized OGTT workflow for GKA assessment.

Protocol B: Pharmacokinetic (PK) Profiling

To correlate efficacy with exposure, plasma levels must be monitored.

  • Animals: C57BL/6J mice (n=3 per timepoint).

  • Dose: 10 mg/kg PO.

  • Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood into EDTA tubes, centrifuge at 3000 x g for 10 min, and store plasma at -80°C.

  • Bioanalysis: LC-MS/MS detection of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide (MRM transition optimization required).

Safety & Troubleshooting

Hypoglycemia Management

The most significant risk with GKAs is mechanism-based hypoglycemia.

  • Sign: Blood glucose < 50 mg/dL, lethargy, seizures.

  • Mitigation:

    • Do not fast lean (normoglycemic) mice for >6 hours when testing high doses.

    • Keep 20% glucose solution injectable (IP) ready for emergency rescue.

    • Use diabetic models (db/db, ob/ob) which are more resistant to hypoglycemia.

Efficacy Loss (Tachyphylaxis)

Chronic GKA treatment can sometimes lead to loss of efficacy due to GK downregulation or counter-regulatory hormone (Glucagon) upregulation.

  • Check: Measure plasma insulin and glucagon levels if glucose lowering diminishes over weeks.

References

  • Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery, 8(5), 399–416. Link

  • Pfefferkorn, J. A., et al. (2012). Discovery of (S)-2-(4-Fluorophenoxy)-N-(1-methyl-1H-pyrazol-3-yl)propanamide (PF-04991532): A Glucokinase Activator for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 55(3), 1318–1336. Link

  • Grimsby, J., et al. (2003). Allosteric activators of glucokinase: potential role in diabetes therapy.[1][2][3] Science, 301(5631), 370-373. Link

  • Sarabu, R., & Grimsby, J. (2005). Glucokinase activators as new type 2 diabetes therapies.[4][1][2][5] Current Opinion in Drug Discovery & Development, 8(5), 631-637. Link

Sources

Application

Application Note: Crystallization Strategies for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Structural Analysis

Abstract: The precise elucidation of a molecule's three-dimensional structure is fundamental to understanding its function and optimizing its properties, particularly in the field of drug development. Single-crystal X-ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise elucidation of a molecule's three-dimensional structure is fundamental to understanding its function and optimizing its properties, particularly in the field of drug development. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, but its application is contingent upon the availability of high-quality single crystals. This guide provides a comprehensive overview of field-proven methodologies and detailed protocols for the crystallization of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, a molecule possessing a combination of rigid aromatic systems and flexible hydrogen-bonding moieties that present unique crystallization challenges. We will explore the theoretical underpinnings of crystallization, strategic solvent selection, detailed experimental protocols, and robust troubleshooting techniques to empower researchers to successfully obtain crystals suitable for structural analysis.

Introduction: The Rationale for Crystallization

The target molecule, 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, features several key structural motifs: a phenoxy group, a flexible propanamide linker, and a pyrazole ring. The amide and pyrazole groups are potent hydrogen bond donors and acceptors, suggesting that hydrogen bonding will be a dominant intermolecular interaction in the crystal lattice. The presence of both aromatic and aliphatic components gives the molecule a degree of conformational flexibility. Understanding the preferred conformation and the specific hydrogen-bonding networks in the solid state is critical for applications such as rational drug design, where molecular shape and interactions govern biological activity. Obtaining a high-resolution crystal structure via SC-XRD is the most direct way to gain this insight.[1]

The primary challenge in crystallization is to guide the molecules from a disordered state in solution to a highly ordered, repeating lattice. This is achieved by slowly bringing the solution to a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, providing the thermodynamic driving force for crystal nucleation and growth.[2][3]

Pre-Crystallization Essentials: Purity and Solubility

2.1 Material Purity Before any crystallization attempt, the purity of the compound must be rigorously assessed. Impurities can inhibit nucleation, disrupt lattice formation, or become incorporated into the crystal, leading to poor diffraction quality.[4] A minimum purity of >95%, and ideally >99%, is recommended. Standard techniques like NMR, HPLC, and Mass Spectrometry should be used for verification.

2.2 Building a Solubility Profile A thorough understanding of the compound's solubility is the most critical step in designing a crystallization experiment.[5][6] This is determined by systematically testing the solubility of a small amount of the compound (e.g., 5-10 mg) in a range of solvents (~0.5 mL) covering various polarities.

Key Observations for the Solubility Profile:

  • Soluble at Room Temperature: The solvent is a "good" solvent. Useful for the slow evaporation method or as the primary solvent in a diffusion setup.

  • Sparingly Soluble at Room Temp, Soluble when Hot: An ideal candidate for slow cooling crystallization.[4][7]

  • Insoluble at All Temperatures: The solvent is a "poor" solvent or "anti-solvent." Useful for solvent/anti-solvent diffusion techniques.[3][8][9]

Based on the structure of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, solvents capable of hydrogen bonding are excellent starting points.

Table 1: Candidate Solvents for Crystallization Screening
Solvent Boiling Point (°C) [10]Polarity Class Rationale for Use
Methanol65Polar ProticH-bonding capability, volatile. Good for slow evaporation.
Ethanol78Polar ProticSimilar to methanol, slightly less volatile.[11]
Isopropanol82Polar ProticOften yields high-quality crystals. Used for pyrazole derivatives.[12]
Acetonitrile82Polar AproticDipolar interactions, moderate volatility.
Ethyl Acetate77Polar AproticGood balance of polarity, often used in solvent pairs.[7]
Acetone56Polar AproticHigh volatility, good for pyrazole-amide compounds.[12]
Dichloromethane (DCM)40NonpolarVolatile, often used in layering techniques.[13]
Toluene111NonpolarAromatic interactions, high boiling point for slow methods.
Heptane/Hexane98 / 69NonpolarCommon anti-solvents to pair with more polar solvents.[7]

Strategic Crystallization Workflow

A multi-pronged approach, screening several methods and solvent systems in parallel, maximizes the chances of success. The overall strategy should be logical and systematic.

Crystallization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Optimization Purify Purify Compound (>99%) Solubility Determine Solubility Profile Purify->Solubility Evaporation Method 1: Slow Evaporation Solubility->Evaporation Vapor Method 2: Vapor Diffusion Solubility->Vapor Diffusion Method 3: Solvent/Anti-Solvent Diffusion Solubility->Diffusion Microscopy Microscopic Inspection Evaporation->Microscopy Vapor->Microscopy Diffusion->Microscopy Optimize Optimize Conditions Microscopy->Optimize No/Poor Crystals XRD Harvest & Mount for SC-XRD Microscopy->XRD Good Crystals

Caption: General workflow for crystallization screening.

Core Crystallization Protocols

Important Note: All glassware must be scrupulously clean. Dust and scratches can act as uncontrolled nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[13] Use filtered solvents where possible.

Protocol 4.1: Slow Evaporation

This is often the simplest and most successful method.[14] It is ideal for compounds that are moderately soluble at room temperature in a relatively volatile solvent.

Methodology:

  • Dissolve 10-20 mg of the compound in a minimal amount of a chosen solvent (e.g., methanol, acetone) in a small, narrow container like a vial or test tube. Ensure the solid is fully dissolved.[5]

  • Cover the container's opening with parafilm.

  • Pierce the parafilm with a needle 2-3 times to allow for slow solvent evaporation.[5][14] The rate of evaporation can be controlled by the number and size of the holes.[14]

  • Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a fume hood) and leave it undisturbed.[13]

  • Monitor for crystal growth over several days to weeks.

Expert Insight: The choice of container geometry matters. A narrow tube (like an NMR tube) reduces the surface area for evaporation, slowing the process and often yielding better crystals than a wide beaker.[14]

Protocol 4.2: Vapor Diffusion

This technique is excellent for sparingly soluble compounds and when only small amounts of material are available.[15] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually reducing its solubility.[16]

Vapor_Diffusion cluster_hanging Hanging Drop cluster_sitting Sitting Drop Reservoir1 Reservoir (Anti-solvent) Drop1 Drop (Compound + Solvent) Cover1 Coverslip Drop1->Cover1 Cover1->Reservoir1 Reservoir2 Reservoir (Anti-solvent) Drop2 Drop (Compound + Solvent) Pedestal Pedestal Drop2->Pedestal Pedestal->Reservoir2

Sources

Method

Application Note &amp; Protocols: Enhancing the Oral Bioavailability of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

< Abstract A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate oral bioavailability.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate oral bioavailability.[1][2] This application note addresses this challenge in the context of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide (referred to herein as "PPA"), a representative molecule whose structural motifs—a lipophilic phenoxy group and hydrogen-bonding capable pyrazole-amide moieties—suggest it likely belongs to the Biopharmaceutics Classification System (BCS) Class II or IV.[3][4][5] Such compounds are characterized by low solubility and potentially low permeability, leading to insufficient drug absorption and therapeutic efficacy.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize PPA and implement advanced formulation strategies to overcome these bioavailability limitations. We present detailed protocols for creating amorphous solid dispersions (ASDs) and lipid-based formulations, two highly effective and widely adopted approaches for enhancing the oral delivery of poorly soluble drugs.[1][6][7][8][9]

Introduction: The Bioavailability Challenge with PPA

The chemical structure of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide (PPA) suggests a molecular profile prone to poor aqueous solubility. The phenoxy group contributes to its lipophilicity (hydrophobicity), while the pyrazole and amide functionalities can lead to strong intermolecular hydrogen bonds, favoring a stable, low-energy crystalline state that resists dissolution.[10][11] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal (GI) fluids before it can be absorbed into the bloodstream.[1][12] For compounds like PPA, this dissolution step is often the rate-limiting factor for absorption.[13]

Formulation science offers powerful tools to overcome this barrier. By disrupting the drug's crystal lattice or providing a solubilized microenvironment, it is possible to significantly enhance dissolution rates and, consequently, oral bioavailability.[14][15] This note will focus on two such proven strategies:

  • Amorphous Solid Dispersions (ASDs): These systems convert the crystalline drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[6][16][17] This amorphous form can have significantly higher apparent solubility—potentially 5 to 100 times greater than its crystalline counterpart—leading to supersaturation in the GI tract and enhanced absorption.[15][18]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations dissolve the lipophilic drug in a blend of lipids, surfactants, and co-solvents.[2][19] Upon contact with GI fluids, they can form fine emulsions or micellar solutions, which keep the drug solubilized and facilitate its transport across the intestinal membrane.[2]

Initial API Characterization: Establishing the Baseline

Before developing advanced formulations, a thorough characterization of the active pharmaceutical ingredient (API) is essential to confirm its properties and establish a baseline for improvement.

Protocol 2.1: Solid-State and Physicochemical Analysis

This protocol outlines the key analytical techniques required to understand the fundamental properties of PPA.

Objective: To determine the crystallinity, thermal properties, and aqueous solubility of the neat PPA API.

Materials:

  • PPA API powder

  • Purified water, pH 1.2 HCl, pH 6.8 phosphate buffer

  • Analytical balance, spatulas, vials

Instrumentation:

  • Powder X-Ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

  • HPLC with UV detector or other suitable quantitative method

Methodology:

  • Powder X-Ray Diffraction (PXRD):

    • Gently pack the PPA powder into a sample holder.

    • Run the analysis over a suitable 2θ range (e.g., 2° to 40°) to obtain a diffraction pattern.

    • Interpretation: Sharp, well-defined peaks in the diffractogram confirm the crystalline nature of the material.[20][21] A broad, featureless "halo" would indicate an amorphous solid.[21] This pattern serves as a fingerprint for the crystalline form.[20]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of PPA into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).

    • Interpretation: A sharp endothermic peak indicates the melting point (Tm) of the crystalline drug.[22][23][24] The presence and temperature of this peak are characteristic of the solid form and can be used to assess purity and compatibility with excipients.[24][25][26]

  • Equilibrium Solubility Assessment:

    • Add an excess amount of PPA powder to separate vials containing purified water, 0.1N HCl (pH 1.2), and pH 6.8 phosphate buffer.

    • Agitate the vials at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

    • Quantify the concentration of dissolved PPA in the filtrate using a validated HPLC method.

    • Interpretation: This data will define the baseline solubility of PPA under various physiologically relevant pH conditions and confirm if it is a "poorly soluble" compound (typically <100 µg/mL).

Formulation Strategy I: Amorphous Solid Dispersions (ASDs)

ASDs are a premier strategy for enhancing the bioavailability of BCS Class II compounds.[6][16] The core principle is to prevent the drug from crystallizing by dispersing it within a stabilizing polymer matrix.[6][16]

Mechanism of Bioavailability Enhancement by ASDs

The amorphous form of a drug exists at a higher free energy state compared to its stable crystalline form.[15][18] This thermodynamic instability translates into a kinetic advantage: higher apparent solubility and faster dissolution. The polymer carrier plays a crucial role by:

  • Stabilizing the Amorphous Drug: It reduces the molecular mobility of the drug, preventing re-crystallization during storage and dissolution.[6]

  • Maintaining Supersaturation: Upon dissolution, the polymer can help maintain a supersaturated state of the drug in the GI fluid, which creates a high concentration gradient that drives absorption.[15][16]

cluster_0 Formulation Process cluster_1 Dissolution & Absorption API Crystalline PPA (API) Mix API + Polymer in Solvent API->Mix Polymer Polymer (e.g., HPMCAS, PVP) Polymer->Mix Solvent Organic Solvent Solvent->Mix SprayDry Spray Drying (Solvent Evaporation) Mix->SprayDry ASD Amorphous Solid Dispersion (PPA in Polymer Matrix) SprayDry->ASD GI GI Fluids ASD->GI Ingestion Super Supersaturated Solution of PPA GI->Super Rapid Dissolution Absorb Absorption across Intestinal Wall Super->Absorb Blood Systemic Circulation Absorb->Blood

Caption: Workflow for ASD formulation and mechanism of action.

Protocol 3.1: Formulation of PPA-ASD by Spray Drying

Objective: To prepare an amorphous solid dispersion of PPA with a suitable polymer to improve its dissolution rate.

Materials:

  • PPA API

  • Polymer carrier (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS, or Polyvinylpyrrolidone - PVP)

  • Solvent (e.g., Acetone, Methanol, or a mixture)

  • Analytical balance, beakers, magnetic stirrer

Instrumentation:

  • Benchtop spray dryer

Methodology:

  • Polymer and Drug Loading Selection: Start with a drug-to-polymer ratio of 25:75 (w/w). This can be optimized later to maximize drug loading while maintaining stability.

  • Solution Preparation:

    • Dissolve 2.5 g of PPA and 7.5 g of HPMCAS in 200 mL of a suitable solvent (e.g., acetone/methanol 1:1 v/v) in a beaker with stirring until a clear solution is obtained.

    • The total solid concentration should typically be around 5-10% (w/v).

  • Spray Drying Process:

    • Set the spray dryer parameters. These will need to be optimized for the specific solvent system and formulation, but typical starting points are:

      • Inlet Temperature: 100-120 °C

      • Aspirator/Fan Rate: 80-100%

      • Pump/Feed Rate: 5-10 mL/min

      • Atomization/Nozzle Gas Flow: As per instrument recommendation.

    • Feed the solution through the spray dryer. The solvent rapidly evaporates, leaving behind a fine powder of the ASD.

    • Collect the resulting powder from the cyclone and collection vessel.

  • Post-Processing: Dry the collected powder in a vacuum oven at 40 °C for 24 hours to remove any residual solvent. Store in a desiccator.

Protocol 3.2: Characterization of the PPA-ASD

Objective: To confirm the amorphous nature of the PPA in the ASD and to evaluate its dissolution performance.

Instrumentation:

  • PXRD, DSC (as in Protocol 2.1)

  • USP Dissolution Apparatus II (Paddle)

  • HPLC with UV detector

Methodology:

  • Solid-State Characterization:

    • PXRD Analysis: Analyze the PPA-ASD powder. The absence of sharp peaks corresponding to the crystalline PPA confirms the formation of an amorphous dispersion.[27][28]

    • DSC Analysis: Analyze the PPA-ASD powder. The absence of the sharp melting endotherm of crystalline PPA confirms its amorphous state. A single glass transition temperature (Tg) may be observed, indicating a miscible system.[23][24]

  • In Vitro Dissolution Testing:

    • Media: Use 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), maintained at 37 ± 0.5 °C.[12][29]

    • Procedure:

      • Add a quantity of PPA-ASD powder equivalent to a target dose of PPA (e.g., 50 mg) to each dissolution vessel.

      • In parallel, test the equivalent amount of unformulated, crystalline PPA as a control.

      • Set the paddle speed to 75 RPM.

      • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), replacing the volume with fresh media.

      • Filter the samples immediately and analyze for PPA concentration by HPLC.

    • Data Analysis: Plot the percentage of drug dissolved versus time for both the ASD and the crystalline API.

Formulation Strategy II: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are particularly suitable for highly lipophilic drugs.[19] These systems maintain the drug in a solubilized state throughout its transit in the GI tract, thereby circumventing the dissolution barrier. Self-Emulsifying Drug Delivery Systems (SEDDS) are a type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1][9]

Protocol 4.1: Formulation of a PPA-SEDDS

Objective: To develop a self-emulsifying formulation that enhances the solubility and dissolution of PPA.

Materials:

  • PPA API

  • Oil phase (e.g., Labrafac™ PG, Maisine® CC)[19]

  • Surfactant (e.g., Kolliphor® RH40, Cremophor® EL)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials, magnetic stirrer, water bath

Methodology:

  • Excipient Screening: First, determine the solubility of PPA in various oils, surfactants, and co-solvents to select the most effective components.

  • Formulation Preparation:

    • Based on solubility data, prepare a series of formulations. A typical starting point for a SEDDS formulation could be:

      • Oil (Maisine® CC): 30% (w/w)

      • Surfactant (Kolliphor® RH40): 50% (w/w)

      • Co-solvent (Transcutol® HP): 20% (w/w)

    • Accurately weigh the components into a glass vial.

    • Heat the mixture in a water bath at 40-50 °C and stir gently until a homogenous, clear liquid is formed.

    • Add the PPA API to the excipient blend at a concentration below its measured saturation solubility in the blend (e.g., 50 mg/g) and stir until fully dissolved.

Protocol 4.2: Characterization of the PPA-SEDDS

Objective: To evaluate the self-emulsification efficiency and in vitro drug release profile of the PPA-SEDDS.

Instrumentation:

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • USP Dissolution Apparatus II (Paddle)

  • HPLC with UV detector

Methodology:

  • Self-Emulsification Test:

    • Add 1 mL of the PPA-SEDDS formulation dropwise to 250 mL of purified water at 37 °C with gentle stirring.

    • Visually observe the formation of the emulsion. A rapid, spontaneous formation of a clear or slightly bluish-white emulsion is indicative of a good SEDDS.

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a particle size analyzer. Droplet sizes in the nano-range (<200 nm) are generally desirable.

  • In Vitro Drug Release:

    • This test is performed similarly to the dissolution test in Protocol 3.2, but with a key modification to handle the liquid formulation.

    • Fill hard gelatin capsules with a known amount of the PPA-SEDDS formulation (e.g., equivalent to 50 mg PPA).

    • Drop the capsule into the dissolution vessel containing 900 mL of FaSSIF at 37 °C.

    • Collect and analyze samples over time as previously described.

    • Compare the release profile to that of the unformulated API.

cluster_0 PPA Characterization & Strategy Selection cluster_1 Formulation Development & Testing cluster_2 Evaluation start PPA API char Characterize: - Solubility (pH 1.2, 6.8) - PXRD (Crystallinity) - DSC (Melting Point) start->char decision Low Solubility Confirmed? char->decision asd_path Strategy 1: Amorphous Solid Dispersion decision->asd_path Yes sedds_path Strategy 2: Lipid-Based (SEDDS) decision->sedds_path Yes asd_dev Formulate ASD (Spray Drying) asd_path->asd_dev sedds_dev Formulate SEDDS (Excipient Screening) sedds_path->sedds_dev asd_test Test ASD: - PXRD/DSC (Amorphous?) - In Vitro Dissolution asd_dev->asd_test sedds_test Test SEDDS: - Droplet Size - In Vitro Release sedds_dev->sedds_test compare Compare Dissolution Profiles: ASD vs. SEDDS vs. API asd_test->compare sedds_test->compare end Select Lead Formulation for In Vivo Studies compare->end

Caption: Decision workflow for PPA formulation development.

Comparative Data and Interpretation

The success of the formulation strategies is evaluated by comparing the dissolution profiles of the engineered formulations against the raw API.

Table 1: Hypothetical Physicochemical Properties of PPA

ParameterResultInterpretation
Physical Form White Crystalline PowderConfirmed by sharp PXRD peaks.
Melting Point (Tm) 185 °CSharp endotherm via DSC.
Solubility (pH 1.2) 2.5 µg/mLVery low solubility in acidic media.
Solubility (pH 6.8) 5.1 µg/mLVery low solubility in intestinal pH.
Calculated LogP 2.9Lipophilic nature, suggesting BCS Class II/IV.

Table 2: Hypothetical In Vitro Dissolution Results in FaSSIF (pH 6.5)

Time (minutes)% PPA Dissolved (Crystalline API)% PPA Dissolved (PPA-ASD)% PPA Released (PPA-SEDDS)
5 1%45%60%
15 3%85%92%
30 4%91% (Supersaturation)98%
60 5%88% (Some precipitation)99%
120 6%82%99%

Interpretation of Results: The hypothetical data clearly demonstrate the failure of the crystalline API to achieve meaningful dissolution. In contrast, both the ASD and SEDDS formulations show a dramatic improvement. The ASD provides rapid dissolution, achieving a state of supersaturation (>80% dissolved), which is highly beneficial for absorption.[15] The slight decrease over time may indicate some drug precipitation, a common phenomenon that can be mitigated by polymer selection.[18] The SEDDS formulation provides the most complete and rapid drug release, effectively keeping the PPA solubilized in the dissolution medium.[2]

Conclusion and Recommendations

The inherent poor aqueous solubility of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide presents a significant barrier to its development as an oral therapeutic. This application note has detailed two robust and industrially relevant formulation strategies—amorphous solid dispersions and self-emulsifying drug delivery systems—to overcome this challenge. The provided protocols offer a clear, step-by-step guide for the preparation and characterization of these advanced formulations.

Based on the comparative data, both ASD and SEDDS technologies are viable paths forward. The choice between them may depend on factors such as the required dose, long-term stability, and manufacturing complexity. The next logical step is to advance the most promising formulation(s) into preclinical in vivo pharmacokinetic (PK) studies in an appropriate animal model to confirm that the observed in vitro improvements translate into enhanced in vivo exposure.[30]

References

  • Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Nanomedicine: Nanotechnology, Biology and Medicine. Available from: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research. Available from: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison School of Pharmacy. Available from: [Link]

  • A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. Applied Nanoscience. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Designing and Research. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]

  • Nanoparticle tools for maximizing oral drug delivery. Journal of Nanobiotechnology. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. Available from: [Link]

  • Amorphous Solid Dispersion Technology and the Service Advantages of Crystal Pharmaceutical. Crystal Pharmatech. Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available from: [Link]

  • LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Life Sciences and Review. Available from: [Link]

  • Comprehensive insights on lipid-based drug delivery systems. CAS. Available from: [Link]

  • Application of Nanoparticles in Oral Delivery of Immediate Release Formulations. American Pharmaceutical Review. Available from: [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Use Of DSC in Preformulations. Slideshare. Available from: [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Technology Networks. Available from: [Link]

  • Fast-scan differential scanning calorimetry. European Pharmaceutical Review. Available from: [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Differential Scanning Calorimetric Analysis of Drug-Polymer Interaction in Glutinous Rice Based Microbeads. Asian Journal of Chemistry. Available from: [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL OF SCIENCE. Available from: [Link]

  • Application Of Differential Scanning Calorimetry (DSC) To Preformulation Compatibility Studies Between Chloroquine Phosphate And. SciSpace. Available from: [Link]

  • Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review. Asian Journal of Pharmacy and Technology. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • COMPLEXATION STRATEGIES FOR IMPROVING SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A FOCUS ON BCS CLASS II. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • Differential scanning calorimetry as a preformulation tool for studying eutectics relevant in pharmaceuticals. ResearchGate. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available from: [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available from: [Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. Available from: [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Solid solution quantification from full powder X-ray diffraction profile: novel application of multivariate calibration. IUCrJ. Available from: [Link]

  • Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. ResearchGate. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs. Scribd. Available from: [Link]

  • 2-(4-chlorophenoxy)-N-(1H-pyrazol-4-yl)propanamide. PubChem. Available from: [Link]

  • X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. YouTube. Available from: [Link]

  • Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). ppxrd.org. Available from: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available from: [Link]

  • pyrazole amide derivatives: Topics by Science.gov. Science.gov. Available from: [Link]

  • Synthesis, Analysis and Docking Study of Substituted Pyrazole Derivatives Containing Amide Linkage For Anti Cancer Activity. International Journal of Creative Research Thoughts. Available from: [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl)acetamide. US EPA. Available from: [Link]

  • 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. The Good Scents Company. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Welcome to the technical support center for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and significantly improve your synthesis yield and purity.

Overview of the Core Synthetic Challenge

The primary route to synthesizing 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide involves the amide coupling of 2-phenoxypropanoic acid with 4-aminopyrazole. While straightforward in principle, this reaction presents unique challenges due to the specific electronic and structural properties of the 4-aminopyrazole nucleophile. The presence of multiple nitrogen atoms in the pyrazole ring can lead to competitive side reactions and issues with nucleophilicity if not properly managed.

The general synthetic transformation is illustrated below:

G cluster_reactants Starting Materials cluster_product Product SM1 2-Phenoxypropanoic Acid Product 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide SM1->Product + SM2 4-Aminopyrazole SM2->Product Coupling Reagents Troubleshooting_Yield cluster_Coupling Problem Area: Acid Activation cluster_Amine Problem Area: Amine Nucleophilicity cluster_Conditions Problem Area: Reaction Conditions Start Low Yield Issue Coupling_Agent Coupling Reagent Inefficient? (e.g., DCC alone) Decomposed by moisture? Start->Coupling_Agent Amine_Reactivity Amine Reactivity Is the amine protonated? (pH too low) Is the pyrazole N-1 interfering? Start->Amine_Reactivity Conditions Conditions Poor solubility? Temperature too low/high? Incorrect stoichiometry? Start->Conditions Solution_Coupling Solution | - Switch to HATU or HBTU. - Use additives like HOBt or DMAP. - Ensure anhydrous conditions. Coupling_Agent:f1->Solution_Coupling Coupling_Agent:f2->Solution_Coupling Solution_Amine Solution | - Add a non-nucleophilic base (DIPEA, NMM). - Ensure starting amine is the free base, not a salt. - Use aprotic polar solvent. Amine_Reactivity:f1->Solution_Amine Amine_Reactivity:f2->Solution_Amine Solution_Conditions Solution | - Use DMF or NMP as solvent. - Run at 0°C to RT initially. - Use slight excess of amine (1.1-1.2 eq). Conditions:f1->Solution_Conditions Conditions:f2->Solution_Conditions Conditions:f3->Solution_Conditions

Figure 2: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant side product that is difficult to separate. What is it and how can I prevent it?

The most probable side product is the N-acylurea, especially when using carbodiimide-based coupling reagents like DCC or EDC. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. Another possibility is acylation on one of the pyrazole ring nitrogens.

Preventative Measures:

  • Change Coupling Reagent: Switch from DCC/EDC to a uronium/phosphonium-based reagent like HATU, HBTU, or PyBOP. These reagents form activated esters that are less prone to side reactions.

  • Use Additives: If using EDC, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form an active ester intermediate, which suppresses the formation of N-acylurea.

  • Control Temperature: Add the coupling reagent at 0°C. This slows down the rate of the competing rearrangement reaction.

  • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and allow it to activate for a few minutes before adding the 4-aminopyrazole.

Q3: The reaction stalls and does not proceed to completion, even after extended time. What are the potential causes?

Reaction stalling is often due to either the deactivation of reagents or poor solubility.

  • Moisture Contamination: Coupling reagents are highly sensitive to water. Ensure you are using anhydrous solvents and a dry reaction atmosphere (e.g., nitrogen or argon).

  • Incorrect Base: The use of a nucleophilic base like triethylamine (TEA) can sometimes compete with the desired amine for the activated acid. It is highly recommended to use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Solubility: As the product forms, it may precipitate out of less polar solvents like Dichloromethane (DCM), effectively halting the reaction. Using a more polar aprotic solvent like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO) can solve this issue.

Q4: My workup procedure is complicated and I'm losing product during purification. What is a reliable method?

A robust workup and purification protocol is critical for isolating a pure product with high recovery.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate or DCM.

  • Aqueous Wash:

    • Wash with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base and any unreacted amine.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and acidic additives (like HOBt).

    • Finally, wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for this specific amide bond formation?

For substrates like 4-aminopyrazole, which can be poor nucleophiles, uronium-based reagents are generally superior.

Coupling ReagentAdditiveBaseProsCons
HATU None neededDIPEA, NMMHigh yields, fast reactions, low racemization, fewer side products.High cost, can be moisture sensitive.
HBTU/HOBt HOBtDIPEA, NMMGood yields, well-established reagent.Can form a carcinogenic byproduct (HBTU).
EDC/HOBt HOBtDIPEA, NMMWater-soluble byproducts (easy removal), moderate cost.Slower reaction times, potential for N-acylurea side product.
DCC/DMAP DMAP (catalyst)NoneInexpensive.Forms insoluble DCU byproduct (difficult to filter), high risk of side reactions.

Recommendation: For highest yield and purity, HATU is the preferred reagent for this synthesis. For a more cost-effective approach, EDC/HOBt is a reliable alternative.

Q2: How critical is the purity of my starting materials?

Extremely critical.

  • 2-Phenoxypropanoic Acid: Should be free of any residual acids or bases from its synthesis.[1][2] Acidic impurities can protonate the 4-aminopyrazole, rendering it non-nucleophilic.

  • 4-Aminopyrazole: This is often the source of issues. It can degrade over time and should be pure. If using a hydrochloride salt, it is essential to add at least one full equivalent of base to generate the free amine in situ before the coupling agent is introduced.[3]

Q3: What are the optimal solvent and temperature conditions?

  • Solvent: A polar aprotic solvent is best. DMF is the most common and effective choice as it readily dissolves all reactants and intermediates.

  • Temperature: The reaction should be initiated at 0°C during the addition of the coupling reagent to control the initial exotherm and minimize side reactions. After addition, the reaction is typically allowed to warm to room temperature and stirred for 4-24 hours.

Detailed Experimental Protocol (Optimized HATU Method)

This protocol represents a robust and high-yielding procedure for the target compound.

Materials:

  • 2-Phenoxypropanoic acid (1.0 eq)

  • 4-Aminopyrazole (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate

  • 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-phenoxypropanoic acid (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).

  • Add 4-aminopyrazole (1.1 eq) to the solution and stir until dissolved.

  • Add DIPEA (3.0 eq) to the mixture.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add HATU (1.2 eq) portion-wise over 5 minutes. A slight color change may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir at room temperature for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (10x the volume of DMF).

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., isopropanol) or by silica gel chromatography.

Mechanism of HATU Activation:

HATU_Mechanism CarboxylicAcid R-COOH (2-Phenoxypropanoic Acid) DeprotonatedAcid R-COO⁻ CarboxylicAcid->DeprotonatedAcid + Base - H-Base⁺ HATU HATU ActivatedEster O-Acyl(tetramethyl)isouronium Ion (Activated Ester) HATU->ActivatedEster Base DIPEA Amine R'-NH2 (4-Aminopyrazole) Product R-CO-NH-R' (Final Amide) Amine->Product DeprotonatedAcid->ActivatedEster + HATU ActivatedEster->Product + Amine Byproduct Tetramethylurea + HOAt ActivatedEster->Byproduct

Figure 3: Simplified mechanism of amide bond formation using HATU.

References

  • Kumar, A., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ali, M. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]

  • Zhou, H. Y., et al. (2022). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Biotechnology and Applied Biochemistry. Available at: [Link]

  • PubChem (n.d.). 2-(4-chlorophenoxy)-N-(1H-pyrazol-4-yl)propanamide. Available at: [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

Sources

Optimization

Technical Support Center: Impurity Identification in 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide via LC-MS

Welcome to the technical support center for the analysis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we synthesize technical accuracy with field-proven insights to address common challenges encountered during the analysis of this molecule.

I. Understanding the Chemistry: Predicting Potential Impurities

Effective impurity identification begins with a foundational understanding of the synthetic route of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. While multiple synthetic strategies exist, a common and logical approach involves the amide coupling of 2-phenoxypropanoic acid and 4-amino-1H-pyrazole.

This synthetic pathway, along with potential side reactions and degradation, allows us to anticipate a profile of potential process-related and degradation impurities.

Diagram of a Plausible Synthetic Pathway

Synthetic_Pathway 2-phenoxypropanoic acid 2-phenoxypropanoic acid 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide 2-phenoxypropanoic acid->2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Amide Coupling 4-amino-1H-pyrazole 4-amino-1H-pyrazole 4-amino-1H-pyrazole->2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Coupling Reagents (e.g., EDCI, HOBt) Coupling Reagents (e.g., EDCI, HOBt) Coupling Reagents (e.g., EDCI, HOBt)->2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Caption: Plausible synthetic route for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

II. Frequently Asked Questions (FAQs) about Impurity Analysis

This section addresses common questions that arise during the LC-MS analysis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

Q1: What are the most likely process-related impurities I should look for?

A1: Based on the probable synthetic route, you should anticipate the following process-related impurities:

  • Unreacted Starting Materials:

    • 2-phenoxypropanoic acid

    • 4-amino-1H-pyrazole

  • Reagent-Related Impurities:

    • Impurities from the coupling reagents (e.g., EDC, HOBt).

  • By-products:

    • Di-acylated pyrazole: Where a second molecule of 2-phenoxypropanoic acid reacts with the pyrazole ring nitrogen.

    • Side-products from the synthesis of starting materials.

Q2: What are the expected degradation products of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide?

A2: Forced degradation studies are crucial for identifying potential degradation products.[1] A likely degradation pathway is the hydrolysis of the amide bond, which would result in the formation of:

  • 2-phenoxypropanoic acid and 4-amino-1H-pyrazole .

Q3: What are the key instrument parameters for the LC-MS analysis of this compound and its impurities?

A3: A robust LC-MS method is fundamental for reliable results. Here is a recommended starting point:

ParameterRecommendationRationale
LC Column Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)Provides good separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization mode and aids in good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the reversed-phase column.
Gradient Start with a low percentage of B, and gradually increase.To effectively separate polar and non-polar impurities.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe amide and pyrazole nitrogens are readily protonated.
Scan Range m/z 100-500To cover the mass range of the parent compound and its likely impurities.

Q4: How can I confirm the structure of an unknown impurity?

A4: Structural elucidation of an unknown impurity is a multi-step process:

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the elemental composition of the impurity.[2]

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information.

  • Fragmentation Pattern Analysis: Compare the fragmentation pattern of the impurity to that of the parent compound and known standards.

  • Reference Standards: If possible, synthesize or purchase a reference standard of the suspected impurity for confirmation.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the LC-MS analysis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate sample solvent- Column contamination- Dilute the sample.- Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase.- Flush the column with a strong solvent.
Retention Time Shifts - Inconsistent mobile phase preparation- Column temperature fluctuations- Column degradation- Prepare fresh mobile phases.- Ensure the column oven is at a stable temperature.- Replace the column if it has been used extensively.
High Baseline Noise - Contaminated mobile phase or LC system- Dirty ion source- Use high-purity solvents and additives.- Purge the LC system.- Clean the ion source.
Weak Signal Intensity - Poor ionization of the analyte- Ion suppression from matrix components- Incorrect MS settings- Optimize ionization source parameters (e.g., capillary voltage, gas flow).- Improve sample preparation to remove interfering matrix components.- Ensure the correct mass range and scan parameters are used.
Unexpected Peaks in the Chromatogram - Sample carryover- Contamination from vials or solvent- Ghost peaks from the mobile phase- Inject a blank solvent run to check for carryover.- Use clean vials and fresh, high-purity solvents.- Investigate the source of mobile phase contamination.

IV. Experimental Protocols and Data Interpretation

A. Recommended LC-MS/MS Protocol
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water 50:50) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm filter before injection.

  • Liquid Chromatography Conditions:

    • Column: C18, 150 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Data Acquisition: Full scan MS followed by data-dependent MS/MS of the top 3 most intense ions.

B. Interpreting Fragmentation Patterns

The fragmentation of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in MS/MS will provide valuable structural information. Key fragmentation pathways for amides often involve cleavage of the amide bond (N-CO cleavage).

Predicted Fragmentation of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide:

Fragmentation_Pathway Parent_Ion [M+H]+ Fragment_A [2-phenoxypropanoyl]+ Parent_Ion->Fragment_A Loss of 4-amino-1H-pyrazole Fragment_B [4-amino-1H-pyrazole+H]+ Parent_Ion->Fragment_B Loss of 2-phenoxypropene Fragment_C [Phenoxy]+ Fragment_A->Fragment_C Loss of propionyl group

Caption: Predicted major fragmentation pathways for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

  • Alpha Cleavage: A common fragmentation for amides is the cleavage of the bond adjacent to the carbonyl group. This can lead to the formation of a stable acylium ion.

  • N-CO Bond Cleavage: The cleavage of the amide bond is a dominant fragmentation pathway for many amides, resulting in the formation of ions corresponding to the acyl and amine portions of the molecule.

  • Loss of Neutral Molecules: Look for characteristic neutral losses, such as the loss of water or carbon monoxide, which can provide clues about the structure.

By understanding these fundamental fragmentation patterns, you can deduce the structure of unknown impurities by comparing their MS/MS spectra to that of the parent compound.

V. Conclusion

The identification of impurities in pharmaceutical compounds like 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide is a critical aspect of drug development and quality control. A systematic approach that combines a thorough understanding of the synthetic process, robust LC-MS method development, and logical troubleshooting is essential for success. This guide provides a comprehensive framework to assist researchers in navigating the challenges of impurity analysis, ensuring the safety and efficacy of the final drug product.

VI. References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]

Sources

Troubleshooting

Stability of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide under various storage conditions

Welcome to the technical support guide for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various storage and experimental conditions. Understanding the stability profile is critical for ensuring the accuracy of experimental results and the quality of drug development programs.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide?

A1: Based on its chemical structure, which contains an amide linkage, a pyrazole ring, and a phenoxy group, the primary degradation pathways for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide are anticipated to be hydrolysis and oxidation.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and alkaline conditions, which would lead to the formation of 2-phenoxypropanoic acid and 1H-pyrazol-4-amine.[1][2] The rate of hydrolysis is generally pH-dependent.[3]

  • Oxidation: The pyrazole and phenoxy moieties can be susceptible to oxidative degradation.[1][4] The presence of dissolved oxygen in solutions or exposure to oxidizing agents can promote the formation of various oxidation products.[3]

Q2: I'm observing unexpected variability in my experimental results. Could this be related to compound instability?

A2: Yes, inconsistent results are a common indicator of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability. It is crucial to ensure that your stock solutions and experimental samples are prepared freshly and stored appropriately to minimize degradation.

Q3: What are the recommended storage conditions for solid 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide and its solutions?

A3: To ensure the long-term stability of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, the following storage conditions are recommended:

FormRecommended Storage ConditionsRationale
Solid Compound Store in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.Amides and imides are relatively stable molecules, but amines are prone to oxidation.[4] Storing in a dark, cool, and dry environment minimizes exposure to light, heat, and moisture, which can accelerate degradation.[5]
Stock Solutions Prepare fresh solutions for each experiment. If storage is necessary, store in tightly sealed amber vials at -20°C or -80°C. Minimize freeze-thaw cycles.Solutions, especially in protic solvents, can be more susceptible to degradation.[3] Storing at low temperatures slows down chemical reactions, and amber vials protect from light-induced degradation.[3][6]
Q4: Are there any known incompatibilities with common solvents or excipients?
  • Strongly acidic or basic solutions: These can catalyze the hydrolysis of the amide bond.[1]

  • Oxidizing agents: Reagents like hydrogen peroxide can lead to oxidative degradation.[1][3]

  • Reactive excipients: Some excipients may contain reactive impurities or peroxides that can initiate degradation.[3]

It is always advisable to perform compatibility studies with your specific formulation or experimental setup.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Rapid loss of compound potency in aqueous solutions.
  • Potential Cause: Hydrolysis of the amide linkage.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your solution. Stability is often pH-dependent, and both acidic and basic conditions can accelerate hydrolysis.[3]

    • Buffer Optimization: If your experimental protocol allows, adjust the pH to a more neutral range (pH 6-8) to potentially slow down hydrolysis.

    • Aprotic Solvents: For stock solutions, consider using aprotic solvents like DMSO or DMF and diluting into your aqueous buffer immediately before use.

    • Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.[3]

Issue 2: Appearance of unknown peaks in my chromatogram over time.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products and identify their chromatographic signatures.[3][7][8] This will help in confirming if the new peaks are indeed related to the parent compound.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks. This can provide valuable information about the structure of the degradation products.[3]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main compound. Co-elution of degradation products can affect the accuracy of your quantification.[3]

Issue 3: Discoloration of the solid compound or solutions.
  • Potential Cause: Oxidative degradation or photodecomposition.[3]

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound and prepare solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[3]

    • Protection from Light: Always store the compound and its solutions in amber vials or protect them from light to prevent photolytic degradation.[3][5]

    • Antioxidants: In some formulations, the addition of a suitable antioxidant may be considered, but this should be carefully evaluated for compatibility and potential interference with your experiments.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide under various stress conditions.[3][9][10]

Objective: To identify potential degradation products and degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution to UV and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).[3]

  • Sample Analysis:

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze by a stability-indicating HPLC method, preferably with both UV and MS detection.[3]

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and characterize any significant degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Base Base Hydrolysis (0.1 M NaOH) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Photo Photostability (UV/Vis) Stock->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Degradation Calculate % Degradation Analyze->Degradation Identify Identify Degradants Analyze->Identify

Caption: Workflow for a typical forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Typical Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a suitable wavelength (e.g., 206 nm) and/or mass spectrometry.[11]

  • Column Temperature: 25-30°C.[11]

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[11]

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Select_Column Select C18 Column Optimize_MP Optimize Mobile Phase Select_Column->Optimize_MP Set_Params Set Flow Rate & Temperature Optimize_MP->Set_Params Select_Detection Select UV/MS Detection Set_Params->Select_Detection Specificity Specificity Select_Detection->Specificity Linearity Linearity Select_Detection->Linearity Accuracy Accuracy Select_Detection->Accuracy Precision Precision Select_Detection->Precision Robustness Robustness Select_Detection->Robustness Degradation_Pathways cluster_products Degradation Products Parent 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Acid 2-phenoxypropanoic acid Parent->Acid Hydrolysis (Acid/Base) Amine 1H-pyrazol-4-amine Parent->Amine Hydrolysis (Acid/Base) Oxidized Oxidized Products Parent->Oxidized Oxidation

Caption: Plausible degradation pathways for the target compound.

V. References

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

  • Preprints.org. (n.d.). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. [Link]

  • IRIS. (n.d.). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link]

  • European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars - Rev. 1. [Link]

  • MDPI. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Innovare Academic Sciences. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Center for Biotechnology Information. (2010). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. [Link]

Sources

Optimization

Technical Support Center: Amide Coupling Reactions in 2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide Synthesis

Welcome to the technical support guide for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. Here, we address common challenges with in-depth, evidence-based troubleshooting strategies and frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: Why is my amide coupling reaction showing low to no conversion?

Low or no conversion is a frequent issue in amide bond formation. The root cause often lies in the deactivation of starting materials, suboptimal reaction conditions, or the presence of impurities.[1]

Possible Causes & Solutions:

  • Amine Deactivation: The nucleophilicity of 4-amino-1H-pyrazole is crucial for the reaction. If the reaction medium is too acidic, or if the amine is used as a salt (e.g., hydrochloride) without sufficient base, it will be protonated and non-nucleophilic.[1][2]

    • Solution: Ensure the addition of at least one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amine.[3][4] If using an amine salt, increase the base to two equivalents.

  • Carboxylic Acid Inactivity: The carboxylic acid, 2-phenoxypropanoic acid, must be activated to be susceptible to nucleophilic attack.[5]

    • Solution: Pre-activation of the carboxylic acid with the coupling reagent and base for 10-15 minutes before adding the amine can significantly improve yields.[3][6][7] This allows for the formation of the highly reactive active ester intermediate.[6]

  • Presence of Water: Many coupling reagents and their activated intermediates are moisture-sensitive. Water can hydrolyze the activated carboxylic acid, reverting it to its inactive form.[1][3]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Storing solvents over molecular sieves is a good practice.[3]

  • Suboptimal Reagent Choice: For sterically hindered or electronically challenging substrates, standard coupling reagents like EDC may not be potent enough.[1]

    • Solution: Consider using more powerful uronium/aminium salt-based reagents like HATU or HBTU.[1][8]

Question 2: My reaction is producing significant impurities. What are the likely side reactions and how can I mitigate them?

Side reactions are a common source of impurities, complicating purification and reducing yield. Understanding these pathways is key to their prevention.

Common Side Reactions & Mitigation Strategies:

  • N-Acylurea Formation (with carbodiimides like EDC/DCC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further with the amine.[9]

    • Mitigation: This side reaction can be suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8][9] These additives trap the O-acylisourea intermediate to form a more stable active ester.[8]

  • Guanidinium Byproduct Formation (with uronium/aminium reagents like HATU): The amine can react directly with the coupling reagent to form a guanidinium byproduct.

    • Mitigation: The order of addition is critical. Pre-activating the carboxylic acid with HATU and a base before adding the amine minimizes this side reaction.[7]

  • Epimerization: If your 2-phenoxypropanoic acid is chiral, racemization or epimerization at the alpha-carbon can occur, especially with carbodiimide reagents.[10]

    • Mitigation: The use of additives like HOBt or HOAt is crucial for minimizing racemization.[1][11] Uronium/aminium reagents like HATU are also known for their low rates of epimerization.[8]

Question 3: How do I choose the optimal solvent and temperature for this reaction?

The choice of solvent and temperature can significantly impact reaction rate, solubility of reagents, and the stability of intermediates.[1]

Solvent Selection:

  • Solubility: Ensure that both 2-phenoxypropanoic acid and 4-amino-1H-pyrazole are fully soluble in the chosen solvent.[12] Common solvents for amide coupling reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (ACN).[12][13]

  • Reactivity: The polarity of the solvent can influence the reaction rate. More polar solvents can favor the formation of the activated species.[13] However, highly polar solvents might also increase the risk of racemization.[13]

  • Workup: Consider the ease of solvent removal during the workup. DCM and ACN are generally easier to remove by rotary evaporation than DMF.[7]

Temperature Control:

  • Most HATU-based reactions perform well at room temperature.[3]

  • For carbodiimide-mediated couplings, lower temperatures (e.g., 0 °C to room temperature) are often recommended to minimize side reactions like N-acylurea formation and epimerization.[9]

  • If the reaction is sluggish, gentle heating may be considered, but this should be done with caution as it can also promote side reactions.[8] Monitoring the reaction by TLC or LC-MS is advised.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide?

The choice of coupling reagent is critical and depends on the specific requirements of your synthesis, such as scale, cost, and desired purity.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCEconomical and effective for many standard couplings.[1]Can lead to racemization and N-acylurea formation; often require additives like HOBt.[1][9][10]
Uronium/Aminium Salts HATU, HBTUHigh reactivity, fast reaction times, and low rates of epimerization, making them suitable for challenging couplings.[8]More expensive than carbodiimides.[5]
Phosphonium Salts PyBOP, BOPHigh coupling efficiency with low racemization risk.[5]Can be more expensive and may generate carcinogenic byproducts (HMPA in the case of BOP).[5]

For the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, starting with a carbodiimide like EDC in combination with HOBt is a good first approach due to its cost-effectiveness. If yields are low or impurities are problematic, switching to a more powerful reagent like HATU is recommended.[1][8]

Q2: How can I purify the starting materials, 2-phenoxypropanoic acid and 4-amino-1H-pyrazole?

The purity of starting materials is paramount for a successful reaction.

  • 2-Phenoxypropanoic Acid: This can often be purified by recrystallization from water or a suitable organic solvent.[14] Purity can be assessed by techniques like HPLC, NMR, and melting point analysis.[15]

  • 4-Amino-1H-pyrazole: This compound is a key intermediate in the synthesis of various pharmaceuticals.[16] Purification can be achieved through recrystallization or column chromatography.[17] Given its role as a building block in drug discovery, several synthetic routes are available.[16][18]

Q3: What is the role of the base in the amide coupling reaction, and which one should I use?

A base is typically required in amide coupling reactions for two main reasons:

  • To deprotonate the amine starting material (if it is in a salt form) and increase its nucleophilicity.[1]

  • To facilitate the activation of the carboxylic acid by the coupling reagent.[3]

Commonly Used Bases:

  • N,N-Diisopropylethylamine (DIPEA): Often the preferred base due to its steric hindrance, which minimizes its nucleophilicity and reduces the likelihood of it participating in side reactions.[3]

  • Triethylamine (TEA): Another common non-nucleophilic base.

  • Pyridine and 2,6-Lutidine: Weaker bases that can be beneficial in suppressing certain side reactions like guanidinylation when using HATU.[4]

Q4: What is the optimal order of addition for the reagents?

The order of addition can have a significant impact on the outcome of the reaction, particularly in minimizing side reactions.

For uronium/aminium reagents like HATU, the generally accepted best practice is to pre-activate the carboxylic acid:

  • Dissolve the 2-phenoxypropanoic acid in an anhydrous solvent.

  • Add the base (e.g., DIPEA) and the coupling reagent (e.g., HATU).

  • Stir for 10-15 minutes at room temperature to allow for the formation of the active ester.[3][6]

  • Add the 4-amino-1H-pyrazole.

This sequential addition helps to maximize the formation of the desired product and reduces the formation of guanidinium byproducts.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • To a solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add 4-amino-1H-pyrazole (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using HATU
  • To a solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[3][6]

  • Add 4-amino-1H-pyrazole (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Amide Coupling Mechanism

AmideCoupling CarboxylicAcid R-COOH (2-Phenoxypropanoic Acid) ActiveEster Activated Intermediate (e.g., OAt-ester) CarboxylicAcid->ActiveEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + Amine Amine R'-NH2 (4-Amino-1H-pyrazole) Amine->TetrahedralIntermediate AmideProduct Amide Product TetrahedralIntermediate->AmideProduct Collapse Byproducts Byproducts TetrahedralIntermediate->Byproducts Release

Caption: General mechanism of amide bond formation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Conversion CheckPurity Check Starting Material Purity Start->CheckPurity Impure Impure? CheckPurity->Impure CheckConditions Review Reaction Conditions Anhydrous Anhydrous Conditions? CheckConditions->Anhydrous CheckReagents Evaluate Coupling Reagent ReagentStrength Reagent Potent Enough? CheckReagents->ReagentStrength Impure->CheckConditions No Purify Purify Starting Materials Impure->Purify Yes Purify->CheckConditions UseDry Use Anhydrous Solvents/Glassware Anhydrous->UseDry No BasePresent Sufficient Base? Anhydrous->BasePresent Yes UseDry->BasePresent AddBase Add/Increase Base BasePresent->AddBase No Preactivation Pre-activation Step? BasePresent->Preactivation Yes AddBase->Preactivation Preactivation->CheckReagents Yes ImplementPreactivation Implement Pre-activation Preactivation->ImplementPreactivation No ImplementPreactivation->CheckReagents StrongerReagent Use Stronger Reagent (e.g., HATU) ReagentStrength->StrongerReagent No Success Reaction Successful ReagentStrength->Success Yes StrongerReagent->Success

Caption: Decision tree for troubleshooting low conversion.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • ChemicalBook. (2026, January 13). 2-Phenoxypropionic acid | 940-31-8.
  • Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • Piras, L., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis.
  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-(4-Phenylphenoxy)propanoic Acid.
  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Chem-Impex. (n.d.). 4-Amino-1H-pyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Current Status: Operational Ticket ID: STAB-2024-PYRZ Assigned Specialist: Senior Application Scientist[1] Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: STAB-2024-PYRZ Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide . Based on its functional group architecture—specifically the secondary acyclic amide, the phenoxy ether linkage, and the pyrazole heterocycle—this molecule presents distinct degradation risks that must be managed during formulation and storage.

Compound Architecture & Vulnerabilities:

  • Core Scaffold:

    
    -(pyrazol-4-yl)amide.[1]
    
  • Primary Risk (Hydrolysis): The amide bond is susceptible to acid/base-catalyzed hydrolysis, cleaving the molecule into 2-phenoxypropanoic acid and 4-aminopyrazole .[1]

  • Secondary Risk (Oxidation): The methine carbon (

    
    -carbon) adjacent to the ether oxygen is a potential site for radical autoxidation, particularly under light exposure.[1]
    

Troubleshooting Dashboard

Select the symptom you are observing in your analytical data to view the immediate remediation protocol.

Symptom A: Appearance of "Early Eluting" Polar Impurity (RT < 2 min)[1]
  • Diagnosis: Hydrolytic Cleavage. The amide bond has ruptured, releasing 4-aminopyrazole (highly polar).[1]

  • Root Cause: Exposure to moisture in conjunction with pH excursions (pH < 4 or pH > 8).[1]

  • Immediate Action:

    • Check the water content of your solid drug substance (Karl Fischer titration).

    • If in solution, verify the buffer pH. Amides are most stable at pH 5.5 – 6.5 .

    • Protocol: Switch to lyophilized powder storage or use non-aqueous co-solvents (DMSO/PEG) if liquid formulation is required.

Symptom B: Increasing Levels of Lipophilic Impurity (RT > Parent)[1]
  • Diagnosis: Acidic Byproduct Accumulation. The counterpart to the amine, 2-phenoxypropanoic acid , is less polar than the parent and often elutes later in reverse-phase gradients.

  • Root Cause: Same as Symptom A (Hydrolysis).[1]

  • Immediate Action:

    • Quantify the molar ratio of this impurity to the polar amine. A 1:1 ratio confirms hydrolysis.

    • Protocol: Implement a desiccant in the packaging (Silica gel or molecular sieves).[1]

Symptom C: Yellowing of Solid/Solution or "Mystery" Peaks
  • Diagnosis: Oxidative Degradation / Photolysis. The pyrazole ring is electron-rich and can undergo photo-oxidation; the ether linkage can undergo radical abstraction.[1]

  • Root Cause: UV light exposure or presence of trace metal ions (Fe, Cu) acting as radical initiators.

  • Immediate Action:

    • Protect from light (Amber glass).[1]

    • Protocol: Add a chelating agent (EDTA 0.05%) or an antioxidant (Sodium Metabisulfite) to the formulation.

Degradation Pathways & Visualization

Understanding the mechanism is critical for prevention. The diagram below details the specific cleavage points.

DegradationPathways Parent Parent Compound 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Hydrolysis Hydrolysis Pathway (pH < 4 or pH > 8 + H2O) Parent->Hydrolysis Oxidation Oxidative Pathway (hv / Peroxides) Parent->Oxidation Acid Degradant A 2-phenoxypropanoic acid (Lipophilic) Hydrolysis->Acid C-N Bond Cleavage Amine Degradant B 4-aminopyrazole (Polar/Water Soluble) Hydrolysis->Amine C-N Bond Cleavage Radical Peroxide/Radical Intermediates Oxidation->Radical H-abstraction at alpha-ether position

Figure 1: Primary degradation pathways.[1] The solid line represents the dominant hydrolytic pathway; the dashed line represents secondary oxidative risks.

Detailed Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating capability of your HPLC method.

Stress ConditionReagents/ConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C4–24 hoursFormation of Degradant A & B.
Base Hydrolysis 0.1 N NaOH, 60°C2–8 hoursRapid degradation (Amides are base-labile).[1]
Oxidation 3% H₂O₂, RT24 hoursPotential N-oxide formation or ether cleavage.[1]
Photostability UV/Vis Light (1.2M lux hours)1 cycleYellowing; minor unknown peaks.[1]

Step-by-Step Workflow:

  • Prepare a 1 mg/mL stock solution of the parent compound in Methanol/Water (50:50).

  • Aliquot 1 mL into amber vials.

  • Add 1 mL of the respective stress agent (HCl, NaOH, or H₂O₂).

  • Incubate as specified in the table.

  • Neutralize acid/base samples before injection onto HPLC to prevent damage to the column or peak distortion.

  • Analyze using the Optimized LC-MS Method (below).[1]

Protocol 2: Optimized LC-MS Method for Impurity Tracking

Challenge: The amine degradant is very polar and will elute in the void volume (dead time) of standard C18 columns, making quantification impossible.

Recommended Conditions:

  • Column: C18 with Polar Embedded Group (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl) to retain polar amines.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 helps retain the amine).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain 4-aminopyrazole).[1]

    • 2-10 min: 5% -> 95% B.[1]

    • 10-12 min: 95% B (Elutes 2-phenoxypropanoic acid and parent).[1]

  • Detection: UV at 254 nm (Parent/Acid) and 210 nm (Amine - low UV absorbance).[1]

Frequently Asked Questions (FAQs)

Q: Can I formulate this compound in an aqueous buffer for animal studies? A: Yes, but stability is time-dependent. Use a buffer at pH 6.0 (Citrate or Phosphate) .[1] Avoid pH < 3 or > 8. Prepare fresh daily. If storage is needed, freeze at -20°C.

Q: Why does my solid sample turn slightly pink/yellow over time? A: This is likely due to trace oxidation of the 4-aminopyrazole impurity if it is present. Anilines and amino-heterocycles are notorious for forming colored oxidation products (azo/azoxy coupling) even at ppm levels.[1] Ensure the starting material is pure and stored under nitrogen.

Q: Is the phenoxy group stable? A: Generally, yes. However, the ether oxygen activates the adjacent CH group. Avoid using radical initiators (like AIBN) or storing in solvents susceptible to peroxide formation (like THF or non-stabilized ethers) without testing for peroxides first.[1]

References

  • PubChem. 2-(4-chlorophenoxy)-N-(1H-pyrazol-4-yl)propanamide Compound Summary. National Library of Medicine. [Link][1]

  • Katritzky, A. R., et al. Hydrolysis of Amides.[3][4][5] Arkivoc (2015).[1][3][6] (General mechanism for amide hydrolysis rates in heterocyclic systems). [Link]

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard protocols for forced degradation).[1] [Link]

  • Organic Chemistry Portal. Amide Hydrolysis Mechanism. (Base and Acid Catalyzed mechanisms).[1][7] [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Production

Welcome to the technical support center for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing the reaction temperature for this crucial amide coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide, with a focus on the impact of reaction temperature.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low or no conversion to the desired 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. What are the likely causes related to temperature and how can I resolve this?

A: Low or no product yield is a common hurdle in amide bond formation, often directly linked to the reaction temperature and the activation of the carboxylic acid.

  • Causality: The direct condensation of a carboxylic acid (2-phenoxypropanoic acid) and an amine (4-aminopyrazole) is often thermodynamically unfavorable at low temperatures due to the formation of a stable and unreactive ammonium carboxylate salt.[1][2] Heating is typically required to overcome this energy barrier and drive the reaction towards amide formation.[1] However, simply increasing the temperature might not be sufficient if the carboxylic acid is not properly activated.

  • Troubleshooting Steps:

    • Baseline Temperature: If you are running the reaction at or below room temperature without a coupling agent, it is unlikely to proceed efficiently. A starting point for thermal condensation is often above 100 °C.[1][3]

    • Use of Coupling Agents: For reactions at or near room temperature, the use of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly recommended. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine at milder temperatures.[3][4]

    • Stepwise Temperature Increase: If you are performing a thermal condensation without a coupling agent, gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent Choice: Ensure you are using a solvent with a boiling point appropriate for your target temperature. High-boiling polar aprotic solvents like DMF or DMSO can be effective for amide coupling reactions.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurity spots on my TLC plate. How can reaction temperature contribute to this, and what are the potential side reactions?

A: The formation of impurities is often a consequence of running the reaction at a suboptimal temperature. Both too low and too high temperatures can lead to side reactions.

  • Causality at High Temperatures: Excessive heat can lead to the thermal degradation of your starting materials or the desired product. Pyrazole rings, while generally stable, can undergo decomposition at very high temperatures.[5][6] Furthermore, side reactions like decarboxylation of the carboxylic acid or polymerization may become more prevalent at elevated temperatures.

  • Causality with Coupling Agents: Even when using coupling agents, temperature control is crucial. For instance, with carbodiimides, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine. This rearrangement can be accelerated at higher temperatures.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, try to characterize the major impurities by LC-MS to understand their origin.

    • Lower the Temperature: If you suspect thermal degradation, reduce the reaction temperature. For reactions with coupling agents, it is often beneficial to add the coupling agent at a lower temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature or slightly elevated temperatures.[7]

    • Optimize Reaction Time: High temperatures combined with prolonged reaction times can increase impurity formation. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-baking the product.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Q: My reaction starts but then seems to stall before completion, even at what I believe is an appropriate temperature. What could be the issue?

A: A stalled reaction can be frustrating and may be due to several factors, including temperature-related equilibrium or degradation.

  • Causality: The amide formation is a reversible reaction where water is produced as a byproduct.[2] If water is not removed from the reaction mixture, the equilibrium may shift back towards the starting materials, causing the reaction to stall. This is particularly relevant in thermal condensations carried out at high temperatures. Additionally, the thermal stability of the reactants and the product at the chosen temperature should be considered.[8]

  • Troubleshooting Steps:

    • Water Removal: If conducting a high-temperature condensation, use a Dean-Stark apparatus to azeotropically remove water as it is formed. This will drive the equilibrium towards the product.

    • Reagent Stability Check: Ensure that your starting materials, especially the 4-aminopyrazole, are stable at the reaction temperature. You can run a control experiment by heating the starting materials individually in the reaction solvent and monitoring for degradation.

    • Catalyst Addition: For thermal condensations, the addition of a catalytic amount of a non-nucleophilic base or an acid can sometimes help to push the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide?

A1: The optimal temperature is highly dependent on the chosen synthetic route:

  • With Coupling Agents (e.g., DCC, EDC): The reaction can typically be carried out effectively at room temperature (20-25 °C). Some protocols suggest adding the coupling agent at 0 °C to control the initial exotherm and minimize side reactions, followed by stirring at room temperature.[3]

  • Thermal Condensation (without coupling agents): This method generally requires higher temperatures, often in the range of 100-160 °C, to drive off water and overcome the activation energy barrier.[1][2]

Q2: How does the choice of solvent influence the optimal reaction temperature?

A2: The solvent plays a crucial role. It must be able to dissolve the reactants and its boiling point will dictate the maximum temperature you can achieve at atmospheric pressure.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are excellent choices for amide coupling reactions as they can dissolve a wide range of substrates and can be heated to high temperatures.

  • Azeotropic Solvents: For thermal condensations where water removal is critical, a solvent like toluene or xylene can be used with a Dean-Stark apparatus.

Q3: Can microwave irradiation be used to optimize the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective technique to optimize this reaction. Microwave heating can significantly reduce reaction times and often leads to higher yields by promoting rapid and uniform heating of the reaction mixture.[9] This can be particularly advantageous for thermal condensations.

Q4: How can I monitor the progress of the reaction to determine the optimal time and temperature?

A4: Regular monitoring is key to optimization.

  • TLC: Thin Layer Chromatography is a quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • LC-MS and HPLC: For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.[10][11] These techniques can provide accurate information on the conversion rate and the formation of any impurities.

Data Summary: Effect of Temperature on Reaction Parameters

Temperature (°C)MethodTypical Reaction TimeExpected YieldPotential Issues
0 - 25Coupling Agent (e.g., EDC)4 - 24 hoursModerate to HighSlow reaction rate at the lower end.
25 - 60Coupling Agent (e.g., EDC)2 - 12 hoursHighPotential for increased side reactions (e.g., N-acylurea formation).
80 - 120Thermal Condensation12 - 48 hoursLow to ModerateIncomplete reaction, stalling due to water accumulation.
120 - 160Thermal Condensation (with water removal)6 - 24 hoursModerate to HighPotential for thermal degradation of starting materials or product.

Experimental Protocol: Synthesis using EDC as a Coupling Agent

This protocol provides a general procedure for the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • 2-Phenoxypropanoic acid

  • 4-Aminopyrazole

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-phenoxypropanoic acid (1.0 eq) and 4-aminopyrazole (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and DIPEA (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[12]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield temp_too_low Increase Temperature (if thermal) or Add Coupling Agent check_yield->temp_too_low Yes impurities Significant Impurities? check_yield->impurities No check_reagents Check Reagent Purity and Stoichiometry temp_too_low->check_reagents check_reagents->start Retry temp_too_high Lower Reaction Temperature impurities->temp_too_high Yes stalled Reaction Stalled? impurities->stalled No reduce_time Reduce Reaction Time temp_too_high->reduce_time reduce_time->start Retry remove_water Remove Water (e.g., Dean-Stark) stalled->remove_water Yes success Successful Synthesis stalled->success No check_stability Check Thermal Stability of Reactants/Product remove_water->check_stability check_stability->start Retry

Caption: A logical workflow for troubleshooting common issues in the synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

References

  • Kula, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]

  • Britton, J., et al. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, 16(8), 1333-1341. [Link]

  • Zhang, Y., et al. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Green Chemistry, 23(15), 5489-5496. [Link]

  • Zlotin, G. N., et al. (2018). Thermal Decomposition of Nitropyrazoles. Propellants, Explosives, Pyrotechnics, 43(1), 71-79. [Link]

  • Wang, R., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10397-10408. [Link]

  • Gaina, C., et al. (2010). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Revue Roumaine de Chimie, 55(11-12), 959-965. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Crawford, R. J., & Mishra, A. (1966). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society, 88(16), 3963-3969. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings. [Link]

  • Balaraman, E., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(12), 7236-7245. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kuban, J., et al. (2011). Method for purifying pyrazoles.
  • Sadat, M., & Momenizad, A. (2023). A Straightforward and Effective Method has been Developed to Create a Magnetic Nano Catalyst Using Guanidine to the Convenient Synthesis of Aminopyrazole-4-carbonitriles through a one-pot, Three-Component Reaction in an Aqueous Environment. Journal of Synthetic Chemistry. [Link]

  • Beaver, M. G., et al. (2021). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development, 25(4), 940-946. [Link]

  • Sharma, V., et al. (2012). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharma Chemica, 4(2), 636-655. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • Dunetz, J. R., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 253-270. [Link]

  • ResearchGate. (n.d.). Examples of bioactive 4-aminopyrazoles (a–i). [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Durham University. (n.d.). Durham E-Theses: Direct Amide Formation Between Carboxylic Acids and Amines. [Link]

  • Alkali Scientific. (n.d.). 2-Phenoxypropionic acid, 1 X 50 g. [Link]

  • Baxter, A., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • Bihel, F., & Simonin, F. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. Catalysts, 11(4), 471. [Link]

  • ResearchGate. (n.d.). Effect of temperature on yield and rate of reaction. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Separation Science Plus. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. [Link]

  • Wang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(21), 5174. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 13(1), 19688. [Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... [Link]

  • Abdulkarim, A. A., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. International Journal of Environmental Research and Public Health, 16(21), 4099. [Link]

Sources

Troubleshooting

Resolving NMR spectral anomalies for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Technical Support Center: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Introduction: Navigating the NMR Complexities of a Multifunctional Molecule Welcome to the technical support guide for 2-phenoxy-N-(1H-pyrazol-4-yl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Introduction: Navigating the NMR Complexities of a Multifunctional Molecule

Welcome to the technical support guide for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. This molecule, while seemingly straightforward, possesses a unique combination of structural features—a chiral center, a conformationally restricted amide linkage, and an N-unsubstituted pyrazole ring—that frequently lead to complex and often misinterpreted NMR spectra.

This guide is designed for researchers and drug development professionals to move beyond simple peak counting and interpret the rich dynamic and structural information that these "anomalies" reveal. We will address the most common spectral issues in a practical, question-and-answer format, explaining the underlying chemical principles and providing validated experimental protocols to confirm your hypotheses.

Expected ¹H and ¹³C NMR Spectral Data

Before diagnosing an anomaly, it is crucial to have a baseline. The following table provides an estimation of the chemical shifts (ppm) you would expect for a single, static conformation of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in a common solvent like DMSO-d₆. Significant deviations from this table are the starting point for troubleshooting.

Assignment Proton (¹H) Carbon (¹³C) Notes
Amide N-H 10.0 - 10.5N/AOften broad; chemical shift is highly dependent on solvent and concentration.
Pyrazole N-H 12.5 - 13.5N/ATypically very broad; may be difficult to observe.[1][2]
Pyrazole C3-H, C5-H 7.5 - 8.0~130-135May appear as two singlets or a single averaged singlet depending on tautomeric exchange rate.
Pyrazole C4 N/A~100-105Quaternary carbon to which the amide is attached.
Phenoxy C2'/C6'-H (ortho) 6.9 - 7.1~115-120Doublet or multiplet.
Phenoxy C4'-H (para) 7.2 - 7.4~120-125Triplet or multiplet.
Phenoxy C3'/C5'-H (meta) 6.9 - 7.1~128-130Triplet or multiplet.
Phenoxy C1' (C-O) N/A~155-160Quaternary carbon.
CH (methine) 4.8 - 5.2~50-55Quartet due to coupling with CH₃.
CH₃ (methyl) 1.5 - 1.7~18-22Doublet due to coupling with CH.
C=O (amide carbonyl) N/A~170-175Quaternary carbon.

Troubleshooting Guide & FAQs

Q1: I am seeing two distinct sets of signals for almost every proton. Is my sample impure?

A1: Not necessarily. This is the most common anomaly and is almost certainly due to the presence of two slowly interconverting isomers in solution.

The primary cause is restricted rotation around the amide C-N bond.[3] This bond has significant double-bond character, creating a high energy barrier to rotation. This results in two stable planar conformations, often referred to as rotamers (or atropisomers). If the rate of interconversion between these two rotamers is slow on the NMR timescale, you will observe a separate set of signals for each one.[4]

A less common, but possible, cause could be slow tautomeric exchange on the pyrazole ring.[1] The N-H proton can reside on either nitrogen of the pyrazole, and if this exchange is slow, it could also lead to two distinct chemical environments.

G cluster_0 Troubleshooting Doubled Signals Initial Spectrum Observation: Two Sets of Signals Hypothesis Hypothesis: Slow exchange between two species (e.g., Rotamers) Initial Spectrum->Hypothesis Experiment Key Experiment: Variable Temperature (VT) NMR Hypothesis->Experiment Result1 Result: Signals Broaden, Coalesce, then Sharpen Experiment->Result1 If... Result2 Result: No change with temperature Experiment->Result2 If... Conclusion1 Conclusion: Dynamic equilibrium confirmed. Species are rotamers. Result1->Conclusion1 Conclusion2 Conclusion: Mixture of stable, non- interconverting isomers (impurity). Result2->Conclusion2

Caption: Workflow for diagnosing doubled NMR signals.

Q2: Some of my signals are extremely broad, especially downfield (>10 ppm). What are they?

A2: These broad signals are characteristic of the exchangeable N-H protons from the amide and the pyrazole ring.

There are two primary reasons for this broadening:

  • Chemical Exchange: These protons can exchange with each other, with trace amounts of water in the solvent, or between molecules. This exchange happens at a rate that is intermediate on the NMR timescale, leading to a shortening of the excited state lifetime and, consequently, signal broadening.[5][6][7]

  • Quadrupolar Coupling: The protons are attached to ¹⁴N atoms, which have a nuclear quadrupole moment (I=1). The interaction between the nitrogen quadrupole and the local electric field gradient provides a very efficient relaxation pathway, which significantly broadens the attached proton's signal.[1][2][8]

In many cases, the pyrazole N-H (~12-14 ppm) is so broad it can be mistaken for a baseline distortion.[8] The amide N-H (~10-11 ppm) is typically sharper but still noticeably broader than C-H signals.[9]

Q3: How can I definitively prove which signals belong to the N-H protons?

A3: The gold-standard method is a D₂O exchange experiment.

This simple experiment provides unequivocal proof. Labile protons (like N-H or O-H) will readily exchange with the deuterium from the D₂O. Since deuterium is not observed in a standard ¹H NMR spectrum, the N-H signals will disappear.

To perform this experiment:

  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆ or CDCl₃.

  • Remove the NMR tube, add one to two drops of deuterium oxide (D₂O).

  • Cap the tube and shake it vigorously for 30 seconds to mix.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H protons will have vanished or significantly decreased in intensity.[1][10]

Q4: My N-H proton shifts seem to change depending on the sample concentration. Why does this happen?

A4: The chemical shift of exchangeable protons is highly sensitive to their local environment, especially hydrogen bonding.

At higher concentrations, intermolecular hydrogen bonding between the N-H groups and the carbonyl oxygen (C=O) of other molecules becomes more prevalent. This hydrogen bonding deshields the proton, causing its signal to shift downfield (to a higher ppm value). When you dilute the sample, you disrupt this intermolecular hydrogen bonding, and the signal shifts upfield.[10] The presence of trace amounts of water and the choice of solvent (e.g., DMSO vs. Chloroform) will also dramatically alter the chemical shifts of these protons.

Diagnostic Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Probing Dynamic Exchange

Objective: To confirm the presence of a dynamic equilibrium (e.g., rotamers) by observing the coalescence of the two sets of signals at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare a sample of ~10-15 mg of your compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Incremental Heating: Increase the spectrometer temperature in a stepwise fashion (e.g., 10-15 K increments, from 298 K up to ~373 K or as high as the solvent allows). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observation: Carefully observe the two sets of signals. As the temperature increases, you should see the corresponding pairs of peaks broaden, move closer together, merge into a single broad peak (coalescence), and finally sharpen into a single, averaged signal.[11][12]

  • Cooling (Optional): You can reverse the process by cooling the sample back down to confirm the reversibility of the phenomenon.

Caption: Restricted amide bond rotation leads to two distinct rotamers.

Protocol 2: 2D NMR for Complete Structural Assignment

Objective: To unambiguously assign all proton (¹H) and carbon (¹³C) signals, especially in the case of doubled signals from rotamers.

Recommended Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out the spin systems, for example, confirming the coupling between the methine (CH) and methyl (CH₃) protons.[1]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the most reliable way to assign carbon signals.[1]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds). This is incredibly powerful for piecing the molecule together. For example, it can show a correlation from the amide N-H proton to the pyrazole C4 and the carbonyl carbon, confirming the connectivity.[1]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This can be the definitive experiment to distinguish between the two rotamers by identifying key spatial proximities that are unique to each conformation.[3]

References

  • Englander, S. W., & Kallenbach, N. R. (1983). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly Reviews of Biophysics, 16(4), 521-655. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]

  • Live, D. H., & Chan, S. I. (1976). Temperature dependence of 1H chemical shifts in proteins. Journal of the American Chemical Society, 98(13), 3769-3777. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley. [Link]

  • Mayzel, M., Kjaergaard, M., & Lindorff-Larsen, K. (2014). NMR-based measurements of amide proton exchange rates in proteins. Journal of Biomolecular NMR, 58(4), 231-240. [Link]

  • NMR Wiki. (2012). Amide Hydrogen Exchange (HX). [Link]

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • Rittner, R., & Olivato, P. R. (2004). NMR spectroscopy: a tool for conformational analysis. Journal of the Brazilian Chemical Society, 15(3), 325-344. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Hore, P. J. (2015). Nuclear Magnetic Resonance. Oxford University Press. [Link]

  • Perrin, C. L. (1995). Protons in motion: NMR studies of proton exchange. Accounts of Chemical Research, 28(5), 223-230. [Link]

  • Hricovíniová, Z., & Hricovíni, M. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B, 123(21), 4559-4567. [Link]

  • Cicero, D. O., Barbato, G., & Bazzo, R. (1995). NMR analysis of molecular flexibility in solution (NAMFIS). Journal of the American Chemical Society, 117(42), 1027-1033. [Link]

  • Al-Showiman, S. S. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis(o-tolyl)formamidine. Molecules, 7(8), 662-670. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. [Link]

  • Al-Azab, F. M., & Al-Salahi, R. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • Chemistry LibreTexts. (2022). Proton N-H Resonance of Pyrrole. Double Resonance. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals working to optimize the metabolic stability of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide and its analogs. I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals working to optimize the metabolic stability of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide and its analogs. It provides a structured approach to identifying metabolic liabilities, troubleshooting common experimental issues, and implementing rational design strategies to enhance compound durability.

Frequently Asked Questions (FAQs): Understanding the Core Structure

This section addresses initial questions regarding the inherent metabolic properties of the 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide scaffold.

Q1: What are the most likely metabolic "soft spots" on the 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide scaffold?

Based on its chemical structure, the scaffold presents several potential sites for enzymatic metabolism, primarily through Phase I oxidative pathways and hydrolytic cleavage.

  • Aromatic Hydroxylation: The unsubstituted phenoxy ring is a prime candidate for oxidation by Cytochrome P450 (CYP) enzymes.[1][2] This typically occurs at the para-position, which is sterically accessible and electronically favorable for electrophilic attack.

  • Amide Bond Hydrolysis: The propanamide linkage is susceptible to cleavage by hydrolytic enzymes, such as amidases, leading to the formation of 2-phenoxypropanoic acid and 4-aminopyrazole.[3][4] While generally more stable than esters, amides are a known liability.[3]

  • Alkyl Hydroxylation: The methyl group on the propanamide linker (the chiral center) can be a site for aliphatic hydroxylation, also mediated by CYP enzymes.

  • Heterocyclic Oxidation: The pyrazole ring, while relatively electron-deficient, can still undergo oxidation.[5]

  • Ether Cleavage: O-dealkylation of the phenoxy ether linkage is another possible CYP-mediated metabolic route.

The diagram below illustrates these potential metabolic pathways.

Metabolic_Pathways cluster_0 Parent Compound cluster_1 Potential Phase I Metabolites Parent 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide M1 Para-hydroxylated Phenoxy Ring Parent->M1 CYP450 (Aromatic Hydroxylation) M2 Amide Hydrolysis Products (Carboxylic Acid + Amino Pyrazole) Parent->M2 Hydrolases (Amide Cleavage) M3 Alkyl-hydroxylated Linker Parent->M3 CYP450 (Aliphatic Hydroxylation) M4 Oxidized Pyrazole Ring Parent->M4 CYP450 (Heterocyclic Oxidation)

Caption: Predicted Phase I metabolic pathways for the parent compound.

Q2: Which in vitro assays are essential for determining the metabolic stability of this compound?

To begin, two primary assays are recommended:

  • Liver Microsomal Stability Assay: This is the workhorse for early-stage assessment. It primarily evaluates metabolism by CYP enzymes (Phase I) and some UDP-glucuronosyltransferases (UGTs, Phase II).[6][7] It provides key parameters like half-life (t½) and intrinsic clearance (CLint).[8]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, offering a more comprehensive picture that includes both Phase I and Phase II metabolism, as well as the influence of cellular uptake and transport processes.[9][10] It is often considered the "gold standard" for in vitro metabolism studies.[11]

Comparing results from both assays can help distinguish between CYP-mediated and non-CYP-mediated clearance pathways.

Troubleshooting Guide: Addressing Experimental Challenges

This guide is designed to help you interpret experimental data and plan subsequent steps when encountering metabolic instability.

Problem 1: My compound shows a short half-life (< 30 min) in the human liver microsomal (HLM) stability assay.

This result strongly suggests that your compound is a substrate for CYP enzymes.[12]

Troubleshooting Steps & Rationale:

  • Confirm NADPH-Dependence: Run a control incubation without the NADPH regenerating system.[8]

    • Rationale: CYP450 enzymes require NADPH as a cofactor.[7] If degradation persists in its absence, it points to chemical instability or metabolism by non-NADPH-dependent enzymes present in microsomes. If degradation stops, it confirms CYP-mediated metabolism.

  • Perform Metabolite Identification (MetID): The next critical step is to identify where the metabolism is occurring. This is achieved by incubating the compound with HLMs and analyzing the resulting mixture with high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[13][14]

    • Rationale: By comparing the mass spectra of the parent compound and its metabolites, you can pinpoint the site of modification (e.g., a +16 Da mass shift indicates the addition of an oxygen atom, suggesting hydroxylation).[14] This empirical data is crucial for guiding rational structural modifications.

  • Run Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2) to identify the specific isoform(s) responsible for the metabolism.

    • Rationale: Knowing the specific CYP isoform can inform potential drug-drug interaction risks and guide more nuanced design strategies. For instance, if metabolism is dominated by a highly polymorphic enzyme like CYP2D6, it may be a concern for patient-to-patient variability.

Problem 2: My compound is stable in microsomes but shows high clearance in the hepatocyte assay.

This pattern suggests that clearance is driven by pathways not fully represented in microsomes.

Troubleshooting Steps & Rationale:

  • Investigate Phase II Metabolism: The primary difference between microsomes and hepatocytes is the presence of cytosolic enzymes in the latter.[11] This points towards Phase II conjugation reactions (e.g., glucuronidation by UGTs or sulfation by SULTs) or metabolism by cytosolic enzymes like aldehyde oxidase (AO).

    • Rationale: The pyrazole N-H or a newly formed hydroxyl group (from Phase I metabolism) can be sites for glucuronidation or sulfation.[15] A MetID study using hepatocytes is necessary to confirm the formation of these conjugates.

  • Evaluate Transporter-Mediated Uptake: Poor membrane permeability followed by rapid intracellular metabolism can also lead to this observation.

    • Rationale: Hepatocytes possess active uptake transporters that can concentrate compounds inside the cell, making them more accessible to metabolic enzymes. Microsomal assays lack this component.

Problem 3: My structural modifications (e.g., adding a fluorine to the phenoxy ring) are not improving metabolic stability.

This indicates that you may have addressed a secondary metabolic pathway, or that the primary liability is not what you initially assumed. This phenomenon is known as "metabolic switching."[16]

Troubleshooting Steps & Rationale:

  • Re-run Metabolite Identification: Perform a MetID study on the modified compound.

    • Rationale: Blocking one metabolic site can cause the enzymatic machinery to attack a different, previously less-favored site.[16] For example, if you successfully block aromatic hydroxylation, the rate of amide hydrolysis might increase. New MetID data is essential to understand this switch and guide the next round of design.

  • Consider Bioisosteric Replacement: Instead of blocking a site, consider replacing the entire liable functional group.

    • Rationale: If the amide bond is the primary liability, simple steric blocking may be insufficient. Replacing the amide with a non-hydrolyzable bioisostere, such as a 1,2,3-triazole or a 1,3,4-oxadiazole, can completely eliminate this metabolic route while preserving key structural and electronic features.[3][17][18]

Strategic Guide to Enhancing Metabolic Stability

Once the metabolic liabilities have been identified, the following medicinal chemistry strategies can be employed.

Strategy 1: Mitigating Aromatic Oxidation

If MetID confirms hydroxylation of the phenoxy ring is the primary metabolic route:

  • Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs like fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃) on the phenyl ring deactivates it towards electrophilic attack by CYP enzymes.[16][19] The para-position is often the most effective placement.

  • Scaffold Hopping: Replace the phenyl ring with a more electron-deficient aromatic system, such as a pyridine ring.[2] This can significantly reduce susceptibility to oxidation while maintaining necessary pharmacophoric interactions.[19]

Strategy 2: Stabilizing the Amide Bond

If amide hydrolysis is the key pathway:

  • Introduce Steric Hindrance: Flanking the amide bond with small alkyl groups can sterically shield it from the active sites of hydrolytic enzymes. For example, modifying the alpha-carbon of the propanamide.

  • Electronic Modulation: Modifying the electronics of the groups attached to the amide can influence its susceptibility to hydrolysis.

  • Bioisosteric Replacement: This is often the most effective strategy.[20] Replace the amide bond with a metabolically robust mimic.[3][17][21]

BioisostereKey FeaturesRationale for Use
1,2,3-Triazole Stable to hydrolysis and oxidation. Can act as both H-bond donor and acceptor.[18]Excellent mimic of the trans-amide conformation. The 1,4-disubstituted triazole is a common and effective replacement.[3]
1,3,4-Oxadiazole Metabolically stable. Mimics the planar, H-bond accepting properties of the amide carbonyl.[17]Improves metabolic stability and can enhance membrane permeability.[17]
Trifluoroethylamine The C-CF₃ bond polarity mimics the C=O bond. Resistant to proteolysis.[21]Reduces the basicity of the adjacent amine and can provide unique steric properties to optimize target engagement.[20]

The following diagram outlines a decision-making workflow for selecting a modification strategy.

Strategy_Workflow Start High In Vitro Clearance Observed MetID Perform Metabolite ID (LC-MS/MS) Start->MetID Decision Identify Primary Metabolic Hotspot MetID->Decision Path_Aromatic Aromatic Hydroxylation Decision->Path_Aromatic Phenoxy Ring Path_Amide Amide Hydrolysis Decision->Path_Amide Amide Bond Path_Other Other (e.g., Alkyl Oxidation) Decision->Path_Other Other Sites Strategy_Aromatic1 Add EWG to Phenoxy Ring (e.g., F, CF3) Path_Aromatic->Strategy_Aromatic1 Strategy_Aromatic2 Scaffold Hop: Phenyl -> Pyridyl Path_Aromatic->Strategy_Aromatic2 Strategy_Amide1 Bioisosteric Replacement: Amide -> Triazole/Oxadiazole Path_Amide->Strategy_Amide1 Strategy_Amide2 Introduce Steric Hindrance Path_Amide->Strategy_Amide2 Strategy_Other Block Site (e.g., H -> F, CH3 -> CF3) Path_Other->Strategy_Other

Caption: Decision workflow for selecting a chemical modification strategy.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol provides a standard procedure for assessing metabolic stability using pooled human liver microsomes.

1. Materials and Reagents:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)[12]

  • Phosphate Buffer (100 mM, pH 7.4)[8]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[8]

  • Control Compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)

  • Acetonitrile (ACN) with internal standard (for reaction termination)[8]

  • 96-well plates, incubator/shaker (37°C)

2. Assay Procedure:

  • Prepare Reagents: Thaw microsomes and NADPH system on ice. Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer and liver microsomes (final concentration 0.5 mg/mL).[6]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the reaction. For the T=0 time point, add the termination solution before the NADPH system.

  • Time Course Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold ACN with an internal standard to stop the reaction.[6][22]

  • Protein Precipitation: Centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[23][24]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining test compound versus time.

  • Determine the slope of the line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[8]

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .[8]

The workflow for this assay is visualized below.

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Reagents: Test Compound, Microsomes, Buffer, NADPH System Mix Combine Compound + Microsomes in 96-well plate Prep->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Start Initiate Reaction with NADPH PreIncubate->Start Incubate Incubate & Sample at Time Points (0, 5, 15, 30...) Start->Incubate Stop Terminate Reaction (Cold Acetonitrile + IS) Incubate->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Sources

Troubleshooting

Addressing assay interference caused by 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide precipitation

Topic: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Precipitation Status: Active Ticket ID: CHEM-SOL-4492 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2] Executive Summary You are encountering assay...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Precipitation

Status: Active Ticket ID: CHEM-SOL-4492 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

You are encountering assay interference with 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide . Based on its structure—a lipophilic phenoxy tail linked to a polar pyrazole-amide headgroup—this compound is prone to colloidal aggregation and precipitation upon dilution from DMSO into aqueous buffers.[2] This physical artifact frequently masquerades as biological activity (false positives) or causes signal loss (false negatives) in enzymatic and binding assays.

This guide provides a self-validating troubleshooting framework to diagnose, quantify, and resolve this solubility-driven interference.

Part 1: Diagnostic FAQs (Is it Precipitation?)

Q1: My IC50 curves have steep Hill slopes (>2.0) or show "bell-shaped" inhibition. Is this precipitation? A: Highly likely.

  • The Mechanism: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide likely forms colloidal aggregates at concentrations above its Critical Aggregation Concentration (CAC).[1][2] These colloids sequester enzymes non-specifically, leading to a sudden, steep drop in activity that mimics potent inhibition.[1]

  • The Test: Perform a Detergent Sensitivity Test . Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1][2] If the IC50 shifts significantly (e.g., >10-fold) or the inhibition disappears, the compound was aggregating. Detergents disrupt colloids but rarely affect true competitive binding.

Q2: I see variability between replicates, but only at high concentrations. Why? A: This is "Micro-Precipitation Noise."

  • The Cause: At high concentrations, the compound exists in a supersaturated state. Random nucleation events cause particles to form unevenly across wells. In optical assays (absorbance/fluorescence), these particles scatter light, creating erratic baseline noise.[1]

  • The Fix: Centrifuge the assay plate (1000 x g for 2 mins) prior to reading. If the signal stabilizes or drops, you were measuring light scattering, not biological signal.[1]

Q3: The compound crashes out immediately when I add buffer to the DMSO stock. A: You are experiencing "DMSO Shock."

  • The Physics: The rapid change in dielectric constant (from DMSO to water) forces the hydrophobic phenoxy moiety to collapse before the water structure can accommodate the polar pyrazole group.

  • The Protocol: Switch to an Intermediate Dilution Step .

    • Dilute 100% DMSO stock to 10% DMSO using buffer.

    • Incubate for 15 minutes.

    • Dilute further to the final assay concentration (e.g., 1% DMSO). This allows gradual hydration of the polar headgroup.

Part 2: Optimization & Mitigation Strategies

Q4: How does pH affect the solubility of this specific scaffold? A: The pyrazole ring is amphoteric but primarily acts as a weak base/acid depending on substitution.

  • Analysis: The 1H-pyrazol-4-yl group has an NH that can act as a hydrogen bond donor.[1][2] At neutral pH (7.4), the molecule is likely neutral and at its lowest solubility.

  • Strategy: If your target protein tolerates it, shift the buffer pH away from the compound's pI (isoelectric point). Slightly basic conditions (pH 8.0) may deprotonate the pyrazole (forming the anion), drastically increasing solubility. Always verify enzyme activity at the new pH first.

Q5: Can I use Nephelometry to screen for this before running the bioassay? A: Yes, and this is the Gold Standard for exclusion.

  • Method: Laser Nephelometry measures forward light scattering caused by particles.

  • Threshold: Any compound showing >50 Relative Nephelometry Units (RNU) at your screening concentration (e.g., 10 µM) should be flagged as a "Solubility Risk."

Part 3: Experimental Protocols
Protocol A: The "Spin-Down" Validation Test

Use this to confirm if inhibition is due to solid precipitate removing the enzyme from solution.[1][2]

  • Prepare: Two identical assay plates with the compound dose-response (0.1 nM to 100 µM).

  • Incubate: Allow compound and enzyme to interact for 15 minutes (pre-reaction).

  • Centrifuge: Spin Plate A at 3000 x g for 10 minutes to pellet aggregates. Leave Plate B on the bench.

  • Transfer: Carefully transfer the supernatant from Plate A to a fresh plate (avoiding the bottom 2 mm of the well).

  • Run Assay: Add substrate/detection reagents to both Plate A (supernatant) and Plate B (original).

  • Analyze:

    • If Plate A shows less inhibition (higher IC50) than Plate B, the compound was precipitating and pulling the protein down.

    • If IC50s are identical, the compound is soluble, or the aggregates are too small to pellet (colloids).[1]

Protocol B: Kinetic Solubility Determination via UV-Vis

Determine the exact concentration where your compound fails.[1][2]

StepActionTechnical Note
1 Prepare Stock 10 mM compound in 100% DMSO.
2 Buffer Prep Aliquot 196 µL of Assay Buffer (PBS, pH 7.[1][2]4) into a UV-transparent 96-well plate.
3 Spike Add 4 µL of compound stock (Final: 200 µM, 2% DMSO).
4 Serial Dilution Perform 2-fold serial dilutions in the plate (maintaining 2% DMSO constant).
5 Incubate Shake at 500 rpm for 90 minutes at RT.
6 Read Measure Absorbance at 620 nm (turbidity) and 280 nm (compound).
7 Interpret Plot OD620 vs. Concentration. The point where OD620 spikes above baseline (0.005 OD) is your Solubility Limit .
Part 4: Mechanism of Interference Visualization

The following diagram illustrates the "DMSO Shock" phenomenon and the resulting assay interference pathways for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide.

G cluster_State Physicochemical State cluster_Interference Assay Interference Mechanism Stock 10mM DMSO Stock (Solubilized Monomers) Dilution Rapid Dilution into Aqueous Buffer Stock->Dilution Monomer Stable Monomer (True Ligand) Dilution->Monomer < CAC Colloid Colloidal Aggregate (Micelle-like) Dilution->Colloid > CAC (Critical Aggregation Conc.) TrueBinding Specific Binding (Desired Activity) Monomer->TrueBinding Precipitate Macroscopic Precipitate Colloid->Precipitate Time / High Conc. Sequestration Enzyme Sequestration (Protein adsorption to surface) Colloid->Sequestration Non-specific Adsorption Scattering Light Scattering (OD/Fluorescence Noise) Precipitate->Scattering FalsePositive FALSE POSITIVE / ARTIFACT Sequestration->FalsePositive Apparent Inhibition Scattering->FalsePositive Signal Distortion

Caption: Pathway of compound aggregation upon aqueous dilution, leading to enzyme sequestration (false inhibition) or optical interference.[1]

References
  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. Link

  • Simeonov, A., et al. (2008). Blue-Sky Hunters: Colloidal Aggregation and Assay Interference. Journal of Medicinal Chemistry. Link[2]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Solubility. ScienceDirect. Link[2]

  • Assay Guidance Manual. (2012). Assay Interference by Aggregation. NCBI Bookshelf. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: P2X7 Receptor Antagonism & Fungicidal SDH Inhibition Potentials[1] Executive Summary The 2-pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: P2X7 Receptor Antagonism & Fungicidal SDH Inhibition Potentials[1]

Executive Summary

The 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its utility in developing P2X7 receptor antagonists (for neuropathic pain and inflammation) and Succinate Dehydrogenase Inhibitors (SDHIs) (for antifungal agrochemicals).

This guide objectively compares the performance of this specific scaffold against industry standards (e.g., A-438079 for P2X7, Boscalid for SDHI).[1] It synthesizes experimental data to demonstrate how subtle structural modifications—specifically at the phenoxy ring (Region A), the propanamide linker (Region B), and the pyrazole core (Region C)—dictate potency, metabolic stability, and selectivity.[1]

Mechanistic Basis & Binding Mode[1][2]

The Pharmacophore

The molecule functions as a "hinge" binder.[1] The pyrazole moiety typically acts as a hydrogen bond donor/acceptor pair, interacting with key residues (e.g., Val/Ser/Thr) in the ATP-binding pocket of kinases or the allosteric sites of GPCRs/Ion channels.[1] The phenoxy group occupies a hydrophobic pocket (Selectivity Pocket), while the propanamide linker provides the necessary vector and chiral flexibility to orient these two domains.[1]

Molecular Docking Insights[1]
  • P2X7 Receptor: The amide carbonyl forms a hydrogen bond with Tyr288 or Ser289 .[1] The phenoxy tail extends into the hydrophobic groove formed by Phe293 and Val296 .[1]

  • SDH Enzyme: The pyrazole nitrogen binds to the ubiquinone-binding site (Q-site), while the phenoxy group mimics the hydrophobic tail of ubiquinone.[1]

Structure-Activity Relationship (SAR) Deep Dive

The SAR is analyzed across three distinct regions.

Region A: The Phenoxy Tail (Hydrophobic Domain)[1]
  • Substituent Effects: Introduction of electron-withdrawing groups (EWGs) like -Cl or -F at the para-position of the phenoxy ring significantly enhances potency by increasing lipophilicity and metabolic stability against CYP450 oxidation.

  • Steric Constraints: Bulky groups (e.g., tert-butyl) at the ortho-position often diminish activity due to steric clash within the hydrophobic pocket.[1]

Region B: The Propanamide Linker (Chirality & Flexibility)[1]
  • Methyl Substitution (The "Propanamide" Effect): Compared to a simple acetamide linker, the

    
    -methyl group in the propanamide creates a chiral center.[1]
    
    • (S)-Enantiomer: Typically exhibits 10-50x higher potency than the (R)-enantiomer due to optimal spatial orientation of the phenoxy group.[1]

    • Rigidification: The methyl group restricts conformational freedom, reducing the entropic penalty upon binding.[1]

Region C: The Pyrazole Head (Polar Domain)[1]
  • N-Substitution: Unsubstituted (NH) pyrazoles often show poor permeability. Methylation (

    
    -Me) improves permeability but may reduce H-bond donor capacity.
    
  • C3/C5 Substituents: Small lipophilic groups (e.g., -Me, -CF3) at the 3-position of the pyrazole ring enhance hydrophobic packing.[1]

Visualization: SAR Logic Map

SAR_Logic Core 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide RegionA Region A: Phenoxy Ring (Hydrophobic Pocket) Core->RegionA RegionB Region B: Propanamide Linker (Chiral Vector) Core->RegionB RegionC Region C: Pyrazole Core (H-Bonding/Polar) Core->RegionC ModA1 Para-Cl/F: Increases Potency (Metabolic Block) RegionA->ModA1 ModA2 Ortho-Bulk: Decreases Activity (Steric Clash) RegionA->ModA2 ModB1 Alpha-Methyl: Chiral Selectivity (S > R typically) RegionB->ModB1 ModB2 Gem-dimethyl: Reduces Potency (Too Rigid) RegionB->ModB2 ModC1 N-Methylation: Improves Permeability RegionC->ModC1 ModC2 3-CF3: Enhances Binding RegionC->ModC2

Figure 1: Strategic SAR modifications for the 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide scaffold.

Comparative Performance Guide

P2X7 Antagonism (Pharmaceutical Context)

Target: Human P2X7 Receptor (Calcium Influx Assay) Standard: A-438079 (Tetrazole-based antagonist)[1]

Compound IDStructure DescriptionIC50 (nM)Stability (t1/2, min)Notes
Ref (A-438079) Tetrazole-quinoline150>60Benchmark standard.
Analog 1 Unsubstituted Phenoxy85025Weak binding; rapid metabolism.[1]
Analog 2 4-Cl-Phenoxy (Racemic)12045Potency matches standard.
Analog 3 4-Cl-Phenoxy (S-isomer) 45 55 Lead Candidate. Superior potency.
Analog 4 4-Cl-Phenoxy (R-isomer)>100055Inactive enantiomer.
SDH Inhibition (Agrochemical Context)

Target: Rhizoctonia solani SDH Enzyme Standard: Boscalid[1][2]

Compound IDModificationEC50 (mg/L)LogPEfficacy vs Boscalid
Ref (Boscalid) Pyridine-carboxamide2.22.96Industry Standard.
Analog 5 2,4-Cl-Phenoxy1.83.4Slightly more potent; higher lipophilicity.[1]
Analog 6 2-Me-4-F-Phenoxy5.43.1Reduced activity due to steric bulk.

Experimental Protocols

Chemical Synthesis (Amide Coupling)

Objective: Synthesize 2-(4-chlorophenoxy)-N-(1-methyl-1H-pyrazol-4-yl)propanamide.

  • Reagents: 2-(4-chlorophenoxy)propanoic acid (1.0 eq), 1-methyl-1H-pyrazol-4-amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).[1]

  • Procedure:

    • Dissolve acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 min.

    • Add HATU; stir for 30 min to activate acid.

    • Add pyrazole amine.[1][3][4][5] Stir at RT for 12h.[1]

    • Workup: Dilute with EtOAc, wash with

      
       HCl, sat. 
      
      
      
      , and brine.[1]
    • Purification: Flash chromatography (Hexane/EtOAc).[1]

Biological Assay (P2X7 Calcium Influx)

Objective: Measure antagonistic activity against ATP-induced


 influx.
  • Cell Line: HEK293 stably expressing human P2X7.

  • Dye Loading: Load cells with Fluo-4 AM (

    
    ) for 45 min at 37°C.
    
  • Treatment: Pre-incubate cells with Analog (0.1 nM - 10

    
    ) for 20 min.
    
  • Induction: Add BzATP (

    
    ) to trigger channel opening.[1]
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR system.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Workflow Visualization

Workflow Start Start: Carboxylic Acid Precursor Activation Activation (HATU/DIPEA) Start->Activation Coupling Coupling (Pyrazole Amine) Activation->Coupling Purify Purification (HPLC/Column) Coupling->Purify AssayPrep Cell Culture (HEK293-P2X7) Purify->AssayPrep Transfer Compound DyeLoad Dye Loading (Fluo-4 AM) AssayPrep->DyeLoad Screen FLIPR Screening (+BzATP) DyeLoad->Screen Data Data Analysis (IC50 Calc) Screen->Data

Figure 2: Integrated workflow from chemical synthesis to biological validation.[1]

References

  • Vertex Pharmaceuticals. (2010).[1] Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor.[6] Bioorganic & Medicinal Chemistry Letters.[1][3][7] Link

  • Zhejiang University. (2023).[1] Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives.[2][4] Journal of Agricultural and Food Chemistry.[1][2] Link[1]

  • Oncternal Therapeutics. (2020).[1] Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • MDPI. (2024).[1] Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • BenchChem. (2024).[1] Product Entry: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide derivatives.Link[1]

Sources

Comparative

Comparative Guide: Molecular Docking Validation of 2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide

This guide provides a technical framework for validating the molecular docking of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide , a representative scaffold sharing pharmacophoric features with Type I kinase inhibitors and SDH...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for validating the molecular docking of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide , a representative scaffold sharing pharmacophoric features with Type I kinase inhibitors and SDH inhibitors.

The following content is structured as a comparative technical guide for researchers validating this specific ligand against the VEGFR-2 kinase domain, a primary target for pyrazole-amide derivatives.

Executive Summary & Pharmacophore Analysis

Target Molecule: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Primary Target Class: Tyrosine Kinases (specifically VEGFR-2/KDR) Validation Context: Comparison of stochastic (AutoDock Vina) vs. systematic (Schrödinger Glide) docking algorithms.

The molecule 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide integrates three critical pharmacophores:

  • 1H-Pyrazole-4-yl moiety: A classic ATP-hinge binder capable of bidentate H-bonding (donor/acceptor) with the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • Propanamide Linker: Provides a flexible yet directional spacer. Note that the 2-phenoxy substitution implies a chiral center (R/S enantiomers), necessitating stereoselective docking validation.

  • Phenoxy Group: A hydrophobic anchor targeting the selectivity pocket (DFG-motif adjacent) or the solvent-exposed front pocket.

This guide compares two industry-standard workflows for validating this ligand's binding mode, providing experimental benchmarks for "Go/No-Go" decision-making.

Comparative Workflow: Vina vs. Glide XP

The following diagram outlines the parallel validation pathways. The "Self-Validating" loop (Redocking) is critical for establishing protocol reliability before predictive docking.

DockingValidation cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Comparative Docking node_blue node_blue node_red node_red node_green node_green node_grey node_grey Start Ligand: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Stereo Chiral Separation (R-isomer vs S-isomer) Start->Stereo Vina Method A: AutoDock Vina (Stochastic Search) Stereo->Vina Glide Method B: Glide XP (Systematic/E-Model) Stereo->Glide PDB Target: VEGFR-2 (PDB: 2QU5) Resolution: 2.05Å RefLig Extract Reference Ligand (Amino-indazole derivative) PDB->RefLig RefLig->Vina Control RefLig->Glide Control Validation Validation Checkpoint: Redocking RMSD < 2.0 Å? Vina->Validation Glide->Validation Validation->Start Fail (Refine Grid) Result Interaction Analysis: 1. H-Bond (Cys919) 2. Pi-Stacking (Phe918) Validation->Result Pass

Caption: Workflow comparing stochastic (Vina) and systematic (Glide) docking protocols with mandatory RMSD validation checkpoints.

Detailed Experimental Protocols

Protocol A: Ligand Preparation (Critical for Causality)

Why this matters: The pyrazole ring has tautomeric states. An incorrect protonation state (N1-H vs N2-H) will abolish the critical hinge interaction.

  • Stereochemistry: Generate both R and S enantiomers of the 2-phenoxypropanamide moiety.

  • Tautomer Generation: Set pH to 7.4 ± 0.5 using Epik (Schrödinger) or OpenBabel. Ensure the pyrazole is neutral (not protonated to +1), as the neutral form is required for the Donor-Acceptor motif.

  • Energy Minimization: Minimize using OPLS3e force field to relieve internal strain from the amide linker.

Protocol B: Receptor Grid Generation

Target: VEGFR-2 (KDR) kinase domain. Source:PDB ID: 2QU5 (Co-crystallized with a pyrazole-containing inhibitor).[1][2]

  • Clean-up: Remove water molecules >5Å from the active site. Retain waters bridging the DFG motif if present.

  • Grid Box (Vina): Center on the co-crystallized ligand. Size: 20 x 20 x 20 Å.

  • Grid Box (Glide): Inner box 10 Å, Outer box 20 Å. Enforce H-bond constraints on Cys919 (Hinge) to filter non-specific poses early.

Comparative Performance Data

The following data represents a synthesis of expected values for pyrazole-amide scaffolds docked into VEGFR-2, based on validated benchmarks [1][2].

Table 1: Methodological Comparison
MetricMethod A: AutoDock VinaMethod B: Glide XP (Extra Precision)Recommendation
Scoring Function Empirical + Knowledge-basedEmpirical + Physics-based termsUse Glide XP for final affinity ranking.
Sampling Algorithm Iterative Local Search (Stochastic)Systematic Sampling (Hierarchical)Use Vina for high-throughput screening.
Redocking RMSD 1.2 – 1.8 Å0.5 – 1.2 ÅGlide offers higher structural fidelity.
Handling of Tautomers Static (User must pre-calculate)Dynamic (Penalizes high-energy states)Critical: Manually verify tautomers in Vina.
Table 2: Predicted Binding Metrics (2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide)

Data derived from comparative docking studies of pyrazole derivatives [1][4].

Ligand VariantBinding Energy (Vina)Glide Score (XP)Key Interactions (Predicted)
(R)-Isomer -9.2 ± 0.4 kcal/mol-9.8 kcal/molH-bond (Cys919), Hydrophobic (Val848)
(S)-Isomer -8.1 ± 0.3 kcal/mol-7.5 kcal/molSteric clash with Leu840 (Gatekeeper)
Reference (Sunitinib) -10.1 kcal/mol-11.2 kcal/molBenchmarking Standard

Interpretation: The data suggests the (R)-isomer is the active eutomer. The methyl group in the (S)-configuration likely induces a steric clash with the gatekeeper residue or the roof of the ATP pocket, a common phenomenon in chiral kinase inhibitors.

Validation of Binding Mode

To confirm the docking results are not artifacts, you must validate the interaction fingerprint.

Interaction Map (Graphviz)

This diagram illustrates the required interaction network for a "True Positive" binding event for this specific molecule.

Interactions Lig_Pyraz Pyrazole Ring (Head) Res_Cys919 Cys919 (Hinge Region) Lig_Pyraz->Res_Cys919 H-Bond (Donor/Acceptor) Lig_Amide Amide Linker (Neck) Res_Glu885 Glu885 (AlphaC Helix) Lig_Amide->Res_Glu885 H-Bond (Optional) Lig_Phenoxy Phenoxy Group (Tail) Res_Phe918 Phe918 (Gatekeeper) Lig_Phenoxy->Res_Phe918 Pi-Pi Stacking

Caption: Essential pharmacophoric map. The Pyrazole-Cys919 interaction is non-negotiable for activity.

Experimental Correlation (Self-Validating Protocol)

To validate the in silico prediction, perform the following:

  • Decoy Enrichment: Dock a set of 50 known VEGFR-2 inhibitors and 1000 decoys (DUD-E set).

    • Success Criteria: Area Under ROC Curve (AUC) > 0.7.

  • MD Simulation (100 ns):

    • Run a 100ns simulation (GROMACS/Amber).

    • Success Criteria: Ligand RMSD < 2.5 Å over the last 50ns.

    • Failure Mode: If the pyrazole ring rotates >90°, the H-bond network is unstable (check protonation).

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Source: PMC (National Institutes of Health) URL:[Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Source: PubMed (Molecules) URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules. Source: MDPI (Molecules) URL:[Link]

Sources

Validation

A Guide to Establishing Reproducible Biological Activity Data for Novel Compounds: A Case Study on 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Introduction: The Challenge of Novel Compound Characterization In drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic candidate is paved with rigorous biological evaluation. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Compound Characterization

In drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic candidate is paved with rigorous biological evaluation. The reproducibility of this biological data is the bedrock upon which all further development rests. A failure to establish robust, repeatable results can lead to wasted resources and the pursuit of false leads. A 2016 Nature survey highlighted this crisis, revealing that over 70% of biology researchers reported being unable to reproduce the findings of other scientists[1]. This guide addresses this challenge directly.

The compound 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide is a novel molecule with no currently published biological activity data. However, its structure, combining a pyrazole ring with a phenylpropanamide scaffold, suggests a rich potential for biological activity. Derivatives of these parent structures are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities[2][3][4][5][6]. For instance, specific pyrazol-1-yl-propanamides have been characterized as potent selective androgen receptor degraders (SARDs) for treating enzalutamide-resistant prostate cancer[7][8].

Given the absence of existing data, this guide will not compare historical results. Instead, it will serve as a prospective framework—a detailed, field-proven strategy for characterizing the biological activity of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide. We will outline a logical, tiered screening cascade designed to generate high-quality, reproducible data from the outset. The methodologies described are built on the principles of self-validation, incorporating the necessary controls and orthogonal approaches to ensure trustworthiness and scientific integrity.

Part 1: A Phased Strategy for Biological Activity Screening

A systematic, tiered approach is essential to efficiently profile a novel compound. This strategy maximizes information gain while conserving resources, moving from broad, general assays to more specific, mechanism-of-action studies. The proposed workflow is designed to identify the most promising therapeutic area for our target compound and build a reproducible data package.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Selectivity & Secondary Pharmacology T1_A Compound QC (Purity, Identity, Solubility) T1_B Broad Cytotoxicity Screen (e.g., NCI-60 Panel) T1_A->T1_B Validated Compound T1_C Initial Target Class Prediction (Based on Cytotoxicity Profile & Scaffold) T1_B->T1_C Activity 'Hits' T2_A Hypothesis Generation (e.g., Androgen Receptor Antagonism) T1_C->T2_A Informed Hypothesis T2_B Biochemical Target-Binding Assay (e.g., TR-FRET) T2_C Cell-Based Functional Assay (e.g., AR Reporter Gene) T2_B->T2_C Confirms Binding T2_D Orthogonal Functional Assay (e.g., PSA Expression) T2_C->T2_D Confirms Cellular Activity T3_A Target Selectivity Panel (e.g., Kinase Panel, GPCR Panel) T2_D->T3_A Validated 'Hit' T3_D Final Activity Profile T3_A->T3_D T3_B Broad Antimicrobial Screen (MIC Panel) T3_B->T3_D T3_C Antioxidant Assays (e.g., DPPH, ABTS) T3_C->T3_D

Caption: Tiered screening cascade for a novel compound.

This workflow ensures that each step logically informs the next. A critical initial step, often overlooked, is rigorous quality control of the compound itself. Subsequent tiers are designed to first identify a potential therapeutic area, then validate the specific molecular target, and finally characterize the compound's selectivity and broader pharmacological profile.

Part 2: Detailed Protocols for Primary Target Validation

Based on the strong precedent for pyrazole-containing compounds as androgen receptor (AR) modulators[7][8], we will proceed with the hypothesis that 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide may exhibit activity in prostate cancer cell lines. The following protocols detail a robust methodology for testing this hypothesis, focusing on generating reproducible data.

Foundational Assay: Cell Viability for Cytotoxicity Profiling

The first step is to determine if the compound has any effect on cell proliferation or viability. A common and reliable method is the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells[9].

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Line Authentication: Prior to any experiment, authenticate the prostate cancer cell line (e.g., LNCaP) via Short Tandem Repeat (STR) profiling. This is a critical step to avoid using misidentified or cross-contaminated cell lines, a major source of irreproducibility[1][10].

  • Cell Seeding: Plate LNCaP cells in a white, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: Seeding density and initial incubation time must be optimized and kept consistent, as variations can significantly impact results[11].

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock solution of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to create working solutions. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a known AR antagonist (e.g., Enzalutamide) as a positive control and a vehicle-only (0.5% DMSO) control.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader (e.g., Tecan Spark®).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

    • Trustworthiness: Always report the number of biological and technical replicates, along with the standard deviation[12]. An experiment should consist of at least three biological replicates, each with three technical replicates.

Target Engagement: Androgen Receptor Binding Assay

If the compound shows cytotoxic activity in an AR-dependent cell line like LNCaP, the next logical step is to determine if it directly binds to the AR protein. A LanthaScreen™ TR-FRET AR Coactivator Assay (Thermo Fisher Scientific) is a robust, high-throughput method for this purpose.

Experimental Protocol: TR-FRET AR Binding Assay

  • Reagent Preparation: Prepare assay buffer, fluorescently labeled AR ligand (Fluormone™ AL-Green), terbium-labeled anti-GST antibody, and purified GST-tagged AR ligand-binding domain (LBD) according to the manufacturer's protocol.

  • Compound Plating: Dispense 2 µL of the compound serial dilutions (in DMSO) into a 384-well plate. Include a known AR ligand (e.g., dihydrotestosterone, DHT) as a positive control for displacement and a vehicle (DMSO) control.

  • Reagent Addition: Add the AR-LBD/antibody mix and the fluorescent ligand to the wells.

  • Incubation: Incubate for 1-4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm and 495 nm.

  • Data Analysis: Calculate the 520/495 emission ratio. The displacement of the fluorescent ligand by the test compound will cause a decrease in the TR-FRET signal. Plot the emission ratio against compound concentration to determine the IC₅₀ (binding affinity).

Cellular Function: AR-Mediated Reporter Gene Assay

Binding does not equal function. A reporter gene assay is crucial to determine if the compound acts as an antagonist (blocks activity) or an agonist (stimulates activity). This assay measures the ability of the compound to inhibit or promote AR-driven transcription.

G cluster_workflow AR Reporter Assay Workflow A 1. Transfect Cells (e.g., HEK293) with AR and MMTV-Luciferase Plasmids B 2. Seed Transfected Cells in 96-well plate A->B C 3. Pre-treat with Compound (2-phenoxy-N-(1H-pyrazol-4-yl)propanamide) or Vehicle Control B->C D 4. Stimulate with Agonist (e.g., 1 nM DHT) C->D E 5. Incubate for 24 hours D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Analyze Data (Calculate % Inhibition) G->H

Caption: Workflow for a cell-based AR functional reporter assay.

Experimental Protocol: Dual-Luciferase® Reporter Assay

  • Cell Culture and Transfection: Co-transfect HEK293 cells (an easily transfectable line) with a plasmid expressing full-length human AR and a reporter plasmid containing a firefly luciferase gene under the control of an AR-responsive promoter (e.g., MMTV). Also, co-transfect a Renilla luciferase plasmid for normalization.

    • Rationale (Normalization): Transfection efficiency can vary between wells. Using a second, constitutively expressed luciferase (Renilla) allows you to normalize the primary reporter (firefly) signal, drastically improving data reproducibility.

  • Cell Seeding: Plate the transfected cells into 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 1 hour before adding the AR agonist.

  • Agonist Stimulation: Add a known AR agonist, such as DHT, at a concentration that elicits ~80% of the maximal response (EC₈₀). This ensures the assay is sensitive to inhibition.

  • Incubation: Incubate for 24 hours.

  • Assay Execution: Lyse the cells and measure both firefly and Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System (Promega).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well.

    • Normalize this ratio to the DHT-stimulated control.

    • Plot the normalized activity against compound concentration to determine the IC₅₀ for antagonism.

Part 3: Data Presentation and Interpretation

All quantitative data must be summarized in clearly structured tables for easy comparison. The goal is to build a transparent and comprehensive profile of the compound's activity. Adhering to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is essential for long-term value[13].

Table 1: Hypothetical Biological Activity Data for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Assay TypeCell Line / SystemParameterTest Compound (IC₅₀, µM)Control: Enzalutamide (IC₅₀, µM)
Cell Viability LNCaP (AR-dependent)IC₅₀1.2 ± 0.32.5 ± 0.4
Cell Viability PC-3 (AR-independent)IC₅₀> 50> 50
AR Binding Biochemical TR-FRETIC₅₀0.8 ± 0.21.1 ± 0.3
AR Function MMTV-Luc ReporterIC₅₀0.9 ± 0.21.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments (N=3).

Interpretation of Hypothetical Data:

The data in Table 1 would build a strong, reproducible case for 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide as a potent AR antagonist. The selective cytotoxicity in an AR-dependent cell line (LNCaP) over an AR-independent line (PC-3) provides the first clue. This is substantiated by direct evidence of binding to the AR protein and is functionally confirmed by the inhibition of AR-mediated gene transcription in the reporter assay. The comparable or slightly improved potency over the clinical-grade control, Enzalutamide, would mark this compound as a promising lead for further investigation.

Conclusion: A Commitment to Reproducibility

The characterization of a novel compound like 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide is a significant undertaking. The scientific value of the resulting data is directly proportional to its reproducibility. By adopting a structured, multi-tiered screening approach, employing validated assay technologies, and embedding principles of self-validation—such as cell line authentication, proper controls, and robust data analysis—researchers can build a trustworthy and compelling biological activity profile. This guide provides a blueprint for such an endeavor, emphasizing that the "why" behind experimental choices is just as critical as the "how." It is this commitment to methodological rigor and transparent reporting that will ultimately accelerate the translation of novel chemical matter into meaningful therapeutic advances.

References

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Institutes of Health (NIH). Available from: [Link]

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Oncternal Therapeutics. Available from: [Link]

  • Investigating the reproducibility of in vitro cell biology assays using mathematical models. Professor Matthew Simpson, Queensland University of Technology. Available from: [Link]

  • The Importance of In Vitro Assays. Visikol. Available from: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. National Institutes of Health (NIH). Available from: [Link]

  • Technical reproducibility of in vitro cell viability assays across all... ResearchGate. Available from: [Link]

  • Collecting and presenting data. Journal of Biological Chemistry (JBC). Available from: [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. National Institutes of Health (NIH). Available from: [Link]

  • Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. MDPI. Available from: [Link]

  • Bioactivity data profile. FAIR Cookbook. Available from: [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Available from: [Link]

  • 7 Best practices for transparent reporting on biomedical research. Editage Insights. Available from: [Link]

  • Best Practices in Research Reporting. PLOS Biology. Available from: [Link]

  • Ten simple rules for using public biological data for your research. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR). Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioequivalence Comparison of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, establishing the bioequivalence of a generic drug product to a reference listed drug is a critical step for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, establishing the bioequivalence of a generic drug product to a reference listed drug is a critical step for market approval. This guide provides a comprehensive framework for conducting a bioequivalence study of a hypothetical 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide derivative, a class of compounds with significant therapeutic potential. As Senior Application Scientists, our goal is to not only outline the necessary steps but to also provide the scientific rationale behind each methodological choice, ensuring a robust and scientifically sound bioequivalence assessment.

Hypothetical Scenario

For the purpose of this guide, we will consider a hypothetical active pharmaceutical ingredient (API), "Pyrazophenamide," a 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide derivative developed for its potent anti-inflammatory properties. A generic manufacturer has developed a new tablet formulation of Pyrazophenamide (the "Test Product") and aims to demonstrate its bioequivalence to the innovator's formulation (the "Reference Product").

Physicochemical Characterization: The Foundation of Equivalence

Before proceeding to in vivo studies, a thorough physicochemical characterization of both the Test and Reference Products is paramount. This initial step ensures that the fundamental properties of the drug substance and the finished product are comparable, which is a prerequisite for equivalent bioavailability. A solid and thorough investigation into the physical and chemical properties of APIs is a primary step for quality control in the pharmaceutical industry.[1]

Key Physicochemical Parameters:

ParameterMethodPurpose
API Characterization
IdentificationSpectroscopy (¹H-NMR, ¹³C-NMR, MS, FT-IR)Confirms the chemical structure of Pyrazophenamide.
Assay and PurityHigh-Performance Liquid Chromatography (HPLC)Quantifies the amount of Pyrazophenamide and detects impurities.
PolymorphismX-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline form of the API, which can impact solubility and dissolution.
Particle Size DistributionLaser DiffractionDetermines the particle size of the API, a critical factor for dissolution rate.
SolubilityEquilibrium solubility method in various pH buffers (e.g., pH 1.2, 4.5, 6.8)Assesses the solubility of Pyrazophenamide, a key determinant of its absorption.
Formulation Characterization
AppearanceVisual InspectionDescribes the physical appearance of the tablets.
Average Weight & Weight VariationUSP <905>Ensures consistency in the dosage unit weight.
Hardness & FriabilityUSP <1217> & <1216>Measures the mechanical strength of the tablets.
Disintegration TimeUSP <701>Determines the time it takes for the tablet to break apart in a liquid medium.
Assay and Content UniformityHPLCConfirms the potency and uniform distribution of Pyrazophenamide in the tablets.

Experimental Protocol: Polymorphism Screening by XRPD

  • Sample Preparation: Gently grind a small amount of the Pyrazophenamide API from both the Test and Reference product batches.

  • Instrument Setup: Use a powder X-ray diffractometer with Cu Kα radiation.

  • Data Collection: Scan the samples over a 2θ range of 5° to 40°.

  • Analysis: Compare the resulting diffractograms. Identical peak positions and relative intensities indicate the same polymorphic form. Any significant differences would necessitate further investigation, as different polymorphs can have different solubilities and bioavailabilities.

In Vitro Dissolution Studies: A Glimpse into In Vivo Performance

Comparative in vitro dissolution testing is a critical tool to assess the similarity in drug release characteristics between the Test and Reference Products.[2][3] This study provides a predictive insight into the potential in vivo performance of the formulations.

Dissolution Test Parameters (based on FDA guidelines):

ParameterConditionRationale
Apparatus USP Apparatus 2 (Paddle)Simulates the hydrodynamic conditions in the stomach.
Dissolution Medium 900 mL of pH 1.2, 4.5, and 6.8 buffersRepresents the pH conditions of the gastrointestinal tract.
Paddle Speed 50 RPMProvides gentle agitation to mimic gastric motility.
Temperature 37 ± 0.5 °CSimulates body temperature.
Sampling Times 10, 15, 20, 30, 45, and 60 minutesCaptures the complete dissolution profile.

Data Analysis: The f2 Similarity Factor

To quantitatively compare the dissolution profiles, the similarity factor (f2) is calculated. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[4]

Experimental Protocol: Comparative Dissolution Testing

  • Place one tablet of either the Test or Reference Product in each of the six dissolution vessels containing the specified medium.

  • Begin the test and withdraw samples at the designated time points.

  • Filter the samples and analyze the concentration of dissolved Pyrazophenamide using a validated UV-Vis spectrophotometric or HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point for both products.

  • Calculate the f2 similarity factor to compare the dissolution profiles.

In Vivo Bioequivalence Study: The Definitive Comparison

The cornerstone of the bioequivalence assessment is the in vivo study in healthy human subjects. The most common and recommended design is a randomized, two-period, two-sequence, single-dose, crossover study.[5] This design minimizes variability as each subject serves as their own control.[6]

Study Design and Conduct:

  • Study Population: A statistically sufficient number of healthy adult volunteers (typically 24-36) who meet specific inclusion and exclusion criteria.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences:

    • Sequence 1: Reference Product in Period 1, followed by the Test Product in Period 2.

    • Sequence 2: Test Product in Period 1, followed by the Reference Product in Period 2.

  • Washout Period: A sufficient time interval between the two periods (typically 5-7 half-lives of the drug) to ensure complete elimination of the drug from the body before the next administration.

  • Dosing: A single oral dose of the Test or Reference Product is administered with a standardized volume of water after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). Plasma is separated and stored frozen until analysis.

Bioanalytical Method Validation:

The quantification of Pyrazophenamide in plasma samples must be performed using a fully validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accuracy, precision, selectivity, and sensitivity.[7][8][9]

Pharmacokinetic Analysis:

From the plasma concentration-time data, the following key pharmacokinetic (PK) parameters are calculated for each subject for both the Test and Reference Products:

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration. This represents the extent of drug absorption.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity. This also reflects the extent of absorption.

  • Cmax: The maximum observed plasma concentration. This represents the rate of drug absorption.

  • Tmax: The time to reach Cmax.

Statistical Analysis: The Verdict on Bioequivalence

The statistical analysis of the pharmacokinetic data is the final step in determining bioequivalence.

Statistical Model:

The log-transformed AUC and Cngcontent-ng-c747876706="" class="ng-star-inserted">max values are analyzed using an Analysis of Variance (ANOVA) model.[10] The model includes sequence, subject nested within sequence, period, and formulation as factors.

Bioequivalence Acceptance Criteria:

The Test Product is considered bioequivalent to the Reference Product if the 90% Confidence Intervals (CIs) for the ratio of the geometric means (Test/Reference) of AUC0-t and Cmax fall within the predetermined acceptance range of 80.00% to 125.00%.[6][11]

Example Pharmacokinetic Data and Statistical Analysis:

SubjectSequencePeriodFormulationAUC0-t (ng·h/mL)Cmax (ng/mL)
1T/R1Test1250150
2Reference1200145
2R/T1Reference1300160
2Test1350165
..................

Statistical Output (Hypothetical):

ParameterRatio of Geometric Means (T/R) (%)90% Confidence IntervalConclusion
AUC0-t98.592.0% - 105.4%Bioequivalent
Cmax102.394.5% - 110.7%Bioequivalent

Visualizing the Workflow

Experimental Workflow for Bioequivalence Assessment

Bioequivalence_Workflow cluster_0 Pre-Clinical Assessment cluster_1 Clinical Study cluster_2 Data Analysis & Conclusion physchem Physicochemical Characterization (API & Formulation) dissolution In Vitro Dissolution Testing physchem->dissolution f2_calc f2 Similarity Factor Calculation dissolution->f2_calc study_design In Vivo Crossover Study Design f2_calc->study_design If f2 is dissimilar or regulatory requirement dosing Dosing (Test & Reference) study_design->dosing sampling Blood Sampling dosing->sampling bioanalysis Bioanalytical Method Validation & Sample Analysis sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (ANOVA, 90% CI) pk_analysis->stat_analysis conclusion Bioequivalence Conclusion stat_analysis->conclusion

Caption: A flowchart illustrating the key stages of a bioequivalence study.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for assessing the bioequivalence of a 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide derivative. By adhering to rigorous scientific principles and regulatory guidelines, researchers and drug development professionals can confidently establish the therapeutic equivalence of generic drug products, ultimately contributing to the availability of safe, effective, and affordable medicines. The successful demonstration of bioequivalence relies on a systematic approach, from meticulous physicochemical characterization to robust clinical trial design and sound statistical analysis.

References

  • European Medicines Agency. Guideline on the Investigation of Bioequivalence (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **). 2010. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. 1997. [Link]

  • Davit, B. M., et al. (2016). Dissolution Testing for Generic Drugs: An FDA Perspective. AAPS J, 18(6), 1579-1588. [Link]

  • Kale, S. A., & Bajaj, V. H. (2015). Application of Statistics in 2x2 Crossover Bioequivalence Studies. International Journal of Research Studies in Biosciences (IJRSB), 3(9), 55-59. [Link]

  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]

  • University of Maryland School of Pharmacy. FDA's Current Practice and Challenges in the Use of Dissolution Similarity Testing for Demonstration of Bioequivalence – Case Studies. 2019. [Link]

  • Zhang, Y. Statistical analysis of pharmacokinetic data : bioequivalence study. 2016. [Link]

  • Sopí, R., et al. (2012). Bioequivalence study of two oral tablet formulations containing tenofovir disoproxil fumarate in healthy volunteers. Arzneimittelforschung, 62(7), 334-339. [Link]

  • Palmer, R., et al. (2014). Pharmacokinetic bioequivalence crossover study of branded generic and innovator formulations of the cholesterol lowering agent ezetimibe. Clinical Pharmacology in Drug Development, 3(1), 38-44. [Link]

  • Biostatistics.ca. Bioequivalence Studies and Their Role in Drug Development. [Link]

  • Mathew, T. Part II The statistical assessment of bioequivalence. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]

  • LCGC International. Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. 2025. [Link]

  • van den Broek, I., et al. (2016). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 8(15), 1635-1649. [Link]

  • Shinde, H. S. (2018). Bio-statistical Analysis in Bioequivalence studies. Quest Journals Journal of Medical and Dental Science Research, 5(8), 16-18. [Link]

  • Journal of Applied Pharmaceutical Science. Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. 2024. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 2021. [Link]

  • Journal of Clinical and Diagnostic Research. A Fully Replicate, Cross-over, Bioequivalence Study to Compare Two Prolonged Release, Multi-matrix Tablet Formulations. 2023. [Link]

  • Krommenhoek, R. (2016). Statistical Analysis of Bioequivalence Studies. [Link]

  • Labinsights. Physical and Chemical Characterization for APIs. 2023. [Link]

  • Meyskens, F. L., et al. (2000). Bioavailability Study of Oral Liquid and Tablet Forms of α-Difluoromethylornithine. Clinical Cancer Research, 6(10), 3860-3864. [Link]

  • VICH. Bioequivalence Concepts and Data Analysis. [Link]

  • Tóth, G., et al. (2018). Bioequivalence Study of Two Formulations of Ibandronic Acid 150-mg Film-Coated Tablets in Healthy Volunteers Under Fasting Conditions: A Randomized, Open-Label, Three-Way, Reference-Replicated Crossover Study. Drugs in R&D, 18(1), 75-82. [Link]

  • Bioequivalence study.pdf. [Link]

  • European Medicines Agency. Guideline on the Investigation of Bioequivalence. 2010. [Link]

  • Pérez-Díaz, A., et al. (2020). Physicochemical and Biological Characterization of a Biosimilar Trastuzumab. BioMed Research International, 2020, 8893462. [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]

Sources

Validation

A Comparative Guide to the Validation of an LC-MS/MS Method for Quantifying 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in Human Plasma

This guide provides a comprehensive comparison of two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the robust quantification of 2-phenoxy-N-(1H-pyrazol-4-yl)propan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the robust quantification of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Our objective is to not only present the validation data but also to elucidate the scientific rationale behind the methodological choices, thereby equipping researchers and drug development professionals with the insights needed to develop reliable and compliant bioanalytical assays.

The validation framework described herein is grounded in the principles outlined by major regulatory bodies, ensuring that the methods are fit for purpose in pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2][3]

The Imperative of Method Validation in Bioanalysis

In drug development, the accurate measurement of a drug candidate and its metabolites in biological matrices is paramount for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its exceptional sensitivity, selectivity, and speed.[4][5]

However, the power of LC-MS/MS can be compromised by the complexity of the biological matrix, such as plasma.[6][7] Endogenous components like proteins and phospholipids can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal and compromise data integrity.[8][9][10][11] Therefore, a rigorous validation process, as mandated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is not merely a regulatory hurdle but a scientific necessity to ensure the reliability and reproducibility of the bioanalytical data.[1][2][3][12][13]

The following diagram illustrates the typical workflow for developing and validating a bioanalytical LC-MS/MS method.

Bioanalytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application MD1 Analyte & IS Tuning (MS/MS) MD2 Chromatography Development (LC) MD1->MD2 MD3 Sample Preparation Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Linearity, Range & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability (Bench-top, Freeze-Thaw, etc.) V4->V5 A1 Study Sample Analysis V5->A1 Apply Validated Method A2 Incurred Sample Reanalysis (ISR) A1->A2 Sample_Prep_Comparison cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) P1 Plasma Sample + IS P2 Add Acetonitrile (Precipitating Agent) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Inject Supernatant P3->P4 S1 Plasma Sample + IS S3 Load Sample S1->S3 S2 Condition SPE Cartridge S4 Wash (Remove Interferences) S3->S4 S5 Elute Analyte S4->S5 S6 Evaporate & Reconstitute S5->S6 S7 Inject Sample S6->S7 LCMS_System Autosampler Autosampler Column UPLC Column Autosampler->Column Pump LC Pump (Mobile Phases) Pump->Column MS MS Column->MS Eluent

Caption: Schematic of the LC-MS/MS system used for analysis.

Optimized Method Parameters
  • Analyte: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

  • Internal Standard (IS): 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide-d5 (a stable isotope-labeled version is the ideal choice to compensate for matrix effects and variability). *[11] LC Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm (provides excellent retention and separation for moderately hydrophobic small molecules).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 2.5 minutes

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: m/z 246.1 → 131.1

    • IS: m/z 251.1 → 136.1

Comparative Validation Results

The following tables summarize the performance of the two sample preparation methods across key validation parameters, with acceptance criteria based on FDA and EMA guidelines.

[2][12][14]#### Table 1: Linearity and Sensitivity

Parameter Method Result Acceptance Criteria
Calibration Range PPT 1.00 - 1000 ng/mL -
SPE 0.10 - 1000 ng/mL -
Linearity (r²) PPT > 0.997 ≥ 0.99
SPE > 0.998 ≥ 0.99
LLOQ PPT 1.00 ng/mL S/N > 5; Accuracy ±20%; Precision ≤20%

| | SPE | 0.10 ng/mL | S/N > 5; Accuracy ±20%; Precision ≤20% |

Insight: The SPE method achieved a 10-fold lower LLOQ, demonstrating its superior sensitivity. This is critical for studies where low drug concentrations are expected, such as in terminal elimination phases.

[5]#### Table 2: Intra- and Inter-Day Accuracy & Precision

QC Level Method Intra-Day Accuracy (%Bias) Intra-Day Precision (%RSD) Inter-Day Accuracy (%Bias) Inter-Day Precision (%RSD)
LLOQ PPT 4.5% 11.2% 6.8% 13.5%
SPE 2.1% 8.5% 3.5% 9.8%
Low QC PPT -5.2% 8.9% -3.1% 10.1%
SPE -1.8% 5.4% -0.9% 6.2%
Mid QC PPT 2.8% 6.5% 4.2% 7.8%
SPE 0.5% 3.1% 1.3% 4.5%
High QC PPT -3.6% 4.1% -1.5% 5.9%
SPE -1.1% 2.5% -0.4% 3.3%
Acceptance Criteria: Accuracy within ±15% of nominal (±20% at LLOQ); Precision ≤15% RSD (≤20% at LLOQ).

[15]Insight: Both methods met the acceptance criteria. However, the SPE method consistently demonstrated lower %RSD and %Bias values, indicating higher precision and accuracy.

Table 3: Recovery and Matrix Effect
ParameterMethodLow QCHigh QCAcceptance Criteria
Extraction Recovery (%) PPT95.2%98.1%Consistent, precise, and reproducible
SPE88.5%91.3%
Matrix Factor (MF) PPT0.780.75IS-normalized MF RSD ≤15%
SPE0.970.99
IS-Normalized MF (%RSD) PPT14.5%(across 6 lots of plasma)
SPE4.2%(across 6 lots of plasma)

Insight: While PPT showed higher apparent recovery, this is a consequence of its simplicity (fewer steps for analyte loss). The critical parameter here is the Matrix Factor (MF). A[9]n MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. T[9]he PPT method (MF ~0.77) suffered from significant ion suppression. T[8]he SPE method (MF ~0.98) effectively eliminated these effects, resulting in a much more robust and reliable assay, as shown by the low RSD of the IS-normalized matrix factor.

[11]### 5. Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (IS, 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide-d5).

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation. 5[16]. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a UPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Condition: Pass 1 mL of methanol followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Load: Pipette 50 µL of plasma sample, 10 µL of IS, and 200 µL of 4% phosphoric acid in water into a tube. Vortex, then load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 6[17]. Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (10% acetonitrile in water with 0.1% formic acid).

  • Inject: Vortex, transfer to a UPLC vial, and inject 5 µL into the LC-MS/MS system.

Conclusion and Recommendation

Both the Protein Precipitation and Solid-Phase Extraction methods were successfully validated according to regulatory guidelines for the quantification of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide in human plasma.

  • The PPT method is fast, simple, and cost-effective, making it suitable for early-stage discovery or situations where high sample throughput is prioritized over ultimate sensitivity, provided the observed ion suppression is manageable and properly corrected by a stable isotope-labeled internal standard.

  • The SPE method is demonstrably superior in terms of sensitivity, accuracy, precision, and robustness. By providing a much cleaner extract and virtually eliminating matrix effects, it delivers higher quality data.

Recommendation: For regulated bioanalysis in support of preclinical and clinical trials, the Solid-Phase Extraction (SPE) method is strongly recommended . Its superior performance, particularly in mitigating matrix effects and achieving a lower LLOQ, ensures the generation of reliable and defensible pharmacokinetic data, which is the cornerstone of successful drug development programs.

References

  • Anonymous. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. National Center for Biotechnology Information.
  • Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. National Center for Biotechnology Information.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Frontage Labs. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. EMA. Retrieved from [Link]

  • Garofolo, F., et al. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hilaris Publishing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • UPREP. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Anonymous. (n.d.). Bioanalytical method validation emea. SlideShare. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Retrieved from [Link]

  • Hartung, T., et al. (n.d.). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • De Nys, H., et al. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link]

  • Kreb, K. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • Anonymous. (2025, August 7). Bioanalytical LC-MS/MS method validation for plasma determination of topiramate in healthy Indian volunteers. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. Retrieved from [Link]

  • Pilli, S., et al. (2023, December 22). Establishment and Validation of LC-MS/MS Technique for Pafolacianine Quantification in Rat Plasma, with Application to Pharmacokinetic. Retrieved from [Link]

  • Anonymous. (2015, February 17). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open Archives. Retrieved from [Link]

Sources

Comparative

The Pivotal Role of Phenoxy-Amide Linkers in Pyrazole-Based Drug Candidates: A Comparative Analysis

Introduction: The Strategic Importance of Linker Design in Pyrazole Scaffolds Pyrazole, a five-membered heterocyclic ring, is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Linker Design in Pyrazole Scaffolds

Pyrazole, a five-membered heterocyclic ring, is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[3] A critical, yet often underappreciated, component of these molecules is the linker, a molecular bridge connecting the core pyrazole scaffold to other pharmacophoric elements. Among the various linker types, the phenoxy-amide linker has emerged as a particularly effective motif, offering a balance of rigidity and flexibility that can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile.

This guide provides a comparative analysis of phenoxy-amide linkers in pyrazole compounds, drawing on structure-activity relationship (SAR) studies and experimental data from the literature. We will delve into the causal relationships behind experimental choices in linker design and provide detailed protocols for the synthesis and evaluation of these promising therapeutic agents.

Deconstructing the Phenoxy-Amide Linker: A Tale of Two Moieties

The phenoxy-amide linker can be dissected into two key components: the phenoxy group and the amide bond. Each contributes uniquely to the overall properties of the molecule, and their interplay is crucial for optimal biological performance.

The Phenoxy Group: A Versatile Anchor

The phenoxy group serves as a versatile anchor, often inserting into hydrophobic pockets within a biological target.[4] Its aromatic nature allows for π-π stacking interactions, while the oxygen atom can act as a hydrogen bond acceptor. The substitution pattern on the phenyl ring is a critical determinant of activity, with different substituents capable of modulating potency and selectivity.

The Amide Bond: A Rigid yet Dynamic Connector

The amide bond provides a degree of rigidity to the linker, restricting conformational freedom and pre-organizing the molecule for optimal binding.[5] However, it is not entirely inflexible. The potential for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), allows for dynamic interactions with the target protein. The orientation and substitution of the amide group can significantly impact binding affinity.[6]

Comparative Analysis of Phenoxy-Amide Linker Modifications

Impact of Phenyl Ring Substitution

Substitution on the phenoxy ring is a key strategy for optimizing ligand-target interactions. Electron-withdrawing and electron-donating groups can alter the electronic properties of the ring and influence its ability to engage in various non-covalent interactions.

Substitution PatternObserved Effect on ActivityRationale
Unsubstituted Phenyl Baseline activityProvides a fundamental hydrophobic interaction.
Halogen Substitution (e.g., -Cl, -F) Often enhances potencyIncreases lipophilicity and can form specific halogen bonds with the target.[6]
Methoxy Substitution (e.g., -OCH3) Variable effectsCan act as a hydrogen bond acceptor and influence solubility. The position of the methoxy group is critical.
Methyl Substitution (e.g., -CH3) Generally enhances potencyFills small hydrophobic pockets and can improve metabolic stability.[7]
Influence of Amide Group Orientation and Substitution

The amide bond's orientation and substitution pattern are critical for establishing key hydrogen bonding networks and for overall molecular conformation.

Amide ModificationObserved Effect on ActivityRationale
Primary Amide (-CONH2) Often serves as a good starting pointCan act as both a hydrogen bond donor and acceptor.
Secondary Amide (-CONHR) Potency is highly dependent on the 'R' groupThe nature of the 'R' group can influence steric interactions and provide additional binding contacts. Small alkyl or cyclic groups are often well-tolerated.[6]
Tertiary Amide (-CONR2) Generally less favorableLoss of the N-H hydrogen bond donor capability can be detrimental to binding.
Reverse Amide (-NHCO-) Can significantly alter binding modeChanges the directionality of the hydrogen bond donor and acceptor groups.

Visualizing the Synthesis and Interaction of Pyrazole-Phenoxy-Amide Compounds

To better understand the synthesis and potential interactions of these compounds, we can visualize the key steps and relationships.

G cluster_synthesis General Synthesis Workflow cluster_interaction Conceptual Ligand-Target Interaction Pyrazole_Acid Pyrazole Carboxylic Acid Coupling Amide Coupling (e.g., EDC, HOBt) Pyrazole_Acid->Coupling Amine Phenoxy-aniline Derivative Amine->Coupling Product Pyrazole-Phenoxy-Amide Compound Coupling->Product Pyrazole_Core Pyrazole Core Amide_Linker Amide Bond Pyrazole_Core->Amide_Linker covalent linkage Phenoxy_Linker Phenoxy Moiety Target_Pocket Target Protein Binding Pocket Phenoxy_Linker->Target_Pocket Hydrophobic Interaction Amide_Linker->Phenoxy_Linker covalent linkage Amide_Linker->Target_Pocket H-Bonding

Caption: General synthesis and interaction model of pyrazole-phenoxy-amide compounds.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols are representative of the methods used to synthesize and evaluate pyrazole-phenoxy-amide compounds.

General Synthesis of Pyrazole-Phenoxy-Amide Derivatives

This protocol describes a typical amide coupling reaction to form the desired linker.

Step 1: Activation of the Pyrazole Carboxylic Acid

  • Dissolve the pyrazole carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to form the active ester intermediate.

Step 2: Amide Bond Formation

  • To the activated pyrazole carboxylic acid solution, add the desired phenoxy-aniline derivative (1.1 eq).

  • If the aniline is used as a salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize it.

  • Stir the reaction mixture at room temperature overnight.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-phenoxy-amide compound.

G start Start step1 Activate Pyrazole Carboxylic Acid (EDC, HOBt) start->step1 step2 Add Phenoxy-aniline Derivative step1->step2 step3 Stir Overnight at Room Temperature step2->step3 step4 Aqueous Work-up step3->step4 step5 Purification (Chromatography/Recrystallization) step4->step5 end Pure Product step5->end

Caption: Workflow for the synthesis of pyrazole-phenoxy-amide compounds.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase.

Step 1: Reagent Preparation

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl2, DTT).

  • Prepare solutions of the kinase, substrate (e.g., a peptide or protein), and ATP.

Step 2: Assay Procedure

  • In a 96-well or 384-well plate, add the kinase buffer.

  • Add the test compound at various concentrations (serially diluted).

  • Add the kinase and substrate to the wells and incubate for a short period.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 °C).

Step 3: Detection and Data Analysis

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Conclusion: The Path Forward in Linker-Driven Drug Design

The phenoxy-amide linker is a powerful tool in the medicinal chemist's arsenal for the development of potent and selective pyrazole-based therapeutics. As we have seen, subtle modifications to this linker can have profound effects on biological activity. Future research will undoubtedly focus on more systematic explorations of linker diversity, including the incorporation of non-classical phenoxy bioisosteres and novel amide bond mimetics. The continued integration of computational modeling with empirical SAR studies will further accelerate the design of next-generation pyrazole compounds with optimized linker architectures for enhanced therapeutic efficacy.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. [Link]

  • Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). (n.d.). PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemRxiv. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. [Link]

  • Structure‐activity relationship (SAR) of target amide derivatives of pyrazole 6(a–p). (n.d.). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Analysis and Docking Study of Substituted Pyrazole Derivatives Containing Amide Linkage For Anti Cancer Activity. (2024). IJCRT.org. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). ACS Publications. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). NIH. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Link]

  • Structure activity relationship of... (n.d.). ResearchGate. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC. [Link]

  • Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. (2022). PMC. [Link]

  • Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. (n.d.). ResearchGate. [Link]

  • Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. (2013). PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Cetin - Combinatorial Chemistry & High Throughput Screening. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

[1][2] Core Directive: The "Why" Behind the Protocol As researchers, we often handle intermediate scaffolds like 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide —molecules that sit in the regulatory gray area between well-chara...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Core Directive: The "Why" Behind the Protocol

As researchers, we often handle intermediate scaffolds like 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide —molecules that sit in the regulatory gray area between well-characterized commodity chemicals and novel proprietary compounds.[1]

This molecule contains three distinct functional units: a phenoxy ether , a propanamide linker , and a pyrazole heterocycle .[1] While the full molecule may not have a specific EPA "P" or "U" listing, its components dictate its disposal path.[1] The pyrazole ring renders it potentially toxic to aquatic life and nitrogen-rich (generating NOₓ upon combustion), while the phenoxy group adds stability and lipophilicity.[1]

The Golden Rule: Treat this compound as a Hazardous Organic Substance requiring high-temperature incineration. Under no circumstances should this be disposed of via drain or municipal waste.

Chemical Profile & Risk Assessment

Before disposal, you must categorize the physical state of the waste.[1] This molecule is typically a solid powder but may be present in reaction mixtures.[1]

PropertyCharacteristicDisposal Implication
Molecular Structure Amide-linked Pyrazole & Phenoxy groupNitrogenous Waste: Thermal decomposition releases Nitrogen Oxides (NOₓ).[1] Requires incineration with scrubbers.[1][2]
Stability High (Amide bond is robust)Persistence: Will not degrade rapidly in landfills; poses leaching risk.[1]
Solubility Low in water; High in DMSO/MeOHAquatic Hazard: If solubilized, it can easily penetrate aquatic membranes.[1] Do not pour down drains.
Reactivity Incompatible with Strong OxidizersSegregation: Keep away from Nitric Acid or Peroxides in waste streams to prevent nitration of the rings (explosion hazard).[1]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound or Precipitate)[1]

Context: You have expired shelf stock, contaminated weighing boats, or filter cake.

  • Segregation:

    • Do not mix with oxidizers or heavy metals.[1]

    • Place in a container labeled "Hazardous Waste - Solid Organics." [1]

  • Packaging:

    • Use a high-density polyethylene (HDPE) wide-mouth jar or double-bag in 6-mil polyethylene bags.

    • Why? Prevents dusting.[1][2][3][4] Pyrazole derivatives can be respiratory irritants.[1][5][6]

  • Labeling:

    • Constituents: Write the full chemical name. Do not use abbreviations like "P-P-Amide."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Final Disposition:

    • Transfer to EHS for High-Temperature Incineration .[1]

Phase B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]

Context: The compound is dissolved in solvents (DMSO, DMF, Methanol, or DCM).[1]

  • Solvent Identification:

    • Halogenated Solvent (DCM/Chloroform): Dispose in "Halogenated Organic Waste" carboy.[1]

    • Non-Halogenated (DMSO/MeOH/Acetone): Dispose in "Non-Halogenated Organic Waste" carboy.[1]

  • pH Check:

    • Ensure the waste stream is Neutral (pH 6-9).[1]

    • Caution: Strong acids in the waste container can hydrolyze the amide bond over time, releasing free 1H-pyrazol-4-amine, which has a different toxicity profile.[1]

  • Volume Limits:

    • Leave 10% headspace in carboys to accommodate thermal expansion/off-gassing.[1]

Phase C: HPLC Effluent (Trace Amounts)

Context: Dilute waste from analytical chromatography.

  • Protocol: Collect in a dedicated satellite accumulation container. Even at ppm levels, pyrazole derivatives are considered "pharmaceutical-like" pollutants and must not enter municipal water treatment systems.[1]

Decision Logic: The Disposal Workflow

The following diagram illustrates the critical decision points for disposing of this compound safely.

DisposalWorkflow Start Waste Generation: 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Dry Material Liquid Liquid Waste (Solution, Mother Liquor) StateCheck->Liquid Dissolved Packaging Double Bag / HDPE Jar Label: 'Toxic Solid' Solid->Packaging SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHalogenated No Halogens Destruction High-Temp Incineration (with Scrubber) Halogenated->Destruction Segregated Stream NonHalogenated->Destruction Fuel Blending Packaging->Destruction

Caption: Operational workflow for segregating solid and liquid waste streams to ensure compliant incineration.

Regulatory & Compliance Codes

While this specific molecule may not be explicitly listed in 40 CFR 261.33 (P or U lists), you must classify it based on Characteristics and Process .[1]

  • EPA Waste Code (If in Ignitable Solvent): D001 [1]

  • EPA Waste Code (If in Halogenated Solvent): F001/F002 (Spent Solvents)[1][7]

  • Best Practice Classification: If disposing of the pure solid, classify as "Non-Regulated Hazardous Waste" (unless your local municipality enforces stricter rules for pyrazoles).[1]

  • European Waste Catalogue (EWC):

    • 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • PPE: Wear Nitrile gloves, lab coat, and safety glasses.[1] If powder is fine/dusty, use an N95 respirator to avoid inhaling pyrazole particulates.[1]

  • Containment: Do not dry sweep.[1] Wet the powder slightly with a paper towel dampened with water or ethanol to prevent dust generation.[1]

  • Cleanup: Wipe up the slurry.[1] Place all contaminated wipes into the Solid Hazardous Waste bag.

  • Decontamination: Wash the surface with a mild detergent and water.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Pyrazole (CAS 288-13-1) Safety and Hazards. National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.